molecular formula C8H5BrN2O B1292441 4-Bromo-1H-indazole-3-carbaldehyde CAS No. 885521-76-6

4-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1292441
CAS No.: 885521-76-6
M. Wt: 225.04 g/mol
InChI Key: DFPWFKJANMVAIA-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPWFKJANMVAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646266
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-76-6
Record name 4-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic system is featured in numerous FDA-approved drugs, including potent kinase inhibitors like Pazopanib and Axitinib, which have revolutionized cancer therapy.[1] Within the vast chemical space of indazole derivatives, 4-Bromo-1H-indazole-3-carbaldehyde emerges as a uniquely valuable and highly strategic building block.

This guide provides an in-depth technical overview of this compound, consolidating its physicochemical properties, synthetic routes, and chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the rational design and synthesis of novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis, ensuring reproducibility and scalability.

Physicochemical Properties

This compound is typically a light yellow to brown solid at room temperature.[3] Its key identifying and physical properties are summarized in the table below. The presence of the bromine atom notably increases the molecule's lipophilicity, a factor that can be strategically utilized to modulate the pharmacokinetic properties of downstream drug candidates.[4]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 885521-76-6[5]
Molecular Formula C₈H₅BrN₂O[5]
Molecular Weight 225.04 g/mol [5]
Appearance Light yellow to brown solid[3]
Storage Store at 0-8 °C[3]

Handling & Storage Insights: From field experience, while the compound is moderately stable, it is best stored under refrigerated conditions (0-8 °C) to minimize potential degradation over time, particularly the slow oxidation of the aldehyde moiety.[3] For use in solution, solubility is highest in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is characterized by key signals: a downfield singlet for the aldehyde proton (CHO) typically above δ 10.0 ppm, a broad singlet for the indazole N-H proton (which may be exchangeable with D₂O), and distinct aromatic protons whose splitting patterns and chemical shifts are influenced by the bromine substituent.

  • ¹³C NMR: The carbon spectrum will prominently feature the aldehyde carbonyl carbon resonance (around δ 185-190 ppm) and aromatic carbons, with the carbon atom bearing the bromine (C4) showing a characteristic shift.

  • IR Spectroscopy: The infrared spectrum provides clear diagnostic peaks. A strong carbonyl (C=O) stretch from the aldehyde will be observed around 1660-1670 cm⁻¹. Additionally, a broad N-H stretch will be present in the region of 3200-3300 cm⁻¹.[6]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[6] This transformation provides a robust and scalable route to the desired product.

Synthetic Workflow: Nitrosation of 4-Bromoindole

The conversion of 4-bromoindole to this compound proceeds via an acid-catalyzed reaction with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂). This method is advantageous due to its mild conditions and high yields.[6]

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification NaNO2 Sodium Nitrite (NaNO₂) Nitrosating_Agent In Situ Nitrosating Agent (e.g., HNO₂) NaNO2->Nitrosating_Agent HCl Aqueous HCl HCl->Nitrosating_Agent Reaction Nitrosation & Rearrangement (0°C to 50°C) Nitrosating_Agent->Reaction Indole 4-Bromoindole in DMF/Water Indole->Reaction Extraction Aqueous Workup & Extraction (EtOAc) Reaction->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures for similar substrates.[6]

  • Reagent Preparation: In a flask cooled to 0 °C, slowly add a 2N aqueous HCl solution (7 equivalents) to a solution of sodium nitrite (NaNO₂) (8 equivalents) in deionized water. Allow the mixture to stir for 10 minutes to generate the nitrosating agent.

  • Reaction Setup: In a separate three-neck flask equipped with a dropping funnel and thermometer, dissolve 4-bromoindole (1 equivalent) in dimethylformamide (DMF).

  • Addition: Slowly add the freshly prepared nitrosating agent solution to the indole solution at 0 °C using the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to 50 °C may be required to drive the reaction to completion.[6]

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the pure this compound.

Causality Note: The use of a slight excess of acid and sodium nitrite ensures the complete conversion of the starting indole. The slow, controlled addition is critical to manage the exothermic nature of the nitrosation reaction and prevent the formation of undesired side products.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional synthetic intermediate. Its value lies in the orthogonal reactivity of the aldehyde, the N-H of the indazole ring, and the C4-bromo substituent, allowing for sequential and selective functionalization.

G cluster_aldehyde Aldehyde Reactions cluster_ring Indazole Ring Reactions cluster_bromo C4-Bromo Cross-Coupling Core 4-Bromo-1H-indazole- 3-carbaldehyde ReductiveAmination Reductive Amination (Amines, NaBH(OAc)₃) Core->ReductiveAmination C3-CHO NAlkylation N-Alkylation / N-Arylation (Alkyl halides, Arylboronic acids) Core->NAlkylation N1-H Suzuki Suzuki Coupling ((Hetero)arylboronic acids, Pd catalyst) Core->Suzuki C4-Br Aldehyde_Products 3-Aminomethylindazoles 3-Indazolecarboxylic acids 3-Vinylindazoles ReductiveAmination->Aldehyde_Products Oxidation Oxidation (e.g., Pinnick) Oxidation->Aldehyde_Products Wittig Wittig Olefination (Ylides) Wittig->Aldehyde_Products Ring_Products N1-Substituted Indazoles NAlkylation->Ring_Products Bromo_Products 4-(Hetero)arylindazoles 4-Aminoindazoles Suzuki->Bromo_Products Buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) Buchwald->Bromo_Products

Caption: Key reaction pathways for this compound.

Reactions at the Aldehyde (C3-CHO)

The aldehyde group is a versatile handle for introducing a wide array of functional groups, crucial for probing structure-activity relationships (SAR).

  • Reductive Amination: This is one of the most powerful reactions for library synthesis, allowing the introduction of diverse amine side chains to build 3-(aminomethyl)indazole derivatives.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for interacting with biological targets or for further amide coupling reactions.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These classic reactions enable the formation of C-C bonds, converting the aldehyde into various vinyl-indazole derivatives.

Reactions at the Indazole Nitrogen (N1-H)

The acidic N-H proton can be readily substituted, which is often a critical step in modulating the physicochemical properties and target engagement of the final compound.

  • N-Alkylation/Arylation: Standard alkylation with alkyl halides or Mitsunobu reactions can install alkyl groups. More advanced Buchwald-Hartwig or Chan-Lam couplings can be used to introduce aryl or heteroaryl substituents at the N1 position.

Reactions at the Bromine (C4-Br): Cross-Coupling

The C4-bromo substituent is arguably the most strategic functional group for late-stage diversification. It is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[7]

  • Suzuki-Miyaura Coupling: This reaction is the workhorse for installing new aryl or heteroaryl fragments at the C4 position.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging coupling partners.[8]

  • Buchwald-Hartwig Amination: This allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C4 position.

  • Sonogashira Coupling: This provides access to 4-alkynylindazoles, which can be valuable pharmacophores or intermediates for further transformations.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The two nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Derivatives of this compound are instrumental in the synthesis of potent inhibitors for targets like p21-activated kinase 1 (PAK1), a key player in tumor progression.[10]

G cluster_pathway Simplified PAK1 Signaling RTK Growth Factor Receptor (e.g., EGFR) Ras Ras/Rac/Cdc42 (GTPases) RTK->Ras Activates PAK1 PAK1 Kinase Ras->PAK1 Activates Downstream Downstream Effectors (e.g., Snail, LIMK) PAK1->Downstream Phosphorylates Metastasis Cell Migration, Invasion, & Metastasis Downstream->Metastasis Promotes Inhibitor Indazole-based PAK1 Inhibitor Inhibitor->PAK1 Inhibits

Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.

A general synthetic strategy to access such inhibitors often involves:

  • Reductive amination of the C3-aldehyde to install a key side chain.

  • N1-alkylation of the indazole ring to improve properties or fill a specific pocket.

  • Suzuki coupling at the C4-bromo position to introduce a large, often functionalized (hetero)aryl group that provides potency and selectivity.

This modular approach allows for the rapid generation of focused libraries to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its trifunctional nature provides medicinal chemists with a powerful tool for molecular diversification, enabling the synthesis of complex and highly functionalized molecules. The well-defined reactivity of its aldehyde, N-H, and bromo groups allows for a logical and controlled approach to building libraries of compounds aimed at challenging biological targets, particularly in the realm of kinase inhibition. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

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Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-1H-indazole-3-carbaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a diverse range of biological targets.[1][2] As bioisosteres of indoles, indazoles possess a unique arrangement of nitrogen atoms that facilitate robust hydrogen bonding within the active sites of proteins, a feature that has been successfully exploited in the design of potent kinase inhibitors.[1][3] Consequently, the development of versatile synthetic routes to functionalized indazoles is of paramount importance to medicinal chemists.

Among the various substituted indazoles, this compound stands out as a pivotal intermediate. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling a plethora of subsequent chemical transformations. These include, but are not limited to, Wittig and Knoevenagel reactions for the introduction of carbon-carbon double bonds, and cyclization reactions to construct fused heterocyclic systems.[1] The bromine atom at the 4-position further enhances the synthetic utility of this molecule, providing a site for cross-coupling reactions to introduce additional molecular complexity. This technical guide provides an in-depth exploration of a robust and widely applicable method for the synthesis of this compound from 4-bromo-1H-indazole, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: The Vilsmeier-Haack Formylation

The direct formylation of 4-bromo-1H-indazole at the 3-position can be effectively achieved via the Vilsmeier-Haack reaction. This venerable yet highly reliable reaction is a cornerstone of organic synthesis, enabling the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5][6] The choice of the Vilsmeier-Haack reaction is predicated on several key advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under gentle conditions, which is crucial for preserving the integrity of the indazole ring system and the bromo-substituent.

  • High Regioselectivity: For many heterocyclic systems, the Vilsmeier-Haack reaction exhibits a high degree of regioselectivity, favoring formylation at the most electron-rich position. In the case of 1H-indazoles, this is the 3-position.

  • Readily Available and Inexpensive Reagents: The reagents employed, primarily phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common laboratory chemicals, making this method cost-effective and scalable.

The Reaction Mechanism: A Stepwise Elucidation

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism.[4][7]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. This species is the key electrophile that will be attacked by the electron-rich indazole ring.

  • Electrophilic Aromatic Substitution: The 4-bromo-1H-indazole, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position of the indazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the reaction work-up furnishes the desired this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound from 4-bromo-1H-indazole using the Vilsmeier-Haack reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-1H-indazole≥95%Sigma-Aldrich[8]
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Phosphorus oxychloride (POCl₃)Reagent GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium SulfateStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Reaction Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Cool DMF in an ice bath under an inert atmosphere. add_pocl3 2. Add POCl3 dropwise to the cooled DMF. reagent_prep->add_pocl3 stir_reagent 3. Stir the mixture to form the Vilsmeier reagent. add_pocl3->stir_reagent add_indazole 4. Add a solution of 4-bromo-1H-indazole in DMF to the Vilsmeier reagent. stir_reagent->add_indazole heat_reaction 5. Heat the reaction mixture. add_indazole->heat_reaction monitor_reaction 6. Monitor the reaction progress by TLC. heat_reaction->monitor_reaction quench 7. Cool the reaction and quench with ice-water. monitor_reaction->quench neutralize 8. Neutralize with saturated sodium bicarbonate solution. quench->neutralize extract 9. Extract the product with an organic solvent (e.g., Ethyl Acetate). neutralize->extract wash_dry 10. Wash the organic layer with brine and dry over anhydrous sodium sulfate. extract->wash_dry concentrate 11. Concentrate the solvent under reduced pressure. wash_dry->concentrate purify 12. Purify the crude product by column chromatography. concentrate->purify

Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack formylation of 4-bromo-1H-indazole.

Detailed Procedure
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 4-bromo-1H-indazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate may form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can decompose the Vilsmeier reagent.

  • The quenching and neutralization steps are exothermic and should be performed with caution.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound from 4-bromo-1H-indazole. This protocol, grounded in established chemical principles, offers a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The versatility of the aldehyde and bromo functionalities in the product opens up a wide array of possibilities for the synthesis of complex, biologically active molecules, underscoring the importance of this synthetic transformation in the field of drug discovery and development.

References

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Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of the indazole scaffold, a known bioisostere of indole, this molecule serves as a key intermediate in the synthesis of a diverse range of bioactive compounds, particularly kinase inhibitors for oncological applications.[1][2] The strategic placement of the bromine atom at the 4-position and the carbaldehyde group at the 3-position provides two reactive handles for further molecular elaboration, making a thorough understanding of its structural and conformational properties essential for rational drug design. This guide provides a detailed examination of the molecular architecture, conformational preferences, and spectroscopic signature of this compound, grounded in experimental data from closely related analogues and established chemical principles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[3] Its ability to form critical hydrogen bonds via its two nitrogen atoms allows it to interact effectively with the hydrophobic pockets of proteins, mimicking the binding of the natural indole nucleus. The functionalization of the indazole core, particularly at the 3-position, has led to the development of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] 1H-indazole-3-carbaldehydes are crucial intermediates, as the aldehyde functionality is readily converted into a vast array of other chemical groups, enabling the exploration of extensive chemical space.[1] The 4-bromo substitution on this scaffold further enhances its utility, providing a site for cross-coupling reactions to introduce additional complexity and modulate physicochemical properties.

Molecular Structure and Spectroscopic Characterization

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the fundamental geometry can be reliably inferred from the structures of related bromo-indazole derivatives.[4] The core indazole ring system is expected to be nearly planar, a characteristic confirmed by the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, where the dihedral angle between the fused pyrazole and benzene rings is a mere 2.36(5)°.[4] This planarity is a key feature, influencing how the molecule presents its functional groups for intermolecular interactions.

Spectroscopic Data

Detailed spectroscopic data for the 4-bromo isomer is not extensively published. However, the 1H NMR, 13C NMR, and IR spectral data for the closely related 5-bromo and 6-bromo isomers provide a robust template for predicting the spectral characteristics of this compound.[1]

Table 1: Representative Spectroscopic Data of Bromo-1H-indazole-3-carbaldehyde Isomers

Parameter 5-Bromo-1H-indazole-3-carbaldehyde [1]6-Bromo-1H-indazole-3-carbaldehyde [1]Predicted for this compound
¹H NMR (DMSO-d₆) δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J=1.5 Hz, 1H, H4), 7.71 (d, J=8.8 Hz, 1H, H7), 7.63 (dd, J=8.8, 1.5 Hz, 1H, H6)δ 10.49 (br s, 1H, NH), 10.26 (s, 1H, CHO), 8.20 (dd, J=8.5, 0.5 Hz, 1H, H7), 7.76 (dd, J=1.5, 0.5 Hz, 1H, H5), 7.49 (dd, J=8.5, 1.5 Hz, 1H, H6)δ ~14.0-14.5 (br s, 1H, NH), ~10.2 (s, 1H, CHO), Aromatic protons (3H) exhibiting distinct splitting patterns due to the 4-bromo substitution.
¹³C NMR (DMSO-d₆) δ 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1δ ~187 (CHO), ~140-145 (C3, C7a), ~110-130 (Aromatic C), C-Br signal.
IR (neat, cm⁻¹) 3213, 2924, 1663, 1455, 1344, 1103, 922, 7983342, 2980, 1671, 1597, 1480, 1281, 1196, 1064~3200-3400 (N-H stretch), ~1670 (C=O stretch), Aromatic C=C stretches, C-Br stretch.
Mass Spec (HRMS) ESI(-) m/z [M-H]⁻: 222.9507ESI(-) m/z [M-H]⁻: 222.9498ESI(-) m/z [M-H]⁻ calculated for C₈H₄BrN₂O: 222.9507
  • ¹H NMR: The spectrum is characterized by a downfield singlet for the aldehyde proton (~10.2 ppm) and a broad singlet for the N-H proton of the indazole ring (>14 ppm). The three aromatic protons will show a distinct splitting pattern determined by the position of the bromine atom.

  • ¹³C NMR: The aldehyde carbon appears significantly downfield (~187 ppm). The spectrum will also show signals for the eight carbons of the bromo-indazole core, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch around 1670 cm⁻¹ and a broad N-H stretching band in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₅BrN₂O, with the characteristic isotopic pattern of a single bromine atom being readily apparent.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the carbaldehyde group relative to the planar indazole ring.

G cluster_molecule Conformational Isomers of this compound cluster_interactions Key Intermolecular Interactions A s-trans (anti) Conformer B s-cis (syn) Conformer A->B Rotation around C3-C(aldehyde) bond node_A More stable due to reduced steric hindrance between the aldehyde oxygen and the N2 lone pair. node_B Less stable due to steric clash and electrostatic repulsion. H_Bond N-H···O=C Hydrogen Bond Pi_Stack π-π Stacking H_Bond->Pi_Stack Contribute to solid-state packing

Caption: Conformational isomerism and key intermolecular forces.

Rotation around the single bond connecting the carbaldehyde group to the C3 position of the indazole ring gives rise to two principal planar conformers: s-trans (or anti) and s-cis (or syn).

  • s-trans (anti) Conformer: In this arrangement, the aldehyde oxygen atom is directed away from the N2 atom of the pyrazole ring. This conformation is generally considered to be the more stable of the two. The primary reason is the minimization of steric hindrance and electrostatic repulsion between the lone pair of electrons on the N2 atom and the electronegative oxygen atom of the carbonyl group.

  • s-cis (syn) Conformer: Here, the aldehyde oxygen is positioned towards the N2 atom. This arrangement introduces unfavorable steric and electronic interactions, rendering it less energetically favorable than the s-trans conformer.

In the solid state, the molecular conformation will be influenced by crystal packing forces. Based on related structures, strong intermolecular hydrogen bonds are expected, particularly between the N-H of one molecule and the carbonyl oxygen of another, leading to the formation of dimers or extended chains.[4] Furthermore, π–π stacking interactions between the planar indazole rings are likely to play a significant role in the overall crystal architecture.[4]

Synthesis and Reactivity

1H-indazole-3-carbaldehydes are accessible through various synthetic routes. A highly efficient and general method involves the nitrosation of the corresponding indole precursor.[1][2] This transformation proceeds via an acid-catalyzed reaction of the indole with a nitrosating agent, such as sodium nitrite, which triggers a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.[1]

Experimental Protocol: Synthesis via Indole Nitrosation

The following protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-carbaldehydes and is expected to be effective for the 4-bromo isomer.[1][5]

G Start 4-Bromoindole (Starting Material) Reaction Nitrosation & Ring Transformation (0°C to RT) Start->Reaction Syringe pump addition (slow) Reagents 1. NaNO₂ / H₂O / DMF 2. HCl (aq) Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 4-Bromo-1H-indazole- 3-carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), a solution of sodium nitrite (NaNO₂, ~8 equivalents) in deionized water is prepared and cooled to 0°C. To this, dimethylformamide (DMF) is added, followed by the slow, dropwise addition of 2N aqueous hydrochloric acid (HCl, ~2.7 equivalents), maintaining the temperature at 0°C. The mixture is stirred for 10 minutes.

  • Indole Addition: A solution of 4-bromoindole (1 equivalent) in DMF is prepared separately. This solution is added to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump. This slow, reverse addition is critical to minimize the formation of dimeric side products.[2][5]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For some substrates, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[1]

  • Work-up and Extraction: Upon completion, the reaction mixture is diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes, to afford the pure this compound.

This robust procedure allows for the efficient conversion of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carbaldehydes in high yields.[1][2]

Conclusion

This compound is a molecule of high strategic value in medicinal chemistry. Its structure is defined by a planar bicyclic core, with the conformational preference of the key aldehyde group favoring an s-trans orientation to minimize steric and electronic repulsion. While specific experimental structural data remains elusive, a comprehensive understanding can be constructed from high-quality data on its isomers and related compounds. The well-established synthetic route from 4-bromoindole provides reliable access to this versatile intermediate. For drug development professionals, this deep understanding of the molecule's structural and electronic properties is fundamental for designing next-generation therapeutics that leverage the privileged indazole scaffold.

References

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  • Naveen, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

  • Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]

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The Aldehyde Group in 4-Bromo-1H-indazole-3-carbaldehyde: A Hub of Reactive Potential for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a bromine atom and an aldehyde group on the indazole scaffold provides a rich platform for the synthesis of diverse molecular architectures. This guide delves into the reactivity of the aldehyde functionality, providing a comprehensive overview of its synthetic transformations. We will explore the electronic effects governing its reactivity and provide detailed, field-proven protocols for key reactions, including condensations, olefinations, redox manipulations, and imine formations. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole derivatives are prominent pharmacophores in modern drug discovery, recognized for their ability to act as bioisosteres of indoles.[1] The presence of two nitrogen atoms in the indazole ring system allows for the formation of strong hydrogen bonds within the active sites of biological targets.[1] This has led to the development of several successful drugs, such as the kinase inhibitors axitinib and pazopanib.[2] The introduction of a carbaldehyde group at the 3-position of the indazole ring opens up a vast landscape of chemical transformations, making these compounds valuable intermediates for the synthesis of polyfunctionalized 3-substituted indazoles.[2]

This guide focuses specifically on this compound, a molecule that combines the reactive potential of an aromatic aldehyde with the unique electronic properties of the bromo-indazole core. The bromine atom not only serves as a handle for further functionalization via cross-coupling reactions but also modulates the electron density of the ring system, thereby influencing the reactivity of the aldehyde group.

Synthesis of this compound

The most common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles in a mildly acidic environment.[2] This transformation proceeds via a multi-step pathway involving nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole ring.[2] While a specific protocol for the 4-bromo isomer is not extensively detailed in the literature, a general and optimized procedure for bromo-substituted indoles provides a reliable pathway.[2]

Proposed Synthetic Protocol

This protocol is adapted from the successful synthesis of 5-bromo- and 6-bromo-1H-indazole-3-carboxaldehydes.[2]

Reaction Scheme:

G 4-Bromo-1H-indole 4-Bromo-1H-indole This compound This compound 4-Bromo-1H-indole->this compound  NaNO2, HCl (aq), DMF, 0 °C to rt

Caption: Synthesis of this compound.

Materials:

  • 4-Bromo-1H-indole

  • Sodium nitrite (NaNO₂)

  • 2 N Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 mmol) to the stirred NaNO₂ solution at 0 °C. Stir the resulting mixture for 10 minutes at this temperature.

  • Addition of the Indole: In a separate flask, dissolve 4-bromo-1H-indole (1.0 mmol) in DMF (3 mL).

  • Using a syringe pump, add the solution of 4-bromo-1H-indole to the nitrosating mixture over a period of 2 hours at 0 °C. The slow addition is crucial to minimize the formation of dimeric side products.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50 °C) may be required.[2]

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde group at the C3 position of this compound is the focal point of its reactivity, serving as an electrophilic center for a wide array of nucleophilic additions and condensation reactions. The electron-withdrawing nature of both the indazole ring and the 4-bromo substituent enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Electronic Influence of the 4-Bromo Substituent

The bromine atom at the 4-position exerts a dual electronic effect on the indazole ring:

  • -I (Inductive) Effect: As an electronegative atom, bromine withdraws electron density through the sigma bond network, deactivating the aromatic ring towards electrophilic substitution but increasing the electrophilicity of the aldehyde.

  • +M (Mesomeric) Effect: The lone pairs on the bromine atom can be delocalized into the aromatic system, partially counteracting the inductive effect.

For bromine, the inductive effect generally outweighs the mesomeric effect. The Hammett constant (σp) for bromine is +0.23, indicating its overall electron-withdrawing character.[3] This net electron withdrawal by the 4-bromo substituent, coupled with the inherent electron-withdrawing nature of the pyrazole portion of the indazole ring, renders the aldehyde carbon significantly more electrophilic compared to a simple benzaldehyde.

Caption: Electronic influence of the 4-bromo substituent.

Key Synthetic Transformations

The enhanced electrophilicity of the aldehyde group in this compound makes it an excellent substrate for a variety of classical and modern organic reactions.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[4] This reaction with this compound provides access to a wide range of α,β-unsaturated derivatives, which are valuable intermediates in their own right.

Reaction Scheme:

G Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Active Methylene Z-CH2-Z' Active Methylene->Product  Base (e.g., Piperidine)

Caption: Knoevenagel condensation workflow.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality: The choice of a weak base like piperidine is crucial to catalyze the deprotonation of the active methylene compound without promoting self-condensation or other side reactions. The reaction is typically driven to completion by the formation of the stable, conjugated product.

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and phosphorus ylides.[1] This reaction allows for the precise installation of a double bond with control over stereochemistry, providing access to a diverse range of vinyl-substituted indazoles.

Experimental Protocol (General):

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 mmol), dropwise. Stir the resulting mixture at room temperature for 1-2 hours to generate the phosphorus ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of anhydrous conditions is critical for the formation and stability of the highly reactive phosphorus ylide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.

The aldehyde group can be readily reduced to a primary alcohol, (4-Bromo-1H-indazol-3-yl)methanol, a valuable intermediate for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5]

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in a suitable solvent, such as methanol or ethanol (10 mL), in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water (5 mL).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purify by recrystallization or column chromatography if necessary.

Causality: Sodium borohydride is a chemoselective reagent that will reduce aldehydes and ketones but typically not esters, amides, or carboxylic acids, making it ideal for this transformation in the presence of other functional groups.[5] The reaction is performed in a protic solvent which also serves to protonate the resulting alkoxide.

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-1H-indazole-3-carboxylic acid, which can participate in amide bond formation and other reactions. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A milder and often preferred method is the Pinnick oxidation.

Experimental Protocol (Pinnick Oxidation):

  • In a flask, dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5.0 mmol).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).

  • Add the aqueous solution of sodium chlorite and buffer to the stirred solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify by recrystallization from a suitable solvent system.

Causality: The Pinnick oxidation is highly selective for aldehydes and is performed under mild conditions, making it compatible with a wide range of functional groups. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct.

The reaction of this compound with primary amines yields Schiff bases (imines), which are important intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit biological activity themselves.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and the desired primary amine (1.0 mmol) in a suitable solvent, such as ethanol or methanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or with gentle reflux for several hours. The progress of the reaction can often be observed by the formation of a precipitate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality: The reaction is typically acid-catalyzed to facilitate the dehydration step. The removal of water, either by azeotropic distillation or by the use of a dehydrating agent, can drive the equilibrium towards the formation of the imine.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
4-Bromo-1H-indazoleC₇H₅BrN₂197.03
This compoundC₈H₅BrN₂O225.04

Conclusion

The aldehyde group in this compound is a highly versatile and reactive functional group that provides a gateway to a vast array of molecular structures. Its enhanced electrophilicity, a consequence of the electronic effects of the indazole ring and the 4-bromo substituent, facilitates a wide range of synthetic transformations. The protocols outlined in this guide for Knoevenagel condensation, Wittig reaction, reduction, oxidation, and Schiff base formation represent a robust toolkit for the synthesis of novel indazole-based compounds. A thorough understanding of the principles behind these reactions, coupled with the practical guidance provided, will empower researchers in the field of drug discovery to fully exploit the synthetic potential of this valuable building block.

References

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  • da Silva, J. F., et al. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline and its potentiometric studies with Cu. Letters in Applied NanoBioScience, 9(3), 1223-1232.
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  • ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]

  • Somashekarappa, K., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
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A Technical Guide to the Solubility Profile of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in modern medicinal chemistry. Recognizing the frequent challenge of handling novel or sparsely documented compounds, this document moves beyond a simple data sheet. It establishes a framework for predicting and experimentally verifying solubility based on first principles of physical organic chemistry. We present a detailed, validated protocol for qualitative and semi-quantitative solubility assessment, interpret the predicted solubility across a spectrum of common organic solvents, and provide the necessary safety and handling protocols. This guide is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this compound's behavior to facilitate reaction optimization, purification, and formulation development.

Section 2: The Strategic Importance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, prized for its ability to form critical hydrogen bond interactions within the active sites of proteins.[1] As bioisosteres of indoles, indazole derivatives have led to the discovery of numerous marketed drugs, particularly potent kinase inhibitors used in oncology.[1] Compounds such as Axitinib and Pazopanib feature a 3-substituted indazole core, underscoring the therapeutic relevance of this motif.

This compound serves as a crucial and versatile building block for accessing these complex 3-substituted indazoles. The aldehyde functional group is a synthetic linchpin, readily converted into a vast array of other functionalities, while the bromine atom provides a handle for cross-coupling reactions, enabling further diversification of the molecule. Its strategic importance is highlighted in various research programs focused on developing novel anti-inflammatory and anti-cancer agents.[2] A thorough understanding of its solubility is, therefore, the first critical step in its successful utilization in any synthetic campaign.

Section 3: Physicochemical Characterization and Its Impact on Solubility

As of the date of this guide, a comprehensive public database entry for this compound is not available. Therefore, its key physicochemical properties are calculated or estimated based on its structure and data from closely related analogues, a common practice in preclinical research.

  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.05 g/mol (Calculated)

  • Structure: (A proper image would be rendered here in a real document)

  • Predicted Lipophilicity (XLogP3): ~2.3 (Estimated). This value is derived by comparing the parent 4-Bromo-1H-indazole (XLogP3 = 2.2)[3] with 1H-Indazole-3-carbaldehyde (XLogP3 = 1.3).[4] The bromine atom significantly increases lipophilicity, suggesting the compound will have limited aqueous solubility but favorable solubility in moderately polar to non-polar organic solvents.

  • Predicted Melting Point: >165 °C (Estimated). The parent compound, 4-Bromo-1H-indazole, has a melting point of 160-165 °C. The addition of the polar carbaldehyde group, which can participate in dipole-dipole interactions and hydrogen bonding, is expected to increase crystal lattice energy and raise the melting point.

  • Key Structural Features Influencing Solubility:

    • Indazole N-H Group: Acts as a hydrogen bond donor.

    • Aldehyde Carbonyl Group: Acts as a hydrogen bond acceptor.

    • Aromatic System & Bromine: Contribute to the molecule's lipophilic (non-polar) character and potential for π-stacking interactions.

Section 4: Core Principles of Organic Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which can be broken down into more specific interactions.[5]

  • Polarity: Polar solvents (e.g., water, methanol) effectively dissolve polar solutes by forming strong dipole-dipole or hydrogen bonding interactions. Non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes via weaker van der Waals forces.

  • Hydrogen Bonding: The presence of hydrogen bond donors (like the indazole N-H) and acceptors (the aldehyde oxygen and pyrazole nitrogen) on this compound suggests that solvents capable of hydrogen bonding (protic solvents like alcohols) will be effective.

  • Acid-Base Chemistry: The weakly acidic N-H proton on the indazole ring can be deprotonated by a strong base. Similarly, while not strongly basic, the pyrazole nitrogen atoms can be protonated by a strong acid. This chemical reactivity can be exploited to dissolve the compound in aqueous acid or base, a principle used in qualitative analysis.

The interplay of these factors for this compound is visualized below.

compound This compound MW: 225.05 XLogP: ~2.3 h_donor N-H Group (H-Bond Donor) h_acceptor C=O & N Atoms (H-Bond Acceptors) lipophilic Aromatic Rings & Bromine (Lipophilic/Non-polar Region) polar_protic Polar Protic Solvents (e.g., Methanol, Water) h_donor->polar_protic Strong Interaction (H-Bonding) h_acceptor->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) h_acceptor->polar_aprotic Favorable Interaction (Dipole-Dipole) lipophilic->polar_protic Unfavorable Interaction non_polar Non-Polar Solvents (e.g., Hexane, Toluene) lipophilic->non_polar Favorable Interaction (van der Waals)

Caption: Intermolecular forces governing solubility.

Section 5: A Validated Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the qualitative solubility of this compound. The methodology is designed to be self-validating and provides a clear classification of solubility.

Materials & Equipment:

  • This compound

  • Calibrated analytical balance (±0.1 mg)

  • Vortex mixer

  • Small test tubes (e.g., 13x100 mm) or 1.5 mL vials

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane.

Protocol Workflow Diagram:

Caption: Experimental workflow for solubility classification.

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry test tube or vial. Record the exact mass.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the vial. This creates an initial concentration of ~10 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds. A consistent mixing time is crucial for reproducibility.

  • Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: The majority of the solid has dissolved, but some fine particles or a slight cloudiness remains.

    • Insoluble: The bulk of the solid remains undissolved.

  • Systematic Testing: Perform the test sequentially as outlined in the workflow diagram.

    • Rationale for Aqueous Tests: Testing in water, acid, and base first provides crucial information about the presence of polar or ionizable functional groups.[6][7] Solubility in 5% HCl indicates a basic functional group (like an amine), while solubility in 5% NaOH indicates an acidic functional group.[6][7] The indazole N-H is weakly acidic and may show increased solubility in a strong base.

  • Documentation: Record all observations meticulously in a laboratory notebook. For a more quantitative measure, if the compound dissolves, more solute can be added incrementally until saturation is reached.

Section 6: Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical principles discussed, the following solubility profile is predicted for this compound at ambient temperature (~20-25°C).

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticInsoluble High lipophilicity (XLogP ~2.3) and strong crystal lattice energy overcome favorable H-bonding interactions.
Methanol / Ethanol Polar ProticSparingly to Moderately Soluble Can act as both H-bond donor and acceptor, but the large non-polar region limits high solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Very Soluble Strong H-bond acceptor and large dipole moment effectively solvate the molecule.
N,N-Dimethylformamide (DMF) Polar AproticSoluble to Very Soluble Similar to DMSO, a strong H-bond acceptor that can disrupt the solute's crystal lattice.
Acetonitrile (ACN) Polar AproticSparingly Soluble Less polar than DMSO/DMF, less effective at solvating the polar functional groups.
Acetone Polar AproticSparingly Soluble Moderate polarity allows for some interaction, but likely insufficient to achieve high solubility.
Ethyl Acetate (EtOAc) Moderately PolarSlightly Soluble Balanced polarity, but not a strong enough H-bond acceptor for high solubility.
Dichloromethane (DCM) Moderately PolarSlightly Soluble Can interact via dipole forces but lacks H-bonding capability.
Tetrahydrofuran (THF) Moderately PolarSlightly to Sparingly Soluble Ethereal oxygen is a weak H-bond acceptor.
Toluene Non-PolarInsoluble Lacks the polarity and H-bonding ability to overcome solute-solute interactions.
Hexane Non-PolarInsoluble Only weak van der Waals forces are present, which are insufficient to dissolve the polar, crystalline solid.

Section 7: Interpretation of Solubility Data

The predicted solubility profile is characteristic of a moderately polar, crystalline organic compound with both hydrogen-bonding and significant lipophilic character.

  • High Solubility in Polar Aprotic Solvents: The predicted high solubility in DMSO and DMF is a key finding for researchers. These solvents are excellent choices for preparing stock solutions for biological screening or for use as reaction media where high concentrations are required. Their ability to accept hydrogen bonds while having a large dipole moment is ideal for solvating a molecule like this.

  • Limited Solubility in Alcohols: The moderate solubility in methanol and ethanol highlights the balance of competing factors. While these solvents can hydrogen bond, their own self-association (solvent-solvent hydrogen bonding) is strong, and the lipophilic portion of the indazole hinders complete solvation.

  • Insolubility in Non-Polar Solvents: The predicted insolubility in hexane and toluene is expected and useful for practical applications. For instance, these solvents could be used as anti-solvents for crystallization or for washing solid material to remove non-polar impurities.

Section 8: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures (e.g., 4-Bromo-1H-indazole, other bromo-indazole derivatives) dictates a cautious approach.

Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Weighing: Weigh the solid in a contained manner (e.g., on a weigh boat within the fume hood) to minimize dust generation.

  • Spill Response: In case of a spill, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite), and sweep into a labeled hazardous waste container.

Disposal:

  • Dispose of all waste material (unused compound, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain.

Section 9: Conclusion

This compound is a compound of significant synthetic value, and this guide provides the foundational knowledge for its effective use. Its solubility is dominated by its crystalline nature and the presence of both polar, hydrogen-bonding groups and a lipophilic aromatic core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in alcohols, and largely insoluble in water and non-polar hydrocarbons. The provided experimental protocol offers a reliable method for verifying these predictions and for characterizing the solubility of other novel intermediates. By integrating theoretical principles with practical, validated methods, researchers can confidently handle and utilize this important building block in their drug discovery and development endeavors.

Section 10: References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved January 17, 2026, from

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved January 17, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 17, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026, from

  • PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved January 17, 2026, from

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Alchem Pharmtech. (n.d.). CAS 186407-74-9 | 4-BROMO-1H-INDAZOLE. Retrieved January 17, 2026, from [Link]

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The Strategic Versatility of 4-Bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, 4-Bromo-1H-indazole-3-carbaldehyde emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde at the 3-position and a bromine atom on the benzene ring, offers a versatile platform for molecular elaboration and the exploration of diverse chemical space. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of antibacterial agents targeting the FtsZ protein, and its broader potential as a scaffold for kinase inhibitors and other therapeutic modalities. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in their drug discovery endeavors.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazole-containing derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties.[2][3] The bicyclic structure, composed of a fused pyrazole and benzene ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.[3] Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its significance in oncology.[4] The aldehyde functionality at the 3-position of the indazole ring is a key synthetic handle, enabling a variety of chemical transformations to build molecular complexity and modulate biological activity.[4]

Synthesis of the this compound Building Block

The reliable and scalable synthesis of this compound is a prerequisite for its utilization in drug discovery programs. A common and effective method involves the nitrosation of the corresponding 4-bromo-1H-indole. This transformation proceeds under mild acidic conditions and offers a direct route to the desired indazole-3-carbaldehyde.

Experimental Protocol: Synthesis of this compound from 4-Bromo-1H-indole

This protocol is adapted from a general procedure for the nitrosation of indoles.[4]

Materials:

  • 4-Bromo-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-1H-indole (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution to -10°C to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (8.0 eq) in water.

  • Slowly add the sodium nitrite solution to the stirred indole solution, maintaining the temperature below 20°C.

  • With vigorous stirring, slowly add 2N HCl (7.0 eq) to the reaction mixture, ensuring the internal temperature remains between 0°C and 20°C.

  • After the addition is complete, allow the reaction to stir at 20°C for 3 hours.

  • Concentrate the mixture under reduced pressure to remove the acetone, keeping the temperature below 35°C.

  • Collect the precipitated solid by filtration.

  • Suspend the crude solid in cold (-10°C) DCM and stir for 30 minutes at -5°C.

  • Filter the solid and dry under vacuum at 40°C to yield this compound.

  • The crude product can be further purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Causality of Experimental Choices:

  • The use of a low temperature during the addition of reagents helps to control the exothermic reaction and minimize the formation of byproducts.

  • The reverse addition of the indole solution to the nitrosating mixture can, in some cases, improve yields by maintaining a low concentration of the indole and reducing dimerization.[4]

  • The final wash with cold DCM helps to remove non-polar impurities.

Application in Antibacterial Drug Discovery: Targeting the FtsZ Protein

A significant and promising application of this compound lies in the development of novel antibacterial agents that target the Filamentous temperature-sensitive protein Z (FtsZ).

The FtsZ Protein: A Critical Target for New Antibiotics

FtsZ is a prokaryotic homolog of eukaryotic tubulin and a key protein in bacterial cell division.[5] It polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in septum formation and cell division.[6][7] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of the bacteria and ultimately cell death.[5] As FtsZ is highly conserved across a broad range of bacterial species and absent in human mitochondria, it represents an attractive and largely unexploited target for the development of new antibiotics with a novel mechanism of action, which is crucial in the face of rising antibiotic resistance.[4]

FtsZ_Inhibition_Pathway Bacterial_Filamentation Bacterial Filamentation & Cell Death Z_ring Z_ring Z_ring->Bacterial_Filamentation

Synthesis of 4-Bromo-1H-indazole-based FtsZ Inhibitors

The aldehyde group of this compound is a versatile starting point for the synthesis of a variety of derivatives. One common and effective method is reductive amination, which allows for the introduction of diverse amine-containing side chains.

Reductive_Amination_Workflow Start This compound Imine_formation Imine/Iminium Ion Formation Start->Imine_formation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine_formation Reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) Imine_formation->Reduction Product Final Amine Product Reduction->Product

Experimental Protocol: Reductive Amination of this compound

This protocol is a general procedure that can be adapted for various amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the desired amine (1.0-1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.0-1.2 eq) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the aldehyde starting material.

  • The use of an acid catalyst accelerates the formation of the imine intermediate, which is the species that is subsequently reduced.

Antibacterial Activity of 4-Bromo-1H-indazole Derivatives

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[6] Several of these compounds have demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound IDR-groupS. aureus ATCC29213 MIC (µg/mL)S. pyogenes PS MIC (µg/mL)
9 -CH₂- (4-fluorophenyl)>1284
12 -CH₂- (2,4-difluorophenyl)816
18 -CH₂- (3,4-dichlorophenyl)832
3-MBA (control)->1024128
Ciprofloxacin (control)-0.1252

Data extracted from Wang et al., Arch. Pharm. Chem. Life Sci. 2015, 348, 1–9.[1]

The data clearly indicates that derivatization of the 4-bromo-1H-indazole scaffold can lead to potent antibacterial compounds. Notably, compound 9 exhibited excellent activity against S. pyogenes PS, being significantly more potent than the control compounds 3-methoxybenzamide (3-MBA) and ciprofloxacin.[6]

Broader Potential in Medicinal Chemistry

Beyond its application in the development of FtsZ inhibitors, the this compound scaffold holds promise in other therapeutic areas, most notably in the design of kinase inhibitors for oncology.

Kinase Inhibitors

The indazole core is a well-established pharmacophore in the design of kinase inhibitors.[4][8] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The 4-bromo substituent can be utilized in several ways:

  • To probe a hydrophobic pocket: The bromine atom can occupy a hydrophobic pocket within the kinase active site, enhancing binding affinity.

  • As a handle for further functionalization: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of potency and selectivity.

The aldehyde at the 3-position can be converted into various functionalities known to interact with the solvent-exposed region of the kinase active site, such as amides, ureas, and sulfonamides.

Other Therapeutic Areas

The versatility of the this compound scaffold suggests its potential for exploration in other therapeutic areas where indazole derivatives have shown promise, including:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antiviral agents: As demonstrated by the development of indazole-based HIV protease inhibitors.

  • Neurodegenerative diseases: Through the modulation of targets such as glycogen synthase kinase-3 (GSK-3).[8]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a robust platform for the synthesis of diverse compound libraries. The demonstrated success in developing potent FtsZ-targeting antibacterial agents highlights a key application of this scaffold in addressing the critical need for new antibiotics. Furthermore, its inherent potential for the design of kinase inhibitors and other therapeutic agents ensures its continued relevance in the pursuit of novel medicines. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new and effective treatments for a range of human diseases.

References

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1–9. [Link]

  • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1–9. (This is a duplicate of reference 1, but is cited in the table)
  • FtsZ - Wikipedia. (n.d.). Retrieved from [Link]

  • Erickson, H. P., Anderson, D. E., & Osawa, M. (2010). FtsZ in bacterial cytokinesis: cytoskeleton and force generator all in one. Microbiology and molecular biology reviews : MMBR, 74(4), 504–528. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10452–10461. [Link]

  • Kamal, A., et al. (2015). Indazole: A significant scaffold for the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 97, 118-135. [Link]

  • FtsZ (protein) | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Rico, A. I., et al. (2020). Redefining the roles of the FtsZ-ring in bacterial cytokinesis. Current Opinion in Microbiology, 57, 110-117. [Link]

  • Lock, R. L., & Harry, E. J. (2008). Cell-division inhibitors: new insights for future antibiotics. Nature Reviews Drug Discovery, 7(4), 324–338. [Link]

  • Bisson-Filho, A. W., et al. (2017). FtsZ dynamics in bacterial division: what, how, and why?. Current opinion in microbiology, 35, 29–35. [Link]

  • Margalit, H., et al. (2004). Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. Proceedings of the National Academy of Sciences, 101(32), 11821-11826. [Link]

  • Artola, M., et al. (2019). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules, 24(1), 133. [Link]

  • Zeynep Köksal, & Zuhal Alim. (2020). Indazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • What are FtsZ inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). Retrieved from [Link]

  • Tsai, M.-C., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3506–3509. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry, 6(2), 52. [Link]

  • 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2017). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (2018). Retrieved from [Link]

  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1629-1653. [Link]

  • Blake, J. F., et al. (2011). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5857–5861. [Link]

  • Wang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16001. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • Lee, S. H., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of antibiotics, 70(12), 1111–1114. [Link]

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4-Bromo-1H-indazole-3-carbaldehyde: A Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Scientists

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant kinase inhibitors. Among its many derivatives, 4-Bromo-1H-indazole-3-carbaldehyde has emerged as a particularly strategic building block. Its unique bifunctional nature, presenting a reactive aldehyde at the C3 position and a versatile bromine atom at the C4 position, provides a powerful and orthogonal platform for generating diverse compound libraries and performing rapid lead optimization. This technical guide provides an in-depth exploration of the synthesis of this key intermediate, its strategic application in the design of targeted kinase inhibitors, and detailed experimental insights to empower researchers in drug discovery. We will dissect the causality behind its utility, focusing on structure-activity relationships (SAR) and the divergent synthetic pathways it enables.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, they are one of the most important classes of drug targets. The indazole heterocycle has proven to be a highly effective scaffold for kinase inhibitors, largely due to its ability to act as a bioisostere of the adenine portion of ATP.[2] This structural mimicry allows it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a key anchoring point for achieving potent inhibition.[3]

The value of this compound lies in its pre-installed, orthogonally reactive handles. The C3-aldehyde is a gateway for introducing a multitude of substituents via reactions like reductive amination, while the C4-bromo group is primed for diversification through modern cross-coupling chemistry. This dual functionality allows medicinal chemists to systematically and independently probe different regions of the kinase active site, thereby accelerating the journey from initial hit to clinical candidate.

Synthesis of this compound

An efficient and regioselective synthesis of the title compound is paramount for its utility in drug discovery programs. The Vilsmeier-Haack reaction is a robust and widely adopted method for the C3-formylation of indazoles, offering high yields and straightforward execution.[4][5][6] The reaction utilizes a pre-formed Vilsmeier reagent (a chloromethyliminium salt) to electrophilically attack the electron-rich indazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Bromo-1H-indazole
  • Reagents & Equipment:

    • 4-Bromo-1H-indazole[7][8][9]

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, ice bath, nitrogen/argon line

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), cool a flask containing anhydrous DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Dissolve 4-Bromo-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DCE and add it to the Vilsmeier reagent solution.

    • Remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by the cautious addition of a saturated NaHCO₃ solution until the mixture is neutralized (pH ~7-8).

    • Extract the product into DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield this compound as a pure solid.

Diagram: Synthesis Workflow

G cluster_prep Reagent Preparation reagent POCl₃ + DMF @ 0°C vilsmeier Vilsmeier Reagent (Chloromethyliminium salt) reagent->vilsmeier Formation reaction Electrophilic Attack (DCM, Reflux) vilsmeier->reaction start 4-Bromo-1H-indazole start->reaction workup Quench & Workup (Ice, NaHCO₃, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Vilsmeier-Haack formylation of 4-bromo-1H-indazole.

Strategic Application in Kinase Inhibitor Synthesis

The aldehyde and bromo functionalities of the core scaffold are orthogonal handles, allowing for selective and sequential chemical modifications. This is a crucial advantage in medicinal chemistry for building Structure-Activity Relationship (SAR) models.

Derivatization of the C3-Aldehyde: Probing the Solvent-Front

The C3-aldehyde is an exceptionally versatile functional group for introducing diversity. The substituents installed here often project towards the solvent-exposed region of the kinase active site, influencing solubility, cell permeability, and potential interactions with surface residues.

  • Reductive Amination: This is arguably the most powerful transformation for this scaffold. The one-pot reaction of the aldehyde with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides direct access to a vast array of secondary and tertiary amines.[10][11][12][13] This method is widely used in pharmaceutical synthesis due to its high efficiency and broad substrate scope.[14]

  • Wittig/Horner-Wadsworth-Emmons Reactions: These methods allow for the formation of C=C bonds, enabling the extension of the scaffold with alkene moieties which can be further functionalized.

  • Condensation Reactions: The aldehyde can react with hydrazines, hydroxylamines, or other nucleophiles to form stable hydrazones, oximes, and related structures, introducing different hydrogen-bonding patterns and geometries.

Functionalization of the C4-Bromo Group: Tuning for Potency and Selectivity

The C4-bromo group is an ideal handle for late-stage diversification using palladium-catalyzed cross-coupling reactions. Modifications at this position can profoundly impact inhibitor potency and selectivity by forming new interactions in the hydrophobic regions of the ATP pocket or by altering the overall conformation of the inhibitor.

  • Suzuki-Miyaura Coupling: This is the most common method for installing new aryl or heteroaryl groups.[15][16][17] Reacting the bromo-indazole with a wide variety of commercially available boronic acids or esters allows for the systematic exploration of π-stacking, hydrophobic, and polar interactions.[18][19]

  • Sonogashira Coupling: This reaction with terminal alkynes introduces a rigid, linear alkyne linker, which can be used to probe deeper pockets within the kinase or to serve as a handle for further chemistry (e.g., click reactions).

  • Buchwald-Hartwig Amination: This powerful reaction enables the direct formation of C-N bonds, allowing for the installation of anilines, alkylamines, or other nitrogen-containing heterocycles at the C4 position.

Diagram: Derivatization Pathways

G cluster_c3 C3-Aldehyde Transformations cluster_c4 C4-Bromo Cross-Coupling start 4-Bromo-1H-indazole- 3-carbaldehyde c3_1 Reductive Amination start->c3_1 R¹-CHO c3_2 Wittig Reaction start->c3_2 R¹-CHO c3_3 Condensation start->c3_3 R¹-CHO c4_1 Suzuki Coupling start->c4_1 Ar-Br c4_2 Sonogashira Coupling start->c4_2 Ar-Br c4_3 Buchwald-Hartwig Amination start->c4_3 Ar-Br product Diverse Kinase Inhibitor Library c3_1->product c3_2->product c3_3->product c4_1->product c4_2->product c4_3->product

Caption: Orthogonal synthetic routes from the core scaffold.

Case Study: A Blueprint for Bruton's Tyrosine Kinase (BTK) Inhibitor Design

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies and autoimmune diseases.[20][21] We can devise a hypothetical SAR campaign using our building block to target BTK.

SAR Exploration Workflow:

  • Scaffold Elaboration: Begin by performing a reductive amination on this compound with a small, diverse library of amines (e.g., piperidine, morpholine, dimethylamine) to generate a first set of intermediates.

  • C4 Diversification: Take the most promising intermediate from step 1 and subject it to a Suzuki coupling array with various (hetero)aryl boronic acids (e.g., phenyl, pyridyl, methoxyphenyl).

  • Biological Screening: Screen all synthesized compounds for their inhibitory activity against BTK (IC₅₀).

  • Data Analysis: Analyze the SAR to identify key trends. For instance, does a hydrogen bond acceptor at C4 improve potency? Is a specific size or polarity preferred at the C3-derived amine?

Table: Hypothetical SAR Data for BTK Inhibitors

Compound IDC3-Substituent (via Reductive Amination)C4-Substituent (via Suzuki Coupling)BTK IC₅₀ (nM)
1a -CH₂-(4-hydroxypiperidine)-Br950
1b -CH₂-morpholine-Br780
2a -CH₂-morpholine-phenyl250
2b -CH₂-morpholine-4-methoxyphenyl110
2c -CH₂-morpholine-pyridin-3-yl45
2d -CH₂-(4-hydroxypiperidine)-pyridin-3-yl15

This data, though hypothetical, illustrates a logical optimization path where the combination of a morpholine at C3 and a 3-pyridyl group at C4 enhances potency, and further optimization at C3 with a hydroxypiperidine leads to a highly potent inhibitor.

Diagram: BTK Signaling Pathway and Point of Inhibition

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Response B-Cell Proliferation & Survival Signaling->Response Inhibitor Indazole-Based Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling and inhibitor action point.

Conclusion and Future Perspectives

This compound stands out as a high-value, strategically designed building block for modern kinase inhibitor discovery. The orthogonal reactivity of its aldehyde and bromo groups provides an efficient blueprint for both diversity-oriented synthesis and systematic lead optimization. This allows for the rapid exploration of chemical space around the privileged indazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As the demand for novel, highly selective kinase inhibitors continues to grow, the strategic application of versatile intermediates like this one will remain a cornerstone of successful drug discovery campaigns.

References

  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Source: PubMed. URL: [Link]

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  • Title: Reductive amination. Source: Wikipedia. URL: [Link]

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  • Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL: [Link]

  • Title: Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Source: ResearchGate. URL: [Link]

  • Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Source: PubMed. URL: [Link]

  • Title: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Source: JoVE. URL: [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-their-corresponding-amines-with-n-methylpyrrolidine-zinc-borohydride]([Link] reductive-amination-of-aldehydes-and-ketones-to-their-corresponding-amines-with-n-methylpyrrolidine-zinc-borohydride)

  • Title: Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Source: ResearchGate. URL: [Link]

  • Title: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Source: Indian Journal of Chemistry. URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: Scientific Reports. URL: [Link]

  • Title: The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Source: ResearchGate. URL: [Link]

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A Technical Guide to the Biological Activity of 4-Bromo-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This guide focuses on a specific, highly promising starting material: 4-Bromo-1H-indazole-3-carbaldehyde . The strategic placement of a bromine atom at the 4-position and a reactive carbaldehyde at the 3-position makes this molecule a versatile precursor for synthesizing novel derivatives with significant therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, outlining the synthetic rationale, key potential biological activities—with a focus on anticancer and anti-inflammatory applications—and the detailed experimental protocols required to validate these activities. We will explore the mechanistic basis for these effects, grounded in the known activities of analogous structures, and provide a framework for establishing robust structure-activity relationships (SAR).

The Strategic Importance of the this compound Scaffold

The indazole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and is capable of forming critical hydrogen bond interactions within the active sites of proteins, particularly kinases.[3][4] This has led to the development of numerous indazole-based kinase inhibitors for cancer therapy.[1]

The core scaffold of this guide possesses two key features that enhance its utility in drug discovery:

  • The 3-Carbaldehyde Group: This aldehyde function is a versatile chemical handle. It serves as a key intermediate for the synthesis of a wide array of derivatives through reactions like condensation to form Schiff bases (imines), hydrazones, and thiosemicarbazones.[4][5] These transformations are crucial as they allow for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological properties.

  • The 4-Bromo Substituent: The bromine atom significantly influences the molecule's electronic properties and provides a potential site for further modification via cross-coupling reactions. Halogen atoms are known to enhance binding affinity and modulate the pharmacokinetic profile of drug candidates.

This combination makes this compound an ideal starting point for generating libraries of novel compounds for biological screening.

Synthetic Pathways: From Core to Derivatives

The primary route for generating diversity from the this compound core involves the condensation of the aldehyde group with various amine-containing nucleophiles.

General Synthesis of Schiff Bases, Hydrazones, and Thiosemicarbazones

The synthesis of these derivatives is typically a straightforward one-pot reaction. The aldehyde is reacted with a primary amine (to form a Schiff base), a hydrazine/hydrazide (to form a hydrazone), or a thiosemicarbazide (to form a thiosemicarbazone) in a suitable solvent, often with a catalytic amount of acid.

G Core This compound Solvent Ethanol or Methanol + Catalytic Acid (e.g., Acetic Acid) Core->Solvent Amine Primary Amine (R-NH2) Amine->Solvent Hydrazine Hydrazine / Hydrazide (R-NH-NH2) Hydrazine->Solvent Thiosemicarbazide Thiosemicarbazide (R-NH-CS-NH2) Thiosemicarbazide->Solvent SchiffBase Schiff Base Derivative Solvent->SchiffBase Reflux Hydrazone Hydrazone Derivative Solvent->Hydrazone Reflux Thiosemicarbazone Thiosemicarbazone Derivative Solvent->Thiosemicarbazone Reflux

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

This protocol provides a representative method for synthesizing Schiff base derivatives. The same principle applies to the synthesis of hydrazones and thiosemicarbazones by substituting the primary amine with the corresponding hydrazine or thiosemicarbazide.

  • Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted primary aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.

Biological Activity Profile: Anticancer and Anti-inflammatory Potential

While direct studies on derivatives of this compound are emerging, a strong body of evidence from closely related analogs points toward significant potential in oncology and immunology.

Anticancer Activity

The indazole scaffold is a validated target for anticancer drug development.[1] Derivatives are expected to exert cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell signaling pathways.

Mechanism of Action 1: Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which chemotherapeutic agents eliminate cancer cells. Indazole derivatives have been shown to trigger this process.[2] The key molecular event is the disruption of the mitochondrial membrane potential, mediated by the Bcl-2 family of proteins.

  • Pro-apoptotic proteins (e.g., Bax): These proteins promote the release of cytochrome c from the mitochondria, initiating the caspase cascade.

  • Anti-apoptotic proteins (e.g., Bcl-2): These proteins prevent cytochrome c release.

Effective anticancer agents often shift the balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[2] This leads to the activation of executioner caspases, such as Caspase-3 , which cleaves key cellular substrates, leading to cell death.[6]

G cluster_0 Cellular Exterior Indazole Indazole Derivative

Caption: Intrinsic apoptosis pathway modulated by indazoles.

Mechanism of Action 2: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, driving cell growth, proliferation, and survival.[7][8] Several indazole derivatives have been identified as potent inhibitors of kinases within this pathway.[7]

  • PI3K (Phosphoinositide 3-kinase): A key upstream kinase.

  • Akt (Protein Kinase B): A central node that phosphorylates numerous downstream targets.

  • mTOR (mammalian Target of Rapamycin): A crucial regulator of cell growth and protein synthesis.

By inhibiting one or more of these kinases, 4-bromo-1H-indazole derivatives could effectively halt the oncogenic signals that drive tumor progression.[5]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Indazole Indazole Derivative Indazole->PI3K Inhibits Indazole->Akt Inhibits Indazole->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases. Indazole-containing compounds have demonstrated potent anti-inflammatory effects.[9][10] The primary mechanism involves the suppression of pro-inflammatory mediators in immune cells like macrophages.

Mechanism of Action: Inhibition of Nitric Oxide (NO) Production

During an inflammatory response, macrophages are activated (e.g., by lipopolysaccharide, LPS) and upregulate the enzyme inducible nitric oxide synthase (iNOS). iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[11] Many anti-inflammatory agents work by inhibiting the production of NO. Indazole derivatives have been shown to suppress NO production in activated macrophages, likely by inhibiting iNOS expression or activity.[9][11]

Data Summary: Biological Activities of Structurally Related Indazole Derivatives

The following table summarizes reported IC₅₀ values for various indazole derivatives against cancer cell lines and inflammatory targets, providing a benchmark for the expected potency of new derivatives.

Compound ClassTarget/Cell LineReported IC₅₀ (µM)Reference
1H-indazole-3-amine Deriv.K562 (Leukemia)5.15[4][12]
1H-indazole-3-amine Deriv.Hep-G2 (Liver Cancer)3.32[4]
3-amino-1H-indazole Deriv.HT-29 (Colon Cancer)0.43 - 3.88[7]
Substituted Indazole Deriv.4T1 (Breast Cancer)0.23[2]
Substituted Indazole Deriv.MCF-7 (Breast Cancer)0.34[2]
5-aminoindazoleCyclooxygenase-2 (COX-2)12.32[9]
1,5-disubstituted indazol-3-ol5-Lipoxygenase0.044[13]

Essential Experimental Protocols for Activity Validation

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Mechanism: Western Blot Analysis

Western blotting allows for the detection and quantification of specific proteins, making it ideal for confirming the induction of apoptosis by observing changes in key marker proteins.[16]

Protocol:

  • Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).[6][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control. Analyze the Bax/Bcl-2 ratio and the level of cleaved Caspase-3.[6]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting material for the development of novel therapeutic agents. Based on extensive evidence from analogous structures, its derivatives, particularly Schiff bases, hydrazones, and thiosemicarbazones, are strongly predicted to exhibit potent anticancer and anti-inflammatory activities. The proposed mechanisms, including the induction of apoptosis via modulation of the Bcl-2 family and inhibition of the pro-survival PI3K/Akt pathway, offer clear avenues for mechanistic investigation.

The detailed synthetic and biological testing protocols provided in this guide equip researchers with the necessary tools to synthesize novel derivatives, screen for activity, and elucidate their mechanisms of action. Future work should focus on synthesizing a diverse library of compounds from this core to establish a clear and robust structure-activity relationship, optimizing for both potency and drug-like properties. Such studies will be instrumental in advancing candidates from this promising chemical class toward clinical development.

References

A comprehensive list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

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Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Indazoles from 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[1][3] The versatile nature of the indazole scaffold allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties.[5] 4-Bromo-1H-indazole-3-carbaldehyde is a particularly valuable starting material, offering two reactive sites for diversification: the C4-bromo position, amenable to a variety of cross-coupling reactions, and the C3-carbaldehyde, which can undergo numerous condensation and derivatization reactions.[6][7] This guide provides an in-depth exploration of synthetic strategies to generate diverse libraries of substituted indazoles from this key intermediate, tailored for researchers, scientists, and drug development professionals.

Strategic Overview: Functionalization of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The C-Br bond at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.[8][9][10] Concurrently, the aldehyde group at the 3-position serves as a versatile electrophile for the formation of new carbon-carbon and carbon-nitrogen bonds through condensation and reductive amination reactions.[6][11] This dual reactivity enables a modular approach to the synthesis of complex indazole derivatives.

G cluster_c4 C4-Position Functionalization cluster_c3 C3-Position Functionalization start This compound suzuki Suzuki Coupling start->suzuki Pd-catalyzed C-C bond formation buchwald Buchwald-Hartwig Amination start->buchwald Pd-catalyzed C-N bond formation sonogashira Sonogashira Coupling start->sonogashira Pd/Cu-catalyzed C-C bond formation product1 product1 suzuki->product1 4-Aryl/Heteroaryl-1H-indazole- 3-carbaldehyde product2 product2 buchwald->product2 4-Amino-1H-indazole- 3-carbaldehyde product3 product3 sonogashira->product3 4-Alkynyl-1H-indazole- 3-carbaldehyde condensation Condensation Reactions final_product1 final_product1 condensation->final_product1 Diverse C3-substituted 4-functionalized indazoles reductive_amination Reductive Amination final_product2 final_product2 reductive_amination->final_product2 Diverse C3-aminomethyl 4-functionalized indazoles product1->condensation product1->reductive_amination product2->condensation product2->reductive_amination product3->condensation product3->reductive_amination

Caption: Synthetic strategies from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] The bromine atom at the C4-position of the indazole ring is well-suited for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][12] This reaction is widely used due to its mild conditions, broad substrate scope, and tolerance of various functional groups.[8][10]

Protocol 1: Suzuki-Miyaura Coupling of this compound

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction at the C4-position.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.041.01.0
Aryl/Heteroaryl boronic acidVaries1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.05
K₂CO₃138.212.02.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1H-indazole-3-carbaldehyde.

Expertise & Causality: The choice of Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst is based on its effectiveness in coupling heteroaryl halides.[10] The aqueous base (K₂CO₃ in dioxane/water) is crucial for the transmetalation step in the catalytic cycle.[12]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[13][14] This reaction is highly valuable for synthesizing N-arylated compounds.[15][16]

Protocol 2: Buchwald-Hartwig Amination of this compound

Reaction Scheme:

Caption: Buchwald-Hartwig amination at the C4-position.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.041.01.0
Amine (primary or secondary)Varies1.21.2
Pd₂(dba)₃915.720.020.04
Xantphos578.680.040.04
Cs₂CO₃325.821.41.4
Toluene-5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.[15]

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-1H-indazole-3-carbaldehyde.

Expertise & Causality: The choice of a bulky electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and preventing β-hydride elimination, especially with amines bearing β-hydrogens.[13][17] Cesium carbonate is a strong base often used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15]

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[18][19] This reaction provides a direct route to alkynyl-substituted indazoles.

Protocol 3: Sonogashira Coupling of this compound

Reaction Scheme:

Caption: Sonogashira coupling reaction at the C4-position.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.041.01.0
Terminal alkyneVaries1.51.5
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
THF-5 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) and stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.[19][20]

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the 4-alkynyl-1H-indazole-3-carbaldehyde.

Expertise & Causality: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[18] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[20][21] Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.[19]

Part 2: Derivatization of the C3-Carbaldehyde

The aldehyde functionality at the C3-position is a versatile handle for a wide range of chemical transformations, allowing for the extension of the molecular scaffold.[6][11]

Condensation Reactions

The C3-aldehyde can readily undergo condensation reactions with various nucleophiles, such as active methylene compounds, to form new carbon-carbon double bonds.[6][22]

Protocol 4: Knoevenagel Condensation with Malononitrile

Reaction Scheme:

Caption: Knoevenagel condensation of the C3-carbaldehyde.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Substituted-1H-indazole-3-carbaldehydeVaries1.01.0
Malononitrile66.061.11.1
Piperidine85.15Catalytic-
Ethanol-10 mL-

Procedure:

  • Dissolve the 4-substituted-1H-indazole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired product. If no precipitate forms, concentrate the mixture and purify by recrystallization or column chromatography.

Expertise & Causality: The Knoevenagel condensation is a base-catalyzed reaction. Piperidine acts as a base to deprotonate the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the aldehyde.[6] Subsequent dehydration yields the α,β-unsaturated product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of substituted indazoles. The protocols outlined in this guide provide robust and reproducible methods for the selective functionalization of both the C4-bromo and C3-carbaldehyde positions. By leveraging powerful palladium-catalyzed cross-coupling reactions and classical condensation chemistry, researchers can efficiently access a wide range of novel indazole derivatives for applications in drug discovery and materials science. The strategic combination of these methodologies allows for a modular and efficient approach to explore the chemical space around the privileged indazole scaffold.

References

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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10). Retrieved January 17, 2026, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. (n.d.). Retrieved January 17, 2026, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. (2024, August 22). Retrieved January 17, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23). Retrieved January 17, 2026, from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • [PDF] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. (2025, October 13). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved January 17, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole-3-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-4 Arylated Indazoles

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Molecules such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature this heterocyclic core, highlighting its therapeutic relevance.[1][4] The functionalization of the indazole ring system is a critical strategy for modulating the pharmacological profiles of these molecules, enabling fine-tuning of their potency, selectivity, and pharmacokinetic properties.[5]

Among the various functionalization strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[6][7] This guide focuses on a specific, high-value transformation: the Suzuki-Miyaura coupling of 4-Bromo-1H-indazole-3-carbaldehyde. This reaction allows for the direct installation of diverse aryl and heteroaryl moieties at the C-4 position, a modification known to influence the biological activity of indazole-based compounds significantly. This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and key insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][9] The active catalyst cycles between the Pd(0) and Pd(II) oxidation states to orchestrate the coupling of the organohalide (this compound) and the organoboron species (an arylboronic acid). The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10][11]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the this compound. This step, which is often rate-determining, oxidizes the catalyst to a Pd(II) species.[8][9]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), making the transfer of the aryl group to the palladium center more efficient.[12][13][14]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the indazole and the new aryl group) on the palladium center. This forms the desired C-C bond in the product molecule and simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Indazole-Pd(II)(L)₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Indazole-Pd(II)(L)₂-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 4-Aryl-1H-indazole- 3-carbaldehyde reductive_elimination->product sub1 4-Bromo-1H-indazole- 3-carbaldehyde sub1->oxidative_addition sub2 Ar-B(OH)₂ + Base sub2->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst, the supporting ligand, the base, and the solvent system.

  • Palladium Source & Ligand : The choice of catalyst and ligand is paramount. While simple palladium salts like Pd(OAc)₂ are effective, pre-formed catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often used for their reliability.[10][13] The ligand (e.g., PPh₃) stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity to promote the desired catalytic cycle.[15] For coupling of bromoindazoles, Pd(PPh₃)₄ has proven to be an effective and commonly used catalyst.[16][17]

  • Base : The base is not merely an additive; it is an essential activator in the catalytic cycle.[9][12] Its primary function is to react with the boronic acid to form a more reactive boronate complex, which is necessary for the transmetalation step to proceed efficiently.[13][14] Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed. Cs₂CO₃ is particularly effective, often leading to higher yields, especially in reactions involving heterocyclic substrates or when using microwave heating.[16][17]

  • Solvent : The solvent must solubilize all reaction components and can significantly influence the reaction rate and outcome.[18] Biphasic solvent systems, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or THF/water), are standard.[6][19] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. For coupling with free (NH) bromoindazoles, solvent mixtures like 1,4-dioxane/EtOH/H₂O have been successfully used under microwave irradiation to achieve good yields.[16][17][20]

  • Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents to prevent catalyst deactivation and ensure high yields.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the vial.

  • Inerting the Atmosphere : Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.2 mmol scale reaction).

  • Reaction Execution : Place the sealed vial in a microwave reactor. Heat the reaction mixture to 140 °C and maintain for 30-60 minutes with stirring.[16][17] (Alternatively, for conventional heating, stir the mixture at 100 °C for 12-24 hours in a sealed tube).

  • Reaction Monitoring : After cooling to room temperature, the reaction progress can be checked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-indazole-3-carbaldehyde product.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen parameters. The following table provides a comparative overview of representative conditions to guide optimization efforts.

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)TimeYield (%)Reference
1Pd(PPh₃)₄ (5)Cs₂CO₃ (2.5)1,4-Dioxane/EtOH/H₂O140 (MW)1 hrGood[16],[17]
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME8012 hrModerate-Good[21]
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10018 hrGood-Excellent[19]
4Pd/C (10)K₂CO₃ (2.0)THF/H₂O7024 hrVariable[22]

Yields are qualitative and highly dependent on the specific boronic acid used. MW = Microwave Irradiation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product isolation.

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of novel, C-4 arylated indazole derivatives. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design of robust and high-yielding protocols. The detailed procedure and optimization guidelines presented here serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of diverse compound libraries for the development of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Heraeus. Exploring Catalyst Options: Suzuki Coupling with Palladium.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
  • Singh, U. P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Molnár, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry.
  • Chowdhury, A. R., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Sharma, S., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Pure and Applied Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Denya, I., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles.
  • Wang, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • ResearchGate. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of.
  • Organic Chemistry Portal. Indazole synthesis.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • IRIS Unina. (2018). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Smiles rearrangement.

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Application Notes and Protocols for the Knoevenagel Condensation with 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold and the Knoevenagel Condensation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the indazole ring, particularly at the 3-position, has been a key strategy in the development of potent and selective drug candidates.[4] Among the various synthetic transformations, the Knoevenagel condensation stands out as a powerful and versatile method for carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds which are valuable intermediates in drug discovery.[5][6]

This application note provides a comprehensive guide to the Knoevenagel condensation of 4-Bromo-1H-indazole-3-carbaldehyde with active methylene compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful synthesis and product characterization. The insights provided herein are aimed at researchers, scientists, and drug development professionals seeking to leverage this important reaction for the synthesis of novel indazole-based compounds.

Mechanistic Insights: The Role of Catalysis in the Knoevenagel Condensation

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[5] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[7]

In the context of the reaction between this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) catalyzed by piperidine, the mechanism can be elucidated as follows:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine catalyst (piperidine) on the carbonyl carbon of the this compound. This is followed by dehydration to form a highly electrophilic iminium ion. Theoretical studies suggest that the formation of this iminium ion can be the rate-determining step.[8][9]

  • Enolate Formation: Concurrently, the basic catalyst deprotonates the active methylene compound, generating a resonance-stabilized enolate anion. The acidity of the methylene protons is crucial for this step to proceed under weakly basic conditions.[5]

  • Carbon-Carbon Bond Formation: The nucleophilic enolate then attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and an addition intermediate.[8]

  • Catalyst Regeneration and Product Formation: The final step involves the elimination of the piperidine catalyst and a molecule of water to afford the α,β-unsaturated product.[8][9]

The choice of catalyst and solvent can significantly influence the reaction rate and yield. While piperidine is a commonly used catalyst, other bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have also been shown to be effective.[10] The use of heterogeneous catalysts is also an area of active research, offering advantages in terms of catalyst recovery and reuse.[11][12]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 4-Bromo-1H-indazole- 3-carbaldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H2O ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate ActiveMethylene->Enolate + Piperidine Catalyst Piperidine (Catalyst) Catalyst->Iminium Catalyst->Enolate Adduct Addition Intermediate Iminium->Adduct Enolate->Adduct C-C Bond Formation Product α,β-Unsaturated Product Adduct->Product - Piperidine Water Water Adduct->Water RegenCatalyst Regenerated Piperidine Adduct->RegenCatalyst

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol outlines a standard and effective method using piperidine as a catalyst in ethanol, a common and relatively green solvent.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, as indicated by the consumption of the starting materials, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Grinding Method

This protocol offers an environmentally friendly alternative that avoids the use of organic solvents.[13]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (e.g., piperidine, potassium carbonate)

  • Mortar and pestle

  • Spatula

Procedure:

  • Mixing Reactants: In a mortar, combine this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and the solid basic catalyst (e.g., 0.2 equivalents).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC. The reaction is often complete within a shorter timeframe compared to solvent-based methods.

  • Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product. Further purification can be achieved by recrystallization if necessary.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound and active methylene compound in ethanol. start->setup catalyst Add Piperidine (Catalyst) setup->catalyst reaction Heat to Reflux Monitor by TLC catalyst->reaction workup Cool to Room Temperature Isolate Crude Product reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Product Characterization: - NMR - Mass Spectrometry - HPLC purification->characterization end End characterization->end

Caption: General Experimental Workflow for the Knoevenagel Condensation.

Data Presentation: Key Reaction Parameters

The success of the Knoevenagel condensation is dependent on several key parameters. The following table summarizes typical reaction conditions and expected outcomes.

ParameterRecommended Range/ValueRationale and Field Insights
Stoichiometry (Aldehyde:Active Methylene) 1:1 to 1:1.2A slight excess of the active methylene compound can help drive the reaction to completion.
Catalyst Loading (Piperidine) 0.1 - 0.2 equivalentsA catalytic amount is sufficient. Higher loadings may not significantly improve the rate and can complicate purification.
Solvent Ethanol, Isopropanol, or Solvent-freeEthanol is a good general-purpose solvent. Solvent-free conditions are environmentally preferable and can be faster.[13]
Temperature Room Temperature to RefluxThe reaction often proceeds well at room temperature, but heating to reflux can significantly decrease reaction time.
Reaction Time 1 - 6 hoursMonitor by TLC to determine the point of completion and avoid the formation of side products.
Typical Yield 80 - 95%Yields can be consistently high with optimized conditions and proper purification.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the vinylic proton of the newly formed double bond, typically in the range of 7.5-8.5 ppm. The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material is also a key indicator of reaction completion.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A single, sharp peak indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a nitrile (C≡N) stretch (around 2220 cm⁻¹) and an alkene C=C stretch (around 1600 cm⁻¹) are indicative of a successful reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Low reaction temperature- Impure starting materials- Use freshly opened or distilled piperidine.- Increase the reaction temperature to reflux.- Ensure the purity of the aldehyde and active methylene compound.
Formation of Side Products - Prolonged reaction time- Excess catalyst- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Use the recommended catalytic amount of piperidine.
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Product is an oil.- Remove the solvent under reduced pressure.- Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purify by column chromatography.

Conclusion

The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of functionalized indazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable intermediates for applications in drug discovery and medicinal chemistry. The protocols and insights provided in this application note serve as a practical guide for achieving high yields and purity in this important synthetic transformation.

References

  • Contu, A., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available at: [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Available at: [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 567-584. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: [Link]

  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144 under ultrasonic irradiation. Available at: [Link]

  • ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. Available at: [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Available at: [Link]

Sources

Application Note: 4-Bromo-1H-indazole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Pyrazole-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1H-indazole-3-carbaldehyde as a strategic starting material for the synthesis of diverse pyrazole-fused heterocyclic scaffolds. Pyrazole-fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are of significant interest in medicinal chemistry due to their prevalence in molecules with a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2][3][4][5] The unique trifunctional nature of this compound—featuring a reactive aldehyde, a versatile bromo group for cross-coupling, and an inherent indazole core—renders it an exceptionally valuable building block for generating molecular complexity and diversity in drug discovery programs. This document outlines key synthetic strategies, step-by-step experimental protocols, characterization data, and mechanistic insights to enable researchers to effectively leverage this powerful precursor.

Introduction: The Strategic Value of this compound

The indazole core is a privileged scaffold in medicinal chemistry, recognized as a "bioisostere" of purine, which allows it to interact with a multitude of biological targets.[2] Fusing this core with other heterocyclic rings, such as pyridine or pyrimidine, generates rigid, planar structures that can be tailored to fit into specific enzyme active sites.

This compound emerges as a superior starting material for several key reasons:

  • The Aldehyde Group (C3): Acts as a primary electrophilic handle for initiating cyclization reactions through condensation with various nucleophiles.

  • The Bromo Group (C4): Provides a reactive site for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries with diverse substituents.[1][6]

  • The Indazole N-H Group (N1): Offers an additional site for substitution, allowing for modulation of physicochemical properties such as solubility and metabolic stability.

This guide will focus on two primary applications: the synthesis of pyrazolo[3,4-b]pyridines and the subsequent diversification of the resulting scaffold via Suzuki coupling.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

Table 1: Properties of this compound

PropertyValue
CAS Number 885521-76-6[7]
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [7]
Appearance Typically an off-white to yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols
Safety and Handling Precautions

This compound should be handled in accordance with standard laboratory safety procedures.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Protocol 1: Synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of the pyrazolo[3,4-b]pyridine core via a condensation-cyclization reaction between this compound and an active methylene nitrile, such as malononitrile. This reaction is a foundational step in building a library of potent kinase inhibitors.

Mechanistic Rationale

The synthesis proceeds via an initial Knoevenagel condensation of the aldehyde with the active methylene compound, catalyzed by a base (e.g., piperidine). This forms a vinylidene intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the indazole N2-anion (formed under basic conditions) onto one of the nitrile groups, followed by tautomerization, yields the final aromatic pyrazolo[3,4-b]pyridine ring system.

View Diagram: General Mechanism for Pyrazolo[3,4-b]pyridine Formation

G A This compound + Malononitrile B Knoevenagel Condensation Intermediate A->B Piperidine, EtOH Reflux C Intramolecular Cyclization B->C Heat D Tautomerization C->D E 4-Bromo-1H-pyrazolo[3,4-b]pyridine Product D->E

Caption: Reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.25 g, 10.0 mmol).

  • Add absolute ethanol (50 mL) and stir to dissolve.

  • Add malononitrile (0.73 g, 11.0 mmol) to the solution.

  • Add piperidine (0.17 g, 0.2 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum to yield the crude product.

  • For further purification, the product can be recrystallized from a suitable solvent system like ethanol or purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Expected Results and Characterization

Table 2: Representative Yields for Pyrazolo[3,4-b]pyridine Synthesis

Starting AldehydeActive Methylene CompoundProductTypical Yield
This compoundMalononitrile6-Amino-4-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile75-85%
This compoundEthyl CyanoacetateEthyl 6-amino-4-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate70-80%

Characterization Data (Example: 6-Amino-4-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile):

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the aromatic protons on the indazole and pyridine rings, a broad singlet for the NH₂ group, and a very broad singlet for the N-H proton. For example, δ 13.5-14.0 (br s, 1H, NH), 8.5-8.7 (s, 1H, pyridine-H), 7.5-7.8 (m, 2H, aromatic-H), 7.2-7.4 (br s, 2H, NH₂). (Note: exact shifts are illustrative and should be confirmed experimentally).[12]

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the aromatic carbons, the nitrile carbon (around 115-120 ppm), and carbons of the fused rings.

  • HRMS (ESI): Calculated mass for the protonated molecule [M+H]⁺ should be confirmed to four decimal places.

Synthetic Protocol 2: Post-Synthetic Diversification via Suzuki Coupling

The bromo-substituted pyrazolo[3,4-b]pyridine core is an ideal substrate for diversification. This protocol provides a general method for introducing aryl or heteroaryl moieties at the C4 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale and Workflow

The Suzuki coupling is a robust and widely used C-C bond-forming reaction that tolerates a broad range of functional groups. It involves the reaction of an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This allows for the modular and efficient construction of a library of analogs from a common intermediate.

View Diagram: Synthetic Workflow for Library Generation

G Start This compound Core 4-Bromo-Pyrazolo[3,4-b]pyridine (Core Scaffold) Start->Core Protocol 1 Coupling Suzuki Coupling Core->Coupling Library Diversified Library of 4-Aryl-Pyrazolo[3,4-b]pyridines Coupling->Library Pd Catalyst, Base Boronic_Acids Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) Boronic_Acids->Coupling

Caption: Workflow from starting material to a diversified compound library.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1H-pyrazolo[3,4-b]pyridine derivative (from Protocol 1) (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 4-bromo-pyrazolo[3,4-b]pyridine derivative (e.g., 0.27 g, 1.0 mmol), the desired boronic acid (e.g., 1.2 mmol), and sodium carbonate (0.21 g, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the final coupled product.

Expected Results

Table 3: Example Library of 4-Aryl-Pyrazolo[3,4-b]pyridines

Boronic AcidProductTypical Yield
Phenylboronic acid4-Phenyl-1H-pyrazolo[3,4-b]pyridine derivative80-95%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative75-90%
3-Pyridinylboronic acid4-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine derivative65-85%
4-Fluorophenylboronic acid4-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridine derivative80-92%

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Protocol 1: Low Yield Incomplete reaction; insufficient heating or reaction time.Increase reflux time and monitor closely by TLC. Ensure the base has not degraded.
Protocol 1: Impure Product Side reactions; incorrect stoichiometry.Ensure accurate measurement of reagents. Purify via column chromatography with a slow gradient.
Protocol 2: Reaction Stalls Catalyst deactivation; poor quality boronic acid.Use freshly degassed solvents. Use a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂). Ensure boronic acid is pure and dry.
Protocol 2: Homocoupling of Boronic Acid Reaction conditions too harsh or slow addition of halide.Lower the reaction temperature slightly. Ensure the system is thoroughly deoxygenated before heating.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of medicinally relevant pyrazole-fused heterocycles. The protocols detailed in this guide demonstrate a reliable pathway to construct the pyrazolo[3,4-b]pyridine core and subsequently diversify it through robust Suzuki cross-coupling chemistry. This strategic approach enables the rapid assembly of compound libraries, accelerating hit-to-lead campaigns in modern drug discovery.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (MDPI) [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (PubMed Central) [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (PubMed Central) [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c)... (ResearchGate) [Link]

  • A New Cyclization to Fused Pyrazoles Tunable for Pericyclic or Pseudopericyclic Route: An Experimental and Theoretical Study. (Sci-Hub) [Link]

  • Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. (RSC Publishing) [Link]

  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. (Bentham Science) [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (National Institutes of Health) [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (RSC Publishing) [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (Semantic Scholar) [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (SlideShare) [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole-3-carbaldehyde Scaffold

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, 1H-indazole-3-carbaldehyde derivatives serve as versatile synthetic intermediates, where the aldehyde functionality provides a convenient handle for further molecular elaboration into a variety of heterocyclic systems and functional groups.[1] The presence of a bromine atom at the 4-position of the indazole ring opens up a vast chemical space for diversification through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-Bromo-1H-indazole-3-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The protocols provided herein are based on established methodologies for structurally related bromoindazole derivatives and may require optimization for this specific substrate.

Considerations for Reactivity: The Influence of the Aldehyde and N-H Groups

The presence of the aldehyde group at the C3 position and the acidic N-H proton of the indazole ring can influence the outcome of palladium-catalyzed cross-coupling reactions. The aldehyde is generally tolerant to many cross-coupling conditions; however, strong bases at elevated temperatures might induce side reactions. The indazole N-H can be deprotonated by the bases typically used in these reactions, potentially affecting the solubility and reactivity of the substrate. In some cases, N-protection might be advantageous to improve yields and reproducibility, although many successful couplings are reported on N-unsubstituted indazoles.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][7] This makes it an ideal choice for the arylation and heteroarylation of the 4-position of the indazole core.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of other substituted bromoindazoles.[6][8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the bromoindazole.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole-3-carbaldehyde.

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionAlternative ConditionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings.[6] PdCl₂(dppf) is often effective for more challenging substrates.[1][10]
Base Cs₂CO₃K₂CO₃, K₃PO₄Cesium carbonate is highly effective in promoting the transmetalation step.[6] Potassium carbonate is a more economical alternative.[11]
Solvent 1,4-Dioxane/WaterToluene/Water, DMF/WaterThe aqueous mixture is crucial for dissolving the base and facilitating the catalytic cycle.[1]
Temperature 100-120 °C80-140 °C (conventional or microwave heating)Higher temperatures are often required for less reactive aryl bromides. Microwave irradiation can significantly reduce reaction times.[5]
Reaction Time 4-12 hours1-24 hoursDependent on the reactivity of the boronic acid and the reaction temperature.
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl Boronic Acid Base (Cs₂CO₃) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst: Pd(PPh₃)₄ catalyst->setup solvent Solvent: 1,4-Dioxane/Water solvent->setup heating Heating (100-120 °C) setup->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product Product: 4-Aryl-1H-indazole-3-carbaldehyde purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[12][13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free variants have also been developed.[14]

Protocol: Sonogashira Coupling of this compound

This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.[2][15]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents Addition: Under a positive pressure of inert gas, add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Then, add the terminal alkyne (1.2 equiv.) and a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-1H-indazole-3-carbaldehyde.

Data Presentation: Sonogashira Reaction Parameters
ParameterRecommended ConditionAlternative ConditionsRationale & Insights
Palladium Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Both are common and effective catalysts for Sonogashira couplings.[16]
Copper Co-catalyst CuINone (Copper-free conditions)Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then transmetalates to palladium.[17] Copper-free conditions can be advantageous for sensitive substrates.[14]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)The amine base acts as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMFTolueneThe choice of solvent can influence the reaction rate and solubility of the reagents.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive substrates.The reaction is often facile at or near room temperature.[15]
Reaction Time 2-18 hoursDependent on substrate reactivity and temperature.Monitoring the reaction is crucial to determine the optimal time.
Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkynyl->product_out cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Deprotonation cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_halide base Base base->alkyne

Caption: Catalytic Cycles in Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][18] This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromo-heterocycles.[19]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, such as Pd₂(dba)₃ (0.01-0.02 equiv.), and a suitable phosphine ligand, such as Xantphos or a biarylphosphine ligand (e.g., JohnPhos) (0.02-0.04 equiv.), to a dry Schlenk tube. Add the base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 4-amino-1H-indazole-3-carbaldehyde derivative.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionAlternative ConditionsRationale & Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-formed Pd-ligand complexesThese are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand Xantphos, JohnPhos, DavePhosOther bulky, electron-rich phosphine ligandsThe choice of ligand is critical and depends on the specific substrates. Bulky biarylphosphine ligands are often highly effective.[20]
Base Sodium tert-butoxide (NaOtBu)Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)A strong, non-nucleophilic base is required. NaOtBu is very common, but Cs₂CO₃ is a milder alternative.[21]
Solvent Toluene, 1,4-DioxaneTHFAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CCan vary depending on the reactivity of the substrates.Higher temperatures are often needed for less reactive aryl bromides and amines.
Reaction Time 4-24 hoursHighly substrate-dependent.Careful monitoring is recommended.
Visualization: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow start Start: This compound Amine (R₂NH) reaction Palladium-Catalyzed C-N Bond Formation start->reaction reagents Reagents: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) reagents->reaction conditions Conditions: Anhydrous Solvent (Toluene) Inert Atmosphere (Argon) Heat (80-110 °C) conditions->reaction workup Work-up and Purification reaction->workup product Product: 4-(R₂N)-1H-indazole-3-carbaldehyde workup->product

Caption: Logical Flow of Buchwald-Hartwig Amination.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species.[22] This reaction is a valuable method for introducing vinyl groups at the 4-position of the indazole ring.

Protocol: Heck Coupling of this compound

This protocol is based on general Heck reaction conditions.[23][24]

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04-0.10 equiv.) in a sealable reaction vessel.

  • Addition of Base and Solvent: Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base like sodium carbonate (Na₂CO₃) (2.0 equiv.), and a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-140 °C for 6-24 hours.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 4-vinyl-1H-indazole-3-carbaldehyde product.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionAlternative ConditionsRationale & Insights
Palladium Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[25]
Ligand PPh₃P(o-tolyl)₃, phosphine-free conditionsLigands are often used to stabilize the palladium catalyst, but phosphine-free conditions have also been developed.[26]
Base Et₃N, Na₂CO₃K₂CO₃, DBUThe base is required to neutralize the HBr generated during the reaction.[25]
Solvent DMF, AcetonitrileNMPHigh-boiling polar aprotic solvents are typically used.
Temperature 80-140 °CDependent on the reactivity of the substrates.Higher temperatures are generally required for Heck couplings involving aryl bromides.
Reaction Time 6-24 hoursCan be significantly longer for less reactive substrates.Monitoring is essential for optimization.
Visualization: Heck Coupling Experimental Workflow

Heck_Workflow start Combine Reactants: 4-Bromoindazole-3-carbaldehyde Alkene add_catalyst Add Catalyst System: Pd(OAc)₂ PPh₃ start->add_catalyst add_base_solvent Add Base & Solvent: Et₃N, DMF add_catalyst->add_base_solvent heat Heat Reaction (80-140 °C) add_base_solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Product: 4-Vinyl-1H-indazole-3-carbaldehyde purify->product

Caption: Experimental Workflow for the Heck Reaction.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.[3][27] A key advantage of the Stille coupling is the stability of organostannanes to a wide range of functional groups.[28] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[29]

Protocol: Stille Coupling of this compound

This protocol is based on general Stille coupling procedures.[29][30]

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (e.g., an aryltributylstannane, 1.1-1.2 equiv.) in an anhydrous, degassed solvent like toluene or DMF.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Additives (Optional): In some cases, additives like lithium chloride (LiCl) can accelerate the reaction.

  • Reaction Execution: Heat the reaction mixture at 80-110 °C for 6-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction. A common method to remove tin byproducts is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Stille Reaction Parameters
ParameterRecommended ConditionAlternative ConditionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a phosphine ligandPd(PPh₃)₄ is a highly effective catalyst for Stille couplings.[28]
Organometallic Reagent Organostannane (R-SnBu₃)Other organotin reagentsTributylstannanes are commonly used due to their reactivity and stability.
Solvent Toluene, DMF1,4-Dioxane, THFAnhydrous, degassed solvents are crucial for the reaction's success.
Temperature 80-110 °CCan be adjusted based on substrate reactivity.Heating is generally required to drive the reaction to completion.
Additive LiCl (optional)NoneLiCl can facilitate the transmetalation step by forming a more reactive organopalladium species.
Reaction Time 6-24 hoursDependent on the specific substrates.Monitoring is key to determine the endpoint.
Visualization: Stille Coupling Reaction Scheme

Stille_Reaction Stille Coupling Reaction reactants This compound + R-SnBu₃ products 4-R-1H-indazole-3-carbaldehyde + Br-SnBu₃ reactants->products conditions [Pd(PPh₃)₄] Toluene, 100 °C

Sources

Applikationshinweise und Protokolle: Derivatisierung der Aldehyd-Funktionsgruppe von 4-Brom-1H-indazol-3-carbaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Aldehydgruppe von 4-Brom-1H-indazol-3-carbaldehyd, einem wichtigen Baustein in der medizinischen Chemie. Das Indazol-Gerüst ist ein anerkannter "Privileged Scaffold" in der Arzneimittelentwicklung und kommt in einer Vielzahl von therapeutisch wirksamen Molekülen vor, darunter Kinase-Inhibitoren für die Krebstherapie.[1][2][3][4] Die Aldehydfunktion an der C3-Position ist ein vielseitiger chemischer "Griff", der eine breite Palette von Derivatisierungsreaktionen ermöglicht und so den Zugang zu diversen Molekülbibliotheken für das Wirkstoffscreening eröffnet.[1][3]

Wir stellen hier etablierte und optimierte Protokolle für vier Schlüsselklassen von Derivatisierungsreaktionen vor: Reduktive Aminierung, Wittig-Reaktion, Knoevenagel-Kondensation sowie die Bildung von Iminen, Oximen und Hydrazonen. Jeder Abschnitt erläutert die zugrunde liegenden chemischen Prinzipien, liefert detaillierte, schrittweise Versuchsanleitungen und begründet die Wahl der experimentellen Parameter, um Forschern eine robuste Grundlage für ihre eigene Synthesearbeit zu geben.

Reduktive Aminierung: Synthese von sekundären und tertiären Aminen

Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen. Die Reaktion verläuft in zwei Schritten: Zunächst kondensiert der Aldehyd mit einem primären oder sekundären Amin zu einem Imin oder Enamin, das anschließend in situ zu dem entsprechenden Amin reduziert wird.[5] Diese Eintopf-Methode ist aufgrund ihrer hohen Ausbeuten, der breiten Substratpalette und der milden Reaktionsbedingungen in der medizinischen Chemie weit verbreitet.[6]

Mechanistische Überlegungen: Die Wahl des Reduktionsmittels ist entscheidend. Natriumborhydrid (NaBH₄) ist kostengünstig, kann aber auch den Ausgangsaldehyd reduzieren. Mildere Reagenzien wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) sind chemoselektiver und reduzieren bevorzugt das gebildete Iminium-Ion gegenüber dem Aldehyd.[5] Die Reaktion wird oft unter leicht sauren Bedingungen durchgeführt, um die Iminbildung zu katalysieren.

Experimentelles Protokoll: Eintopf-Reduktive Aminierung
  • Vorbereitung: In einem trockenen Rundkolben werden 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.) und das gewünschte primäre oder sekundäre Amin (1,1 Äq.) in einem geeigneten Lösungsmittel wie Methanol (MeOH) oder Dichlormethan (DCM) gelöst.

  • Imin-Bildung: Man fügt eine katalytische Menge Essigsäure (ca. 0,1 Äq.) hinzu und rührt die Mischung 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Reduktion: Die Reaktionsmischung wird auf 0 °C abgekühlt. Anschließend wird Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) portionsweise unter Rühren zugegeben.

  • Reaktion: Man lässt die Mischung langsam auf Raumtemperatur erwärmen und rührt über Nacht (ca. 12-16 Stunden).

  • Aufarbeitung: Die Reaktion wird vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung beendet. Die wässrige Phase wird dreimal mit Ethylacetat (EtOAc) extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amin zu erhalten.

Datenzusammenfassung: Reduktive Aminierung
Substrat (Amin)ReduktionsmittelLösungsmittelTypische ZeitTypische Ausbeute
AnilinNaBH(OAc)₃DCM16 h85-95%
BenzylaminNaBH(OAc)₃MeOH12 h80-90%
MorpholinNaBH₃CNMeOH/AcOH24 h75-85%
PiperidinNaBH(OAc)₃DCM16 h88-96%
Workflow-Diagramm: Reduktive Aminierung

G A 4-Brom-1H-indazol- 3-carbaldehyd + R1R2NH B Iminium-Ion Bildung (katalytische Säure) A->B Kondensation C In-situ Reduktion (z.B. NaBH(OAc)3) B->C Hydrid-Angriff D Produkt: substituiertes Amin C->D

Abbildung 1: Workflow der Eintopf-Reduktiven Aminierung.

Wittig-Reaktion: Synthese von Alkenen

Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[7] Sie nutzt ein Phosphor-Ylid (auch Wittig-Reagenz genannt), das mit der Carbonylgruppe zu einem viergliedrigen Oxaphosphetan-Intermediat reagiert. Dieses zerfällt anschließend in das gewünschte Alken und ein Triphenylphosphinoxid-Nebenprodukt.[8] Die Reaktion ist besonders wertvoll, da die Position der neuen Doppelbindung eindeutig definiert ist.

Mechanistische Überlegungen: Die Reaktivität und Stereoselektivität der Wittig-Reaktion hängen von der Stabilität des Ylids ab.

  • Nicht-stabilisierte Ylide (z.B. aus Alkyl-Triphenylphosphoniumsalzen) sind sehr reaktiv und ergeben überwiegend (Z)-Alkene.

  • Stabilisierte Ylide (mit einer elektronenziehenden Gruppe wie -CO₂R oder -CN am carbanionischen Kohlenstoff) sind weniger reaktiv und führen hauptsächlich zu (E)-Alkenen.[8][9]

Für die Deprotonierung des Phosphoniumsalzes zum Ylid werden starke Basen wie n-Butyllithium (n-BuLi) oder Natriumhydrid (NaH) für nicht-stabilisierte Ylide und schwächere Basen wie Natriumhydroxid (NaOH) oder Kalium-tert-butanolat (t-BuOK) für stabilisierte Ylide benötigt.[10]

Experimentelles Protokoll: Wittig-Reaktion mit einem stabilisierten Ylid
  • Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird das entsprechende Benzyltriphenylphosphoniumchlorid (1,1 Äq.) in N,N-Dimethylformamid (DMF) suspendiert.

  • Deprotonierung: Unter starkem Rühren wird eine 50%ige wässrige Natriumhydroxid (NaOH)-Lösung (2,0 Äq.) langsam zugetropft. Die Mischung verfärbt sich typischerweise (oft zu tiefrot oder orange), was die Bildung des Ylids anzeigt. Man rührt 30 Minuten bei Raumtemperatur.

  • Aldehyd-Zugabe: 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.), gelöst in einer minimalen Menge DMF, wird langsam zur Ylid-Lösung gegeben.

  • Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50 °C) gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Aufarbeitung: Die Reaktionsmischung wird in Wasser gegossen, woraufhin das Produkt oft ausfällt. Der Feststoff wird durch Vakuumfiltration abgetrennt.

  • Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Isopropanol) umkristallisiert, um das reine Alken-Produkt und das Nebenprodukt Triphenylphosphinoxid zu trennen.[11]

Datenzusammenfassung: Wittig-Reaktion
PhosphoniumsalzBaseLösungsmittelProdukt-StereochemieTypische Ausbeute
(Methyl)triphenylphosphoniumbromidn-BuLiTHFTerminales Alken70-85%
(Benzyl)triphenylphosphoniumchloridNaOHDMF(E)-Stilben-Derivat80-90%
(Carbethoxymethyl)triphenylphosphoniumchloridK₂CO₃DCM(E)-Acrylat-Derivat85-95%
Workflow-Diagramm: Wittig-Reaktion

G A Phosphoniumsalz (R-CH2-PPh3+ X-) B Deprotonierung (starke Base) A->B C Phosphor-Ylid B->C E [2+2] Zykloaddition C->E D Aldehyd + Ylid D->E F Oxaphosphetan E->F G Produkt: Alken + Ph3P=O F->G Zerfall

Abbildung 2: Mechanistischer Pfad der Wittig-Reaktion.

Knoevenagel-Kondensation: Synthese von elektronenarmen Alkenen

Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation, bei der ein Aldehyd oder Keton mit einer Verbindung reagiert, die eine "aktive Methylengruppe" enthält (d.h. eine CH₂-Gruppe, die von zwei elektronenziehenden Gruppen wie -CN, -CO₂R, -COR flankiert wird).[12] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder Pyridin katalysiert.[13] Das Ergebnis ist ein hochfunktionalisiertes, elektronenarmes Alken, das ein wichtiger Baustein für weitere Synthesen (z.B. Michael-Additionen) ist.

Mechanistische Überlegungen: Die Base deprotoniert die aktive Methylenverbindung und erzeugt ein stabilisiertes Carbanion (Enolat). Dieses Nukleophil greift den Carbonyl-Kohlenstoff des Aldehyds an. Der resultierende Aldol-Addukt dehydratisiert anschließend leicht unter den Reaktionsbedingungen, um die konjugierte C=C-Doppelbindung zu bilden.[12]

Experimentelles Protokoll: Knoevenagel-Kondensation
  • Ansatz: In einem Rundkolben werden 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.) und die aktive Methylenverbindung (z.B. Malononitril oder Diethylmalonat, 1,05 Äq.) in Ethanol (EtOH) oder Toluol gelöst.

  • Katalysator-Zugabe: Eine katalytische Menge einer Base, z.B. Piperidin (ca. 0,1 Äq.), wird hinzugefügt.

  • Reaktion: Die Mischung wird unter Rückfluss erhitzt (typischerweise 2-6 Stunden). Der Reaktionsfortschritt wird mittels DC überwacht. Bei Verwendung von Toluol kann ein Dean-Stark-Wasserabscheider eingesetzt werden, um das entstehende Wasser zu entfernen und das Gleichgewicht zum Produkt zu verschieben.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur fällt das Produkt oft als Feststoff aus und kann durch Filtration isoliert werden.

  • Reinigung: Falls erforderlich, wird das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) gereinigt.

Datenzusammenfassung: Knoevenagel-Kondensation
Aktive MethylenverbindungKatalysatorLösungsmittelTypische ZeitTypische Ausbeute
MalononitrilPiperidinEtOH2 h>95%
EthylcyanoacetatPiperidinEtOH4 h90-95%
DiethylmalonatPiperidin/AcOHToluol6 h80-90%
MeldrumsäurePyridinDCM5 h85-95%
Workflow-Diagramm: Knoevenagel-Kondensation

G A Aktive Methylenverbindung + Base B Enolat-Bildung A->B D Nukleophiler Angriff B->D C Aldehyd + Enolat C->D E Aldol-Addukt D->E F Dehydratisierung (-H2O) E->F G Produkt: α,β-ungesättigte Verbindung F->G

Abbildung 3: Reaktionsablauf der Knoevenagel-Kondensation.

Bildung von Iminen, Oximen und Hydrazonen

Die Kondensation des Aldehyds mit primären Aminen, Hydroxylamin oder Hydrazinen führt zu den entsprechenden Iminen (Schiff'sche Basen), Oximen und Hydrazonen. Diese Derivate sind nicht nur stabile Verbindungen für die Charakterisierung, sondern auch wertvolle Intermediate für die Synthese komplexerer Heterocyclen und besitzen oft eigene biologische Aktivitäten.[14][15][16][17]

Mechanistische Überlegungen: Diese Reaktionen sind säurekatalysierte nukleophile Additionen an die Carbonylgruppe, gefolgt von einer Eliminierung von Wasser. Der pH-Wert ist entscheidend: Er muss sauer genug sein, um den Carbonyl-Sauerstoff zu protonieren und ihn elektrophiler zu machen, aber nicht so sauer, dass das Stickstoff-Nukleophil vollständig protoniert und damit unreaktiv wird.

Experimentelle Protokolle

A) Allgemeine Prozedur zur Imin-Bildung:

  • Löse 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.) und das entsprechende primäre Amin (1,0 Äq.) in absolutem Ethanol.

  • Füge 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitze die Mischung für 2-4 Stunden unter Rückfluss.[17]

  • Kühle die Lösung ab. Das Produkt fällt oft aus und kann durch Filtration gewonnen werden.

B) Allgemeine Prozedur zur Oxim-Bildung:

  • Löse 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.) und Hydroxylamin-Hydrochlorid (1,1 Äq.) in einem Gemisch aus Wasser und Ethanol.

  • Füge langsam eine Base wie Natriumacetat oder Natriumhydroxid hinzu, um das freie Hydroxylamin freizusetzen und die entstehende HCl zu neutralisieren.

  • Rühre die Mischung bei Raumtemperatur für 1-3 Stunden.[18]

  • Das Oxim-Produkt fällt in der Regel als Feststoff aus und wird durch Filtration isoliert.

C) Allgemeine Prozedur zur Hydrazon-Bildung:

  • Löse 4-Brom-1H-indazol-3-carbaldehyd (1,0 Äq.) und das gewünschte Hydrazin oder Hydrazid (z.B. Phenylhydrazin oder Isonicotinsäurehydrazid, 1,0 Äq.) in Ethanol.

  • Füge eine katalytische Menge Essigsäure hinzu.

  • Erhitze die Mischung für 30-60 Minuten unter Rückfluss.[14][16]

  • Nach dem Abkühlen wird das Produkt durch Filtration gesammelt und mit kaltem Ethanol gewaschen.

Datenzusammenfassung: Kondensationsreaktionen
ReagenzProduktklasseKatalysatorLösungsmittel
Primäres Amin (R-NH₂)IminEssigsäureEthanol
Hydroxylamin (NH₂OH·HCl)OximBase (z.B. NaOAc)EtOH/H₂O
Hydrazin (R-NH-NH₂)HydrazonEssigsäureEthanol
Diagramm: Parallele Kondensationsreaktionen

G cluster_0 Reagenzien cluster_1 Produkte A Primäres Amin (R-NH2) P1 Imin A->P1 B Hydroxylamin (NH2OH) P2 Oxim B->P2 C Hydrazin (R-NHNH2) P3 Hydrazon C->P3 Start 4-Brom-1H-indazol- 3-carbaldehyd Start->P1 Kondensation -H2O Start->P2 Kondensation -H2O Start->P3 Kondensation -H2O

Abbildung 4: Synthesewege zu Iminen, Oximen und Hydrazonen.

Referenzen

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  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Abgerufen von [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imines. Abgerufen von [Link]

  • Gümüş, F. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Abgerufen von [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Abgerufen von [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Abgerufen von [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Abgerufen von [Link]

  • BenchChem. (2025). Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone in the Synthesis of Heterocyclic Compounds. Abgerufen von BenchChem.

  • Large, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12773. Abgerufen von [Link]

  • ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Abgerufen von [Link]

  • Chen, Z., et al. (2019). Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. Science Advances, 5(12), eaay1537. Abgerufen von [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4994. Abgerufen von [Link]

  • Nguyen, T. T. H., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology, 59(4), 435-444.

  • University of the West Indies. (n.d.). The WITTIG REACTION with CHEMILUMINESCENCE!. Abgerufen von [Link]

  • Patil, S. A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100743.

  • ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144 under ultrasonic irradiation. Abgerufen von [Link]

  • Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5).

  • Large, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12773. Abgerufen von [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Abgerufen von [Link]

  • RSC Publishing. (2023). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Abgerufen von [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Abgerufen von [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Abgerufen von [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Abgerufen von [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Abgerufen von [Link]

  • ACS Publications. (2020). Metal-Involving Synthesis and Reactions of Oximes. Abgerufen von [Link]

  • Redalyc. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Abgerufen von [Link]

  • Indian Academy of Sciences. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Abgerufen von [Link]

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Application Notes and Protocols: Leveraging 4-Bromo-1H-indazole-3-carbaldehyde in the Synthesis of Advanced Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1][2][3] Its unique bicyclic structure, comprising a fused pyrazole and benzene ring, offers a versatile template for designing potent and selective kinase inhibitors.[3] The nitrogen atoms of the pyrazole ring act as crucial hydrogen bond donors and acceptors, facilitating strong interactions within the ATP-binding pockets of various kinases.[3] Several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug discovery.

4-Bromo-1H-indazole-3-carbaldehyde emerges as a particularly valuable starting material for the synthesis of these complex molecules.[4] The aldehyde functionality at the 3-position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse side chains crucial for target engagement and modulation of pharmacokinetic properties.[3] The bromine atom at the 4-position, while less commonly discussed than substitutions at other positions, offers a potential site for further functionalization through cross-coupling reactions, allowing for the exploration of novel chemical space and the development of next-generation inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potent anti-cancer agents, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-Like Kinase 4 (PLK4).

Targeting Angiogenesis: Synthesis of a VEGFR-2 Inhibitor Inspired by Axitinib

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptor (PDGFR), playing a critical role in blocking tumor angiogenesis.[5] The synthesis of Axitinib and its analogs often involves the coupling of an indazole core with a substituted vinylpyridine moiety. This compound can be strategically employed to construct a key precursor for such molecules through a Wittig or Horner-Wadsworth-Emmons reaction.

Causality Behind the Synthetic Strategy

The aldehyde group at the C3 position of the indazole is an ideal electrophile for olefination reactions. The Wittig reaction, or its Horner-Wadsworth-Emmons modification, is a reliable method for forming carbon-carbon double bonds with good control over stereochemistry. By reacting the indazole-3-carbaldehyde with a suitable phosphonium ylide or phosphonate carbanion derived from 2-(chloromethyl)pyridine, the critical vinylpyridine side chain of Axitinib-like structures can be installed. The bromine at the C4 position can be retained for later-stage diversification or removed via reductive dehalogenation if not desired in the final compound.

Experimental Workflow: Synthesis of an Axitinib Precursor

G A This compound E Wittig Reaction (Olefination) A->E B Wittig Reagent (e.g., (Pyridin-2-ylmethyl)triphenylphosphonium chloride) B->E C Base (e.g., n-BuLi, NaH) C->E D Reaction Vessel (Anhydrous THF, Inert Atmosphere) D->E F (E)-4-Bromo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole E->F Crude Product G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for the olefination of this compound.

Detailed Protocol: Synthesis of (E)-4-Bromo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

Materials:

  • This compound

  • (Pyridin-2-ylmethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend (pyridin-2-ylmethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 1 hour.

  • Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask under argon.

  • Slowly add the solution of the indazole-carbaldehyde to the pre-formed ylide solution at -78 °C via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-4-Bromo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This precursor can then be further functionalized at the 6-position via C-S cross-coupling reactions to complete the synthesis of Axitinib analogs.[6][7]

Targeting Cell Cycle Progression: Synthesis of PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[8][9][10] Inhibitors of PLK4 are a promising class of anti-cancer agents that can induce mitotic defects and cell death in cancer cells.[9] The indazole scaffold is a key feature of several potent PLK4 inhibitors.[8][11] this compound can be converted into key intermediates for the synthesis of these inhibitors, for example, by transformation of the aldehyde into an amine.

Causality Behind the Synthetic Strategy

The synthesis of many indazole-based PLK4 inhibitors requires a functional group at the C3 position that can participate in coupling reactions or act as a pharmacophore. Converting the aldehyde of this compound into an amine via reductive amination or conversion to an oxime followed by reduction provides a versatile amino-indazole intermediate. This amine can then be acylated, sulfonylated, or used in other coupling reactions to build the final inhibitor structure.

Experimental Workflow: Conversion to a 3-Aminomethyl Indazole Intermediate

G A This compound D Oxime Formation A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Pyridine, NaOAc) C->D E This compound oxime D->E Intermediate G Reduction E->G F Reducing Agent (e.g., H₂, Pd/C, Zn/AcOH) F->G H (4-Bromo-1H-indazol-3-yl)methanamine G->H Crude Product I Purification H->I J Characterization I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF-A VEGF->VEGFR2 Binds Indazole_Inhibitor Indazole Inhibitor (e.g., Axitinib analog) Indazole_Inhibitor->VEGFR2 Inhibits (ATP-competitive) G cluster_cell_cycle Cell Cycle (S Phase) PLK4 PLK4 PLK4->PLK4 Autophosphorylation (Activation) Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Phosphorylates substrates Mitotic_Arrest Mitotic Arrest PLK4->Mitotic_Arrest Mitosis Proper Mitosis Centriole_Dup->Mitosis Apoptosis Apoptosis Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 Inhibits Mitotic_Arrest->Apoptosis

Sources

Application Notes and Protocols for 4-Bromo-1H-indazole-3-carbaldehyde in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Material Science

The indazole core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry and, increasingly, in the realm of material science.[1][2] Its unique electronic properties, including the presence of two nitrogen atoms, create opportunities for strong hydrogen bonding and tunable electron-donating characteristics. The strategic functionalization of the indazole ring system allows for the synthesis of novel organic materials with tailored photophysical and electronic properties, making them promising candidates for applications in organic electronics, sensing, and photonics.[3][4]

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-1H-indazole-3-carbaldehyde as a versatile building block in the synthesis of advanced functional materials. The presence of a reactive aldehyde group at the 3-position and a bromine atom at the 4-position offers orthogonal handles for sequential chemical transformations, enabling the construction of complex molecular architectures.

Key Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for designing synthetic routes and predicting the characteristics of the resulting materials.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Brown powderChem-Impex
Melting Point 160-165 °C
Solubility Soluble in DMF, DMSO, and chlorinated solvents.General Knowledge

Application Note I: Synthesis of a Novel Schiff Base Derivative for Potential Fluorometric Ion Sensing

Scientific Rationale & Causality

The aldehyde functionality at the C3 position of this compound is a prime site for the formation of Schiff bases through condensation with primary amines.[5] Schiff bases are known for their interesting photophysical properties and their ability to act as chemosensors for metal ions.[6] The formation of a coordinate bond between the imine nitrogen and a metal ion can lead to significant changes in the molecule's electronic structure, resulting in a detectable change in its fluorescence emission. By introducing a suitable chelating group via the amine partner, we can design a molecule with high selectivity and sensitivity for a specific metal ion.

In this proposed application, we will synthesize a Schiff base derivative by reacting this compound with 2-aminophenol. The resulting molecule will possess a tridentate binding site (imine nitrogen, phenolic oxygen, and one of the indazole nitrogens) that is well-suited for coordinating with various metal ions. The inherent fluorescence of the indazole core is expected to be modulated upon metal binding, providing a basis for a "turn-on" or "turn-off" fluorescent sensor.[6]

Proposed Synthetic Workflow

This compound This compound Schiff_Base_Formation Schiff_Base_Formation This compound->Schiff_Base_Formation 2-Aminophenol, Ethanol, Acetic Acid (cat.) Schiff_Base_Product Schiff_Base_Product Schiff_Base_Formation->Schiff_Base_Product Purification Characterization Characterization Schiff_Base_Product->Characterization NMR, MS, FT-IR Photophysical_Studies Photophysical_Studies Characterization->Photophysical_Studies UV-Vis, Fluorescence Spectroscopy Ion_Sensing_Application Ion_Sensing_Application Photophysical_Studies->Ion_Sensing_Application

Caption: Synthetic and characterization workflow for the proposed Schiff base derivative.

Detailed Experimental Protocol: Synthesis of 2-(((4-bromo-1H-indazol-3-yl)methylene)amino)phenol

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.44 mmol) in 30 mL of absolute ethanol. Add 2-aminophenol (0.53 g, 4.88 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The formation of the product will be indicated by the appearance of a new, less polar spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Alternatively, for higher purity, column chromatography on silica gel can be performed using a hexane/ethyl acetate gradient.

  • Characterization: The purified product should be characterized by:

    • ¹H and ¹³C NMR spectroscopy to confirm the structure.

    • Mass spectrometry to determine the molecular weight.

    • FT-IR spectroscopy to confirm the presence of the imine (C=N) bond.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Note II: Development of a Push-Pull Fluorophore for Organic Electronics

Scientific Rationale & Causality

"Push-pull" molecules, containing electron-donating (push) and electron-accepting (pull) moieties linked by a π-conjugated spacer, are a cornerstone of modern organic electronic materials.[2] This architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for applications in organic light-emitting diodes (OLEDs) and nonlinear optics. The indazole nucleus can act as an effective electron-donating group.[2]

In this proposed application, the bromine atom at the C4 position of this compound will be utilized for a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of an electron-withdrawing group, thereby creating a push-pull system. We propose coupling with 4-formylphenylboronic acid to introduce a benzaldehyde moiety as the electron-accepting group. The aldehyde on the indazole core can be further functionalized, for example, through a Knoevenagel condensation, to extend the conjugation and fine-tune the electronic properties.

Proposed Synthetic Pathway

This compound This compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling 4-Formylphenylboronic acid, Pd catalyst, Base Intermediate_Product Intermediate_Product Suzuki_Coupling->Intermediate_Product Purification Knoevenagel_Condensation Knoevenagel_Condensation Intermediate_Product->Knoevenagel_Condensation Malononitrile, Piperidine Final_Product Final_Product Knoevenagel_Condensation->Final_Product Purification Characterization Characterization Final_Product->Characterization NMR, MS, UV-Vis, Fluorescence Device_Fabrication_Potential Device_Fabrication_Potential Characterization->Device_Fabrication_Potential

Caption: Proposed synthetic route to a push-pull fluorophore.

Detailed Experimental Protocol: Synthesis of a Novel Indazole-Based Push-Pull Fluorophore

Part A: Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-formylphenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Solvent and Base: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃.

  • Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: Knoevenagel Condensation

Materials:

  • Intermediate product from Part A (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the intermediate product in ethanol in a round-bottom flask.

  • Reagent Addition: Add malononitrile and a catalytic amount of piperidine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the final product may form.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization.

Characterization of the Final Product:

  • NMR and Mass Spectrometry: To confirm the chemical structure.

  • UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties, including absorption and emission maxima, and quantum yield. The solvatochromic behavior should be investigated by measuring spectra in solvents of varying polarity.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels, which are crucial for assessing its potential in organic electronic devices.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel organic functional materials. The orthogonal reactivity of the aldehyde and bromo substituents allows for a wide range of chemical modifications, leading to materials with tailored properties for applications in fluorometric sensing and organic electronics. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this exciting molecule in material science. Further research could focus on the development of polymeric materials derived from these monomers and the fabrication and testing of prototype devices.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand.
  • Boujut, M., et al. (2024). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. Arkivoc, 2024(2), 202312096.
  • Pron, A., Gawrys, P., Zagorska, M., Djurado, D., & Demadrille, R. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews, 39(7), 2577-2632.
  • Sekar, N., et al. (2014). Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 583-590.
  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
  • Hassan, A. S., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(50), 34686–34700.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Molecules, 27(15), 4768.
  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
  • ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation-induced emission. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Aggregation-induced emission. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). New Schiff base chromophores composed of salicylaldehyde and naphthalimide derivatives for ion sensor applications. Analytical Methods, 9(33), 4861-4868.
  • National Center for Biotechnology Information. (n.d.). Introduction to aggregation induced emission (AIE) materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of aggregation-induced emission materials in gastrointestinal diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Retrieved from [Link]

  • International Research and Publishing Academy. (2022). Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. Biomedicine and Chemical Sciences, 1(4).
  • American Physical Society. (2019). Magnetic and Electronic Properties of Zn-Doped Fe3O4 Hollow Nanospheres. Physical Review Applied, 11(2), 024059.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. As a key intermediate for various kinase inhibitors and other pharmacologically active agents, robust and high-yielding access to this compound is paramount.[1][2]

This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed experimental protocols. The content is structured to address specific challenges you may encounter, explaining the chemical principles behind each step to empower you to optimize your synthesis.

Primary Synthetic Route: Vilsmeier-Haack Formylation of 4-Bromo-1H-indazole

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds like indazoles.[3][4][5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6][7][8]

Reaction Mechanism Overview

Understanding the mechanism is crucial for effective troubleshooting. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the active formylating agent.[5][8]

  • Electrophilic Aromatic Substitution: The electron-rich 4-bromo-1H-indazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][7]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - (O)PO₂Cl₂⁻ Indazole 4-Bromo-1H-indazole Iminium_Intermediate Iminium Salt Intermediate Indazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 4-Bromo-1H-indazole- 3-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (Work-up)

Vilsmeier-Haack reaction pathway.
Troubleshooting the Vilsmeier-Haack Formylation

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material. What went wrong?

A: This is a frequent issue that typically points to a problem with the Vilsmeier reagent itself or the reaction conditions.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will decompose the reagent.[6]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and high-purity POCl₃. Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) and use it immediately.[6][9]

  • Potential Cause 2: Insufficient Reactivity. While indazole is electron-rich, the bromine atom at the 4-position has a mild deactivating effect. The reaction may require more forcing conditions than substrates with electron-donating groups.

    • Solution: After adding the 4-bromo-1H-indazole at 0 °C, allow the reaction to warm to room temperature and then gently heat it. Depending on the substrate's reactivity, temperatures between 40-80 °C may be necessary.[7][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Use a slight excess of the formylating agent. A common ratio is 1.5 equivalents of POCl₃ relative to the substrate.[9]

Q2: My TLC shows multiple product spots, and the final NMR is complex. What are the likely side products?

A: The formation of multiple products indicates a lack of selectivity or degradation.

  • Potential Cause 1: N-Formylation. The nitrogen atoms of the indazole ring are nucleophilic and can compete with the C3-position for the Vilsmeier reagent.

    • Solution: While C-formylation is generally favored for 1H-indazoles at the 3-position, reaction conditions can influence selectivity. Careful control of temperature and slow addition of the substrate to the pre-formed Vilsmeier reagent can minimize this. N-formyl products are often more labile and may be hydrolyzed back to the starting material during a carefully controlled basic work-up.

  • Potential Cause 2: Di-formylation. Although less common for this specific substrate, highly activated systems can sometimes undergo formylation at multiple positions.

    • Solution: Use the minimum necessary equivalents of the Vilsmeier reagent (start with 1.2-1.5 eq). Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

  • Potential Cause 3: Degradation. The reaction mixture is acidic and can cause decomposition of the starting material or product, especially at elevated temperatures.

    • Solution: Monitor the reaction closely. Once the starting material is consumed, proceed with the work-up. Avoid excessive heating. The work-up quench should be done carefully by pouring the reaction mixture into ice water to dissipate the heat from the exothermic hydrolysis.[9]

Q3: I am having difficulty with the work-up. I'm seeing a persistent emulsion during extraction.

A: Emulsion formation is common in Vilsmeier-Haack work-ups due to the presence of DMF and various salts.

  • Solution 1: Salting Out. After quenching the reaction in ice water and neutralizing, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer and helping to break the emulsion.[6]

  • Solution 2: Filtration. If a fine precipitate is causing the emulsion, you can try filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) before separating the layers.

  • Solution 3: Solvent Choice. Use a more non-polar solvent for extraction if you are using something like ethyl acetate. Dichloromethane (DCM) can sometimes be more effective at preventing emulsions.

Data Summary: Vilsmeier-Haack Reaction Parameters
ParameterRecommended RangeRationale & Notes
Substrate 4-Bromo-1H-indazole1.0 equivalent
POCl₃ 1.2 - 1.5 equivalentsExcess ensures complete formation of the Vilsmeier reagent.[9]
Solvent Anhydrous DMFActs as both solvent and reagent. Must be strictly anhydrous.[6]
Temperature 0 °C to 80 °CInitial reagent formation at 0 °C. Reaction with substrate may require heating.[7][9]
Reaction Time 2 - 24 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Highly dependent on purity of reagents and reaction control.
Detailed Protocol: Vilsmeier-Haack Formylation

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Add POCl₃ (1.5 equivalents) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[9]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve 4-Bromo-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice water. This quench is highly exothermic.

    • Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or by the slow addition of 1M NaOH until the pH is approximately 7-8.[9]

    • Extract the aqueous mixture three times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Alternative Synthetic Route: Nitrosation of 4-Bromoindole

An innovative and high-yielding alternative involves the nitrosation of the corresponding indole precursor. This method avoids the use of POCl₃ and can be performed under mild, slightly acidic conditions. The key to success in this procedure is minimizing side reactions, such as the formation of dimers, by carefully controlling the concentration of the indole starting material.[2][10][11]

Q: I tried the nitrosation of 4-bromoindole, but my yield is low and I isolated a deep red side product. What happened?

A: The red product is likely a dimer formed from the reaction of the starting indole with a reaction intermediate. This is a common side reaction when the concentration of the nucleophilic indole is too high.[2][11]

  • Solution: Reverse Addition. The optimized procedure involves the slow, dropwise addition of a solution of the 4-bromoindole into the pre-formed nitrosating mixture (e.g., NaNO₂ and HCl in a DMF/water system). This "reverse addition" maintains a low concentration of the indole throughout the reaction, favoring the desired intramolecular cyclization pathway over intermolecular dimerization.[2][10] Performing the addition at 0 °C is also critical to improving the yield.[2][11]

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagent Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagent Is Vilsmeier Reagent active? Check_Temp Optimize Temperature (e.g., Heat to 60-80 °C) Check_Reagent->Check_Temp Reagents OK Check_Stoich Verify Stoichiometry (Use 1.5 eq POCl₃) Check_Temp->Check_Stoich Still Low Conversion Monitor Monitor by TLC Until SM Consumed Check_Stoich->Monitor Stoichiometry Correct Success Yield Improved Monitor->Success Reaction Complete

Troubleshooting workflow for low yield.
General FAQs

Q: How do I confirm the structure and purity of the final this compound?

A: A combination of standard analytical techniques should be used:

  • ¹H NMR: Look for the characteristic aldehyde proton signal (around 10 ppm), as well as the aromatic protons on the indazole ring. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (around 185-195 ppm) and the correct number of aromatic carbons.

  • Mass Spectrometry (MS): Verify the molecular weight and isotopic pattern for bromine (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance).

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

Q: Can the Vilsmeier-Haack reaction be scaled up?

A: Yes, but with caution. The primary challenge in scaling up is managing the exothermicity of both the Vilsmeier reagent formation and the aqueous quench. A jacketed reactor with good temperature control is essential. The dropwise additions must be performed even more slowly to ensure the temperature does not run away. Proper engineering controls are necessary to handle the large volumes of corrosive and reactive materials.

References
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Jadhav, S. B., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76-82.
  • Tokyo Chemical Industry. (n.d.). Formylation [Synthetic Reagents].
  • Wikipedia. (n.d.). Formylation.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
  • S. S. Shinde, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.
  • The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

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Technical Support Center: Purification of Crude 4-Bromo-1H-indazole-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The following sections provide in-depth, field-proven insights into overcoming common challenges encountered during its purification by silica gel column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification process. The solutions provided are based on a combination of established chromatographic principles and practical laboratory experience.

Q1: My crude product is a dark, tarry solid and is poorly soluble in the recommended ethyl acetate/hexane eluent. How should I load it onto the column?

A1: This is a common issue, especially if the reaction to synthesize the indazole generated colored, polymeric byproducts.[1] Direct application in the mobile phase is not feasible and will lead to poor separation.

  • Expert Recommendation (Dry Loading): The most robust method is "dry loading" or "adsorption loading".[2]

    • Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Acetone, or Ethyl Acetate).

    • Add a portion of silica gel to this solution (typically 2-3 times the mass of your crude product).

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

    • Gently and evenly add this silica-adsorbed sample to the top of your pre-packed chromatography column.[2][3]

  • Causality: This technique prevents the introduction of a strong, highly polar solvent directly onto the column, which would otherwise dissolve the compound and cause it to streak down the column, resulting in broad bands and poor separation.[2][4] By adsorbing the material onto silica first, the separation begins as soon as the mobile phase reaches the sample band.

Q2: The separation between my desired product and a closely-running impurity is poor. How can I improve the resolution?

A2: Poor resolution is typically due to an inadequately optimized mobile phase or improper column packing.

  • Mobile Phase Optimization: The polarity of the eluent is the most critical factor.[5][6] For indazole derivatives, a common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[7][8]

    • Step 1 (TLC Analysis): Before running the column, meticulously analyze your crude mixture using Thin Layer Chromatography (TLC) with various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound, with clear separation from impurities.

    • Step 2 (Solvent Adjustment): If the spots are too close, try reducing the polarity of the mobile phase (i.e., increase the proportion of hexane). This will increase the interaction of the polar compounds with the silica gel, leading to longer retention times and potentially better separation.[9]

    • Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate all components, a gradient elution may be necessary. Start with a lower polarity to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product and then more polar impurities.[6]

  • Column Packing: A well-packed column is essential for sharp bands. Ensure the silica bed is uniform and free of air bubbles or channels, which can cause uneven solvent flow and band broadening.[3][5]

Q3: My product seems to be stuck on the column or is eluting very slowly with significant tailing. What should I do?

A3: This indicates that your compound has a very strong affinity for the silica gel under the current mobile phase conditions, or that secondary interactions are occurring.

  • Explanation: this compound contains a polar indazole ring system, a hydrogen-bond-donating N-H group, and a polar aldehyde group. These features can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: If the compound is moving but very slowly, you can gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.[9] This will compete more effectively for the active sites on the silica and accelerate the elution of your compound.

    • Consider a Mobile Phase Modifier: In some cases, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape by neutralizing active sites on the silica. However, for an aldehyde, this can be risky as it might promote side reactions. A safer alternative is to switch to a different polar solvent, such as adding a small percentage of methanol to an ethyl acetate/hexane mixture, which can disrupt strong hydrogen bonding interactions.

    • Check for Decomposition: It is crucial to verify that your compound is stable on silica gel.[9] This can be tested by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound may be decomposing. In such cases, using a less acidic stationary phase like deactivated silica or alumina might be necessary.[9]

Q4: I've collected all my fractions, but the total recovery (yield) is very low. Where did my compound go?

A4: Low recovery can stem from several issues.

  • Possible Causes & Solutions:

    • Compound Still on the Column: The compound may be highly retained. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate, or 5-10% methanol in DCM) to see if the remaining material elutes.

    • Decomposition on Silica: As mentioned in Q3, the acidic nature of silica gel can degrade sensitive compounds.[9]

    • Sample Precipitation: If the crude material was loaded in a solvent in which it is only sparingly soluble in the mobile phase, it might have precipitated at the top of the column, preventing it from eluting properly.[4] Dry loading (see Q1) helps prevent this.

    • Fractions are too Dilute: Your compound may have eluted, but the fractions are so dilute that it's undetectable by TLC.[9] Try combining and concentrating the fractions where you expected your product to elute and re-analyze by TLC.

Experimental Protocol & Data

This section provides a standardized protocol for the purification of this compound.

Step-by-Step Purification Protocol
  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of the crude reaction mixture. Test solvent systems such as Hexane:Ethyl Acetate in ratios from 9:1 to 1:1. The ideal system will show the product spot with an Rf value of approximately 0.2-0.3.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size (see table below).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Fill the column with the chosen non-polar solvent (e.g., hexane).

    • Prepare a slurry of silica gel in the same solvent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of DCM or acetone.

    • Add silica gel (~2-3 g) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform, level layer.

    • Gently add a thin protective layer of sand on top of the sample layer.[2]

  • Elution:

    • Carefully add the pre-determined mobile phase to the column without disturbing the top layer.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions. The volume of each fraction should be appropriate for the column size.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides recommended parameters for scaling your purification.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar organic molecules. The high surface area allows for good separation.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate (e.g., 4:1 to 2:1 v/v)Provides good separation for many indazole derivatives.[7][8] Adjust ratio based on TLC.
Silica to Crude Ratio 30:1 to 50:1 (w/w)A higher ratio provides better separation for difficult mixtures.
Column Diameter 1.0 g crude -> ~2 cm5.0 g crude -> ~4 cm
Elution Mode Isocratic or GradientIsocratic is simpler if TLC shows good separation. Gradient is better for complex mixtures with varying polarities.[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues during column chromatography purification.

Troubleshooting_Workflow Start Problem Identified During Column Chromatography Problem_PoorRes Poor Resolution / Co-elution Start->Problem_PoorRes Problem_SlowElution Slow Elution / Tailing Start->Problem_SlowElution Problem_LowYield Low Recovery / No Product Start->Problem_LowYield Action_OptimizeEluent Optimize Eluent via TLC (Adjust Polarity) Problem_PoorRes->Action_OptimizeEluent Primary Cause Action_Repack Check/Repack Column (Ensure Uniformity) Problem_PoorRes->Action_Repack Secondary Cause Action_IncreasePolarity Increase Eluent Polarity Problem_SlowElution->Action_IncreasePolarity Primary Cause Action_CheckStability Test Compound Stability on Silica (TLC) Problem_SlowElution->Action_CheckStability Consider Decomposition Problem_LowYield->Action_CheckStability Did it decompose? Action_FlushColumn Flush Column with Strong Solvent (e.g., 10% MeOH/DCM) Problem_LowYield->Action_FlushColumn Is it stuck? Action_Concentrate Combine & Concentrate Fractions Problem_LowYield->Action_Concentrate Is it too dilute? Action_DryLoad Use Dry Loading Technique Problem_LowYield->Action_DryLoad Did it precipitate? Result_Success Purification Successful Action_OptimizeEluent->Result_Success Action_Repack->Result_Success Action_IncreasePolarity->Result_Success Action_CheckStability->Action_IncreasePolarity Action_FlushColumn->Result_Success Action_Concentrate->Result_Success

Caption: Troubleshooting workflow for column chromatography.

References

  • Vertex AI Search. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
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  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
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  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.
  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Scribd. (n.d.). 4 Bromo 1H Indazole.
  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbaldehyde.
  • BLD Pharm. (n.d.). 186407-74-9|4-Bromo-1H-indazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
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Technical Support Center: Troubleshooting Side Reactions in the Formylation of 4-Bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the formylation of 4-bromoindole to produce 4-bromo-1H-indole-3-carbaldehyde. This valuable intermediate is a cornerstone for the synthesis of a wide range of biologically active molecules.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven solutions to common side reactions and challenges encountered during this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when undertaking the formylation of 4-bromoindole.

Q1: What is the most reliable method for the formylation of 4-bromoindole?

The Vilsmeier-Haack reaction is the industry-standard and most widely cited method for the C3-formylation of electron-rich heterocycles like indole and its derivatives.[1] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt (the Vilsmeier reagent). This reagent is then attacked by the nucleophilic C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[2]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common frustration and can typically be traced to one of three areas:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. The Vilsmeier reagent is readily hydrolyzed. Using anhydrous DMF and freshly distilled POCl₃ is critical for success.

  • Reaction Temperature: Inadequate temperature control is a major cause of side reactions that consume starting material and lower the yield of the desired product. The initial formation of the Vilsmeier reagent and its subsequent reaction with the indole should be conducted at low temperatures (typically 0-10°C) to minimize side reactions.[3]

  • Stoichiometry: The molar ratios of indole, DMF, and POCl₃ must be carefully controlled. An excess of the Vilsmeier reagent can lead to the formation of byproducts.

Q3: The reaction mixture turned into a dark, intractable tar. What caused this polymerization?

Indoles are susceptible to acid-catalyzed dimerization and polymerization. The electron-rich indole nucleus can act as a nucleophile and attack another protonated indole molecule, initiating a chain reaction that leads to the formation of colored, polymeric materials. This is exacerbated by:

  • Excessively Strong Acidic Conditions: While the reaction requires an electrophilic species, overly harsh conditions can promote polymerization.

  • High Temperatures: Increased temperature accelerates the rate of polymerization side reactions. Careful maintenance of low temperatures, especially during the addition of the indole to the Vilsmeier reagent, is paramount.[4]

Q4: I've detected a byproduct with a mass corresponding to N-nitrosation. How is this possible?

While the primary reaction is formylation, N-nitrosation can occur, particularly if the nitrosating agents are present as impurities or formed in situ. N-nitrosoindoles are known to be formed under acidic conditions in the presence of nitrite sources.[5][6] These compounds can be unstable, existing in equilibrium with the starting indole and free nitrite, which can complicate the reaction mixture.[5][7] The mechanism is believed to involve the electrophilic attack of a nitrosating species on the indole nitrogen.[8][9]

Part 2: Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific side reactions, their mechanistic origins, and targeted strategies for mitigation.

Issue 1: Competing Electrophilic Attack at N1 vs. C3

While the C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack, the N1 position is also reactive. This can lead to the formation of N-formyl or, less commonly, N-nitroso byproducts.

  • Causality: The Vilsmeier reagent is a bulky electrophile, which sterically favors attack at the less hindered C3 position. However, under certain conditions, particularly if the C3 position is partially blocked or if the reaction conditions are not optimal, a small amount of N1-acylation can occur. N-nitrosoindoles are typically unstable and may revert to the starting material, but their transient formation can still impact overall efficiency.[5]

  • Mitigation Strategy:

    • Order of Addition: The preferred method is to pre-form the Vilsmeier reagent at a low temperature (e.g., 0°C) before slowly adding a solution of the 4-bromoindole. This ensures the concentration of the active electrophile is controlled and minimizes side reactions.

    • Temperature Control: Maintain a consistently low temperature (0-10°C) during the addition of the indole. This favors the kinetically preferred C3-attack over competing pathways.[3]

  • Verification: N-acylated byproducts can be identified using ¹H NMR by the absence of the N-H proton signal and shifts in the aromatic protons. Mass spectrometry is also a key tool for identifying the molecular weight of potential byproducts.

Issue 2: Dimerization and Polymerization

This is the most common failure mode, resulting in significant yield loss and difficult purification.

  • Causality: The acidic environment required for the Vilsmeier-Haack reaction can protonate the indole ring, making it susceptible to nucleophilic attack by another neutral indole molecule. This process can repeat, leading to the formation of insoluble, often colored, polymers.

  • Mitigation Strategy:

    • Strict Temperature Management: This cannot be overstated. Perform the reaction in an ice-salt bath to maintain the temperature below 10°C.

    • Controlled Addition: Add the indole solution dropwise to the Vilsmeier reagent with efficient stirring. This prevents localized "hot spots" and high concentrations of reactants that can initiate polymerization.

    • Dilution: Working at a reasonable concentration can sometimes help, although this must be balanced with reaction kinetics.

Visualization of Key Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the primary competing side reactions.

Vilsmeier_Haack_Pathway cluster_0 Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium Iminium Intermediate Vilsmeier_Reagent->Iminium Indole 4-Bromoindole Indole->Iminium Electrophilic Attack at C3 Product 4-Bromoindole-3-carbaldehyde Iminium->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Figure 1: Desired Vilsmeier-Haack formylation pathway for 4-bromoindole.

Side_Reactions Indole 4-Bromoindole Desired_Product Desired Aldehyde (C3-Attack) Indole->Desired_Product Kinetic Control (Low Temp) N_Attack N1-Formyl/Nitroso Byproduct Indole->N_Attack Minor Pathway Polymer Dimerization/ Polymerization Indole->Polymer Excess Acid/ High Temp

Figure 2: Competing side reactions in the formylation of 4-bromoindole.

Part 3: Optimized Experimental Protocol

This protocol is based on established procedures and is designed to maximize yield while minimizing side reactions.

Materials & Reagents:

  • 4-Bromoindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed Ice & Water

  • Sodium Hydroxide (NaOH), aqueous solution

  • Round-bottom flask, dropping funnel, mechanical stirrer, ice-salt bath

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous DMF (4.4 eq).

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add freshly distilled POCl₃ (1.1 eq) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10°C. The solution will turn yellow or pinkish. Stir for an additional 30 minutes at this temperature.

  • Formylation Reaction:

    • Dissolve 4-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this indole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the reaction temperature between 0-10°C.

    • After the addition is complete, allow the mixture to stir at room temperature, then warm to 35-40°C for 1-2 hours. The reaction progress can be monitored by TLC. The mixture will typically become a thick, opaque paste.

  • Workup and Isolation:

    • Cool the reaction mixture back down in an ice bath.

    • Carefully and slowly add crushed ice to the paste with vigorous stirring. This step is exothermic.

    • To the resulting aqueous solution, add a concentrated solution of NaOH until the pH is strongly basic (pH > 12). This hydrolyzes the iminium intermediate.

    • Heat the mixture to boiling to ensure complete hydrolysis and drive off dimethylamine, then cool to room temperature.

    • The product, 4-bromo-1H-indole-3-carbaldehyde, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of high purity but can be recrystallized from ethanol if necessary.

Quantitative Data Summary

The following table provides a general overview of reaction parameters for the Vilsmeier-Haack formylation of various indoles, demonstrating the general applicability and expected outcomes.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 35~297
4-MethylindolePOCl₃, DMF0 to 85890[1]
6-ChloroindolePOCl₃, DMF0 to 90891[3]
4-Bromo-2-methylaniline (forms indole in situ)Vilsmeier Reagent0 to 909-[3]
References
  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584–587. [Link]

  • Kopp, B., Meindl, A., He, Z. D., & Schmidt, B. (2006). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. Free Radical Biology and Medicine. [Link]

  • Tiedink, H. G., Lobbezoo, M. W., & Jongen, W. M. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(10), 657-662. [Link]

  • Kopp, B., Meindl, A., He, Z. D., & Schmidt, B. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. Organic Letters, 8(23), 5373–5376. [Link]

  • Gonzalez, C., Leal, E., Trigos, A., & Garcia, F. (1988). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1836. [Link]

  • Veer, D., & Kumar, S. (2018). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Retrieved from [Link]

  • Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]

  • Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Svartsev, B. N., & Schiffer, J. M. (2022). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega, 7(44), 39537–39567. [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. [Link]

  • Leis, J. R., Pena, M. E., & Iglesias, E. (2003). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of Organic Chemistry, 68(5), 2042–2048. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144 under ultrasonic irradiation. Retrieved from [Link]

  • ReMEMBER, T., Holland, R. J., & Fukuto, J. M. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687–9692. [Link]

  • Challis, B. C., & Jones, S. P. (1975). The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid. Journal of the Chemical Society, Perkin Transactions 2, (15), 153-159. [Link]

  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Ge, Z., Wu, J., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

  • Clemens, A. H., Ridd, J. H., & Sandall, J. P. B. (1984). Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1659-1665. [Link]

  • Ghorbanloo, M., & Ghorbani-Vaghei, R. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Harmon, P. (2023). Trace Aldehydes in Solid Oral Dosage Forms as Catalysts for Nitrosating Secondary Amines. Journal of Pharmaceutical Sciences, 112(5), 1216–1219. [Link]

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Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling of 4-Bromo-1H-indazole-3-carbaldehyde. This resource is designed to provide in-depth, field-proven insights to troubleshoot common issues and enhance the success of your coupling reactions. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact yield and purity. This guide explains the "why" behind procedural steps, empowering you to make informed decisions in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most common causes?

Low yields in Suzuki couplings involving heteroaryl aldehydes can stem from several factors. The primary suspects are often related to catalyst deactivation, instability of the starting materials, or suboptimal reaction conditions.[1][2]

  • Catalyst Inactivation: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen.[3] Inadequate degassing of solvents and reagents can lead to the formation of palladium black (precipitated, inactive palladium), significantly reducing catalytic activity.[4] Additionally, the nitrogen-rich indazole ring itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]

  • Starting Material Instability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[3][4][6] This is more pronounced with unstable boronic acids at elevated temperatures.[5]

  • Aldehyde-Related Side Reactions: The aldehyde group is reactive and can undergo unwanted transformations under Suzuki conditions. These include reduction to the corresponding alcohol or decarbonylation at high temperatures.[7]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. An incompatible combination can lead to poor solubility of reagents, inefficient transmetalation, or promotion of side reactions.[1][8]

Q2: I'm observing a significant amount of dehalogenated starting material (1H-indazole-3-carbaldehyde). What is causing this and how can I minimize it?

The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in Suzuki couplings.[3][8] It occurs when the aryl halide, after oxidative addition to the palladium catalyst, reacts with a hydride source instead of the organoboron partner.[3]

Potential Hydride Sources:

  • Solvents: Alcohols or even trace water can act as hydride donors.

  • Bases: Certain bases or their byproducts can contribute to this side reaction.

  • Reagents: Amines or other additives can sometimes be a source of hydrides.[8]

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried and degassed.[3]

  • Select a Non-Reducing Base: Consider using bases less prone to providing a hydride, such as K₃PO₄ or Cs₂CO₃.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[7] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: Should I protect the aldehyde group on my this compound before the coupling reaction?

Protecting the aldehyde group is a robust strategy to prevent side reactions and can significantly improve the yield and purity of your desired product.[7] The most common method is the formation of an acetal, which is stable under the basic conditions of the Suzuki coupling but can be easily removed with mild acid post-reaction.[7]

When to Consider Protection:

  • If you observe significant reduction of the aldehyde to an alcohol.[7]

  • If you are using strongly nucleophilic bases that could add to the carbonyl group.[7]

  • When working at high temperatures where decarbonylation is a risk.[7]

Q4: What is the best palladium catalyst and ligand combination for this specific substrate?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling, especially with challenging substrates like heteroaryl halides.[9][10]

  • For General Use: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice for many Suzuki reactions and often a good starting point.[8][11]

  • For Improved Reactivity: Catalyst systems with bulky, electron-rich phosphine ligands can improve reaction rates and yields, particularly with less reactive aryl bromides.[10] Examples include ligands like XPhos, SPhos, or P(t-Bu)₃.[12]

  • Ferrocene-Based Ligands: Catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) have shown excellent efficacy for the Suzuki coupling of bromoindazoles, often providing high yields in shorter reaction times.[13][14][15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Observe for the formation of palladium black.Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure (Argon or Nitrogen).[3] Consider using a more robust pre-catalyst.
Poor Reagent Quality Check the age and storage conditions of the boronic acid and base.Use fresh or properly stored boronic acid.[3] Consider using a more stable boronic ester (e.g., pinacol ester).[3] Ensure the base is finely powdered and dry.[3]
Suboptimal Solvent/Base Combination Review the solubility of all reagents in the chosen solvent system.For heterogeneous mixtures, ensure vigorous stirring.[3] Common solvent systems include dioxane/water, THF/water, or DMF.[16] Popular bases are K₂CO₃, Cs₂CO₃, and K₃PO₄.[17]
Incorrect Temperature Monitor the reaction at different temperatures.Some reactions require elevated temperatures (80-120 °C) to proceed efficiently.[1][16] However, start with a lower temperature to minimize side reactions.[7]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Recommended Solution
Homocoupling of Boronic Acid Excess boronic acid, presence of oxygen.Use a stoichiometric amount or slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure a strictly inert atmosphere.
Dehalogenation of Starting Material Hydride source in the reaction mixture.Use anhydrous solvents and a non-reducing base. Lowering the reaction temperature can also help.[3][7]
Reduction of Aldehyde High temperature, certain catalyst/reagent combinations.Lower the reaction temperature.[7] If the problem persists, protect the aldehyde group as an acetal.[7]
Troubleshooting Workflow Diagram

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Mitigation start Low Yield or No Product check_catalyst Check Catalyst Activity (e.g., Pd black formation?) start->check_catalyst check_reagents Verify Reagent Quality (Fresh boronic acid/base?) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temp) start->check_conditions side_products Analyze for Byproducts (Dehalogenation, Homocoupling, Reduction?) start->side_products improve_degassing Improve Degassing Use fresh catalyst check_catalyst->improve_degassing use_fresh_reagents Use Fresh Reagents Consider boronic ester check_reagents->use_fresh_reagents optimize_solvent_base Screen Solvents/Bases (e.g., Dioxane/H2O, K3PO4) check_conditions->optimize_solvent_base protect_aldehyde Protect Aldehyde Group (Acetal formation) side_products->protect_aldehyde adjust_stoichiometry Adjust Stoichiometry (Boronic acid equivalents) side_products->adjust_stoichiometry end Successful Coupling improve_degassing->end Re-run Reaction use_fresh_reagents->end Re-run Reaction optimize_temp Adjust Temperature optimize_solvent_base->optimize_temp optimize_temp->end Re-run Reaction protect_aldehyde->end Re-run Reaction adjust_stoichiometry->end Re-run Reaction

Caption: A workflow for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization experiments.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered and dried

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Equipment:

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)-X(L2) (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + Ar'-B(OR)2 + Base PdII_biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki Reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401–6414. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4447–4461.
  • (2021).
  • (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved January 17, 2026, from [Link]

  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 17, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Retrieved January 17, 2026, from [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4447–4461.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 17, 2026, from [Link]

  • Guild, C., & Wasa, M. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(18), 5924–5935.
  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved January 17, 2026, from [Link]

  • . (n.d.). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved January 17, 2026, from [Link]

  • (2023). Preformed Pd(II)
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. Retrieved January 17, 2026, from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • (2015).
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Retrieved January 17, 2026, from [Link]

Sources

Overcoming Low Reactivity of 4-Bromo-1H-indazole-3-carbaldehyde in Wittig Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies and alternative protocols for the challenging olefination of 4-Bromo-1H-indazole-3-carbaldehyde. We will delve into the underlying chemical principles governing its reactivity and offer practical, field-tested solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Wittig reaction with this compound failing or resulting in extremely low yields?

A1: The low reactivity is primarily due to the potent electron-withdrawing nature of the indazole ring system, which is further intensified by the bromo-substituent at the 4-position.

The aldehyde at the 3-position of the indazole ring is attached to a carbon atom that is part of an aromatic, electron-deficient system. This electronic environment significantly reduces the electrophilicity of the aldehyde's carbonyl carbon. Here's a breakdown of the contributing factors:

  • Indazole Ring Electronics: The indazole ring system itself is electron-deficient. The nitrogen atoms pull electron density away from the carbocyclic part of the ring system, which in turn deactivates the attached aldehyde group towards nucleophilic attack.

  • Inductive and Resonance Effects: The bromo-substituent at the C4 position exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density at the C3 position where the aldehyde is located. This deactivation makes the carbonyl carbon less attractive to the nucleophilic Wittig ylide.

  • Potential for N-H Deprotonation: The N-H proton of the indazole ring is acidic (pKa ≈ 14). If a very strong base (like n-BuLi) is used to generate the ylide, it can preferentially deprotonate the indazole nitrogen instead of the phosphonium salt. This side reaction consumes the base and can lead to a complex mixture of products.

Q2: How can I modify my Wittig reaction conditions to improve the success rate with this aldehyde?

A2: Success hinges on using a highly reactive, non-stabilized ylide and carefully controlling the reaction conditions to favor the desired olefination.

Stabilized ylides (e.g., those with adjacent ester or ketone groups) are not nucleophilic enough to react with the deactivated indazole aldehyde.[1][2][3] You must employ a more reactive, non-stabilized ylide.

Ylide TypeR Group on YlideReactivityRecommended Base (pKa of Conj. Acid)Typical Solvent
Non-Stabilized Alkyl, HHigh n-BuLi (~50), NaH (~36), KHMDS (~26)THF, Diethyl Ether
Stabilized-CO₂R, -CN, -CORLowNaOEt (~16), K₂CO₃ (~10)EtOH, CH₂Cl₂, THF

Wittig_Workflow cluster_ylide_formation Step 1: Ylide Generation cluster_reaction Step 2: Reaction with Aldehyde cluster_workup Step 3: Product Formation Phosphonium Ph₃P⁺-CH₂R Br⁻ (Phosphonium Salt) Ylide Ph₃P=CHR (Non-Stabilized Ylide) Phosphonium->Ylide Deprotonation Anhydrous THF, -78°C to 0°C Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 4-Bromo-1H-indazole- 3-carbaldehyde Aldehyde->Oxaphosphetane Nucleophilic Attack -78°C to RT Product Desired Alkene Oxaphosphetane->Product Elimination Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Byproduct

  • Preparation: Rigorously dry all glassware. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous THF as the solvent.

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C (a dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a characteristic deep red or orange color, indicating ylide formation.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

    • Cool the ylide solution back down to -78 °C.

    • Slowly add the aldehyde solution to the ylide solution via cannula or dropping funnel.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Q3: I'm observing starting material decomposition and multiple side products. What could be the cause?

A3: The acidic N-H proton on the indazole ring is likely being deprotonated by the strong base, leading to undesired side reactions.

As mentioned, the indazole N-H has a pKa around 14, making it susceptible to deprotonation by organolithium bases.[4] This creates an anionic species that can complicate the reaction. The best solution is to protect the indazole nitrogen before performing the Wittig reaction.

A base-stable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is an excellent choice.

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Indazole_NH Indazole-NH (Acidic Proton) Indazole_Anion Indazole Anion (Side Product) Indazole_NH->Indazole_Anion Deprotonation Base n-BuLi Ylide Ylide Base->Ylide Base->Indazole_Anion Phosphonium Ph₃P⁺-CH₂R Phosphonium->Ylide Deprotonation

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases.

  • Add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench carefully with water and extract with ethyl acetate.

  • Purify the N-SEM protected indazole. This material is now ready for the optimized Wittig protocol described in A2. The SEM group can be removed later under acidic conditions.

Q4: The optimized Wittig reaction is still inefficient. What are the most reliable alternative olefination methods?

A4: The Horner-Wadsworth-Emmons (HWE) reaction is the most common and effective alternative for electron-deficient aldehydes.

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a corresponding Wittig ylide.[5][6][7] This increased nucleophilicity makes it better suited for reacting with deactivated aldehydes. A key advantage is that the byproduct, a phosphate salt, is water-soluble, simplifying purification.[6][7]

FeatureWittig Reaction (Non-Stabilized)Horner-Wadsworth-Emmons (HWE)
Reagent Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)
Reactivity Highly reactive, strongly basicMore nucleophilic, less basic
Aldehyde Scope Broad, but can fail with highly deactivated systemsExcellent for electron-deficient aldehydes
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate salt (water-soluble)
Stereoselectivity Tends to give (Z)-alkenesTends to give (E)-alkenes
Base Very strong bases required (n-BuLi, KHMDS)Milder bases can be used (NaH, K₂CO₃)
  • Preparation: Ensure all equipment is dry and the reaction is under an inert atmosphere.

  • Carbanion Generation:

    • Dissolve the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until gas evolution stops.

  • Reaction with Aldehyde:

    • Dissolve the (N-protected) this compound (1.0 eq) in anhydrous THF.

    • Cool the phosphonate carbanion solution to 0 °C.

    • Slowly add the aldehyde solution.

    • Allow the reaction to stir at room temperature overnight.

  • Workup:

    • Quench the reaction with water.

    • Extract with ethyl acetate. The aqueous layer will contain the phosphate byproduct.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Indazole - Wikipedia. Available at: [Link]

  • Wittig Reaction Mechanism & Examples – Master Organic Chemistry. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole - American Chemical Society. Available at: [Link]

  • Wittig-Horner Reaction - Organic Chemistry Portal. Available at: [Link]

  • HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. Available at: [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Wittig Reaction - Master Organic Chemistry. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - University of Tartu. Available at: [Link]

  • Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene - YouTube. Available at: [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC - NIH. Available at: [Link]

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Preventing byproduct formation in Knoevenagel condensation of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: Knoevenagel Condensation of 4-Bromo-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the Knoevenagel condensation involving this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, specifically focusing on minimizing byproduct formation and maximizing the yield and purity of your desired α,β-unsaturated product. The indazole scaffold is a privileged structure in medicinal chemistry, and successful C-C bond formation at the 3-position is a critical step in the synthesis of many potential therapeutic agents.[1][2][3] This document moves beyond basic protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Knoevenagel condensation of this compound?

The primary byproduct of concern is the Michael adduct . This occurs when the carbanion (enolate) of your active methylene compound attacks the β-carbon of the newly formed α,β-unsaturated product.[4] This is more prevalent with highly reactive methylene compounds and when using an excess of the nucleophile or extended reaction times.[4] Other potential impurities include unreacted starting materials due to an incomplete reaction and, in rare cases, products from the self-condensation of the aldehyde if an inappropriately strong base is used.[4][5]

Q2: My reaction is sluggish or stalls completely before the aldehyde is consumed. What are the likely causes?

Incomplete conversion is a common contributor to low yields and can stem from several factors:

  • Catalyst Inactivity: The weak base catalyst (e.g., piperidine, ammonium acetate) may be old, hydrated, or impure.[6]

  • Water Inhibition: The Knoevenagel condensation generates one molecule of water for every molecule of product.[4][7] This water can inhibit the reaction equilibrium.[6]

  • Suboptimal Temperature: While many condensations proceed at room temperature, the specific electronic nature of the bromo-indazole substrate may require gentle heating to achieve a reasonable reaction rate.[4][6]

Q3: Can I use a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide to accelerate the reaction?

It is strongly discouraged. Using a strong base will deprotonate the active methylene compound far too quickly, but it can also induce the self-condensation of the aldehyde starting material, leading to a complex mixture of byproducts and significantly reducing the yield of your desired product.[5][8] The Knoevenagel reaction's success relies on using a weak base that is just strong enough to generate the nucleophilic carbanion without promoting side reactions.[5]

Q4: Is it better to use malononitrile or an ester like ethyl cyanoacetate as the active methylene compound?

The choice depends on your synthetic goal. Malononitrile is generally more reactive due to the strong electron-withdrawing nature of its two nitrile groups, which increases the acidity of the methylene protons.[9] This can lead to faster reaction times. However, this higher reactivity can also increase the propensity for Michael addition if conditions are not carefully controlled. Ethyl cyanoacetate is slightly less reactive but may offer better control and a cleaner reaction profile in some cases.[9]

Troubleshooting Guide: Isolating and Solving Specific Issues

This section provides a systematic approach to diagnosing and resolving common experimental challenges.

Problem 1: TLC analysis shows multiple product spots, with a significant spot at a lower Rf than the expected product.

  • Probable Cause: You are likely observing the formation of the Michael adduct. The addition of a second, highly polar active methylene unit onto the product increases its polarity, resulting in a lower Retention factor (Rf) on silica gel TLC plates.

  • Diagnostic Steps & Solutions:

    • Verify Stoichiometry: Ensure you are using a strict 1:1 molar ratio of this compound to the active methylene compound. An excess of the nucleophile drives the formation of the Michael adduct.

    • Reduce Catalyst Load: While catalytic, an excess of the base can maintain a high concentration of the carbanion, promoting the secondary Michael reaction. Reduce the catalyst (e.g., piperidine) to 0.1 equivalents.[4]

    • Monitor Reaction Time: Track the reaction's progress every 15-30 minutes using TLC. Stop the reaction as soon as the starting aldehyde is consumed and the desired product spot is maximized. Over-extending the reaction time allows the Michael addition to become more prominent.[4]

    • Control Temperature: Running the reaction at a lower temperature (e.g., room temperature or gentle warming to 40-50°C instead of reflux) can often provide better selectivity for the desired condensation product over the Michael adduct.[6]

Problem 2: The reaction yield is consistently low (<50%), even though TLC shows full consumption of the starting aldehyde.

  • Probable Cause: This often points to product loss during workup and purification, or the formation of soluble, non-isolable byproducts.

  • Diagnostic Steps & Solutions:

    • Optimize Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid product before filtration.[6][10]

    • Select Appropriate Washing Solvents: Wash the filtered solid with a small amount of cold solvent (e.g., ethanol) to remove impurities without dissolving a significant amount of the product.[10] Washing with water can also help remove any residual ammonium salts used as catalysts.

    • Consider Solvent Choice: The polarity of the solvent significantly impacts reaction rates and outcomes.[4] Aprotic polar solvents like DMF or acetonitrile can sometimes lead to higher conversions.[4][11] However, their high boiling points can complicate product isolation. Protic solvents like ethanol are often a good starting point as they facilitate easy precipitation of the product upon cooling.[12] Experimenting with different solvents is a key optimization step.

Problem 3: The isolated product is an off-color oil or a gummy solid that is difficult to handle.

  • Probable Cause: This indicates the presence of significant impurities, which could include residual high-boiling solvents (like DMF), the catalyst, or a mixture of byproducts that prevent crystallization.

  • Diagnostic Steps & Solutions:

    • Improve Workup: If using a high-boiling solvent like DMF, after cooling, try pouring the reaction mixture into a larger volume of ice-cold water to precipitate the product and leave the solvent and other polar impurities in the aqueous phase.

    • Perform Recrystallization: This is the most effective method for purifying a solid product. Test various solvent systems to find one where your product is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[6]

    • Trituration: If recrystallization is difficult, try triturating the crude material. This involves stirring the gummy solid with a solvent in which the desired product is insoluble but the impurities are soluble. Hexane or a mixture of diethyl ether and hexane are good starting points. This can often break down the amorphous solid and wash away impurities, leaving a purer, crystalline product.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing common issues in this Knoevenagel condensation.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity / Byproducts? CheckYield->CheckPurity No IncompleteConv Incomplete Conversion? CheckYield->IncompleteConv Yes MichaelAdduct Michael Adduct Present? CheckPurity->MichaelAdduct Yes Recrystallize Recrystallize from Optimal Solvent System CheckPurity->Recrystallize No, General Impurity WorkupLoss Product Lost During Workup? IncompleteConv->WorkupLoss No OptimizeCatalyst Use Fresh Catalyst Optimize Loading (0.1 eq) IncompleteConv->OptimizeCatalyst Yes OptimizePrecip Cool in Ice Bath Use Anti-Solvent (Water) WorkupLoss->OptimizePrecip Yes OptimizeTemp Increase Temperature (40-80°C) OptimizeCatalyst->OptimizeTemp RemoveWater Consider Water Removal (e.g., Dean-Stark) OptimizeTemp->RemoveWater OptimizeWash Wash with Cold Solvent OptimizePrecip->OptimizeWash OtherImpurity Other Impurities? MichaelAdduct->OtherImpurity No Stoichiometry Adjust to 1:1 Stoichiometry MichaelAdduct->Stoichiometry Yes OtherImpurity->Recrystallize Yes ReduceTime Reduce Reaction Time (Monitor by TLC) Stoichiometry->ReduceTime Triturate Triturate with Non-Polar Solvent Recrystallize->Triturate

Caption: A troubleshooting decision tree for the Knoevenagel condensation.

Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

Protocol 1: Synthesis of 2-((4-Bromo-1H-indazol-3-yl)methylene)malononitrile

This protocol is adapted from standard Knoevenagel procedures using malononitrile.[10][13]

Reagent Table:

CompoundMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.Role
This compound225.052251.01.0Aldehyde
Malononitrile66.06661.01.0Active Methylene Cmpd.
Piperidine85.158.5 (10 µL)0.10.1Basic Catalyst
Ethanol (95%)-10 mL--Solvent

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (225 mg, 1.0 mmol).

  • Dissolution: Add ethanol (10 mL) and stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: Add malononitrile (66 mg, 1.0 mmol) to the solution.

  • Catalyst Addition: Add piperidine (10 µL, 0.1 mmol) to the reaction mixture using a micropipette.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78-80°C).

  • Monitoring: Monitor the reaction progress every 30 minutes via TLC (eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.[6]

  • Workup: Once the starting aldehyde is consumed, remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the resulting solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final compound. If needed, further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-bromo-1H-indazol-3-yl)acrylate

This protocol is adapted for use with ethyl cyanoacetate, which may require slightly longer reaction times or a different catalyst for optimal results.[14]

Reagent Table:

CompoundMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.Role
This compound225.052251.01.0Aldehyde
Ethyl Cyanoacetate113.12113 (111 µL)1.01.0Active Methylene Cmpd.
Ammonium Acetate77.08771.01.0Basic Catalyst
Toluene-15 mL--Solvent

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask, add this compound (225 mg, 1.0 mmol), ethyl cyanoacetate (111 µL, 1.0 mmol), and ammonium acetate (77 mg, 1.0 mmol).

  • Solvent Addition: Add toluene (15 mL) and a magnetic stir bar.

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving it to completion.[4]

  • Monitoring: Monitor the reaction by TLC (eluent: 8:2 Hexane:Ethyl Acetate). The reaction may take 3-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Add hexane to the residue to induce precipitation/trituration.

  • Washing: Filter the solid and wash thoroughly with hexane to remove any remaining non-polar impurities.

  • Drying: Dry the purified product under vacuum.

Visualizing the Reaction Mechanism and Side Reaction

This diagram illustrates the key mechanistic steps of the Knoevenagel condensation and the competing Michael addition side reaction.

ReactionMechanism cluster_main Knoevenagel Condensation Pathway cluster_side Side Reaction Pathway Aldehyde 4-Bromo-1H-indazole- 3-carbaldehyde (R-CHO) ActiveMethylene Active Methylene (NC-CH2-Z) Base Weak Base (e.g., Piperidine) Carbanion Carbanion (NC-CH--Z) Base->Carbanion + NC-CH2-Z Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + R-CHO (Nucleophilic Attack) Aldol Aldol Adduct Alkoxide->Aldol + H+ Product Knoevenagel Product (α,β-unsaturated) Aldol->Product - H2O (Dehydration) MichaelAdduct Michael Adduct (Byproduct) Product->MichaelAdduct + Carbanion (Michael Addition) Water H2O

Caption: Mechanism of Knoevenagel condensation and the Michael addition side reaction.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Synform. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Preprints.org. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 4-Bromo-1H-indazole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting the removal of residual palladium from reactions involving 4-Bromo-1H-indazole-3-carbaldehyde. This resource is designed for researchers, synthetic chemists, and process development professionals who encounter challenges in achieving the requisite purity standards for their active pharmaceutical ingredients (APIs) and intermediates.

Introduction

This compound is a critical building block in the synthesis of numerous pharmacologically active molecules. Its functionalization often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While indispensable for their efficiency and versatility, these reactions present a significant downstream challenge: the removal of the palladium catalyst to levels mandated by regulatory bodies like the International Council for Harmonisation (ICH), which stipulates a limit of 10 ppm for oral exposure. Failure to adequately remove palladium can compromise the safety and efficacy of the final drug product and lead to batch rejection.

This guide provides a structured, in-depth approach to diagnosing and resolving palladium contamination issues, moving from common, easily addressable problems to more complex challenges requiring a multi-faceted strategy.

Frequently Asked Questions (FAQs)

Q1: My post-workup NMR shows broad peaks, and the solution has a dark, colloidal appearance. What is the likely cause?

A1: This is a classic sign of palladium(0) nanoparticle formation. During the reaction, the active Pd(0) catalyst can agglomerate and crash out of solution, especially during solvent swaps or cooling. These nanoparticles are often difficult to remove by simple filtration as they can be exceptionally small.

Troubleshooting Steps:

  • Initial Filtration: Attempt filtration through a pad of Celite®. This can remove larger agglomerates.

  • Redox Treatment: If filtration is ineffective, the colloidal palladium needs to be re-oxidized to a more soluble Pd(II) state. This can often be achieved by stirring the crude reaction mixture with a mild oxidant like air (sparging) or a very dilute solution of an oxidizing agent, followed by treatment with a scavenger.

Q2: I've performed a standard aqueous workup, but my ICP-MS analysis still shows palladium levels far exceeding the 10 ppm limit. Why?

A2: Standard aqueous workups are often insufficient for removing palladium catalysts, especially those containing lipophilic ligands like triphenylphosphine (PPh₃) or other bulky phosphine ligands. The palladium complex can remain partitioned in the organic layer. Furthermore, some palladium species can be surprisingly water-soluble, leading to contamination in the aqueous phase if not properly addressed.

Q3: Can I simply use activated carbon to remove the palladium?

A3: Activated carbon is a common and often effective first-line strategy for palladium removal due to its high surface area and adsorptive properties. However, its success is not guaranteed and depends on several factors:

  • Palladium Speciation: Activated carbon is most effective at adsorbing Pd(0) species. It is less effective for soluble Pd(II) complexes.

  • Product Adsorption: Your target molecule, this compound, or its derivatives, may also adsorb to the carbon, leading to significant yield loss. A preliminary screen with a small sample is always recommended.

  • Grade of Carbon: The type and grade of activated carbon can have a dramatic impact on its efficacy. Some are specifically designed for catalyst scavenging.

In-Depth Troubleshooting Guides

Scenario 1: High Palladium Content After Initial Filtration and Aqueous Workup

You've completed your Suzuki coupling to functionalize the 4-bromo position, performed a standard aqueous wash, and filtered the organic layer, yet the palladium level remains at >200 ppm.

Logical Troubleshooting Workflow:

G A Initial State: High Pd (>200 ppm) Post-Workup B Step 1: Oxidize Residual Pd(0) - Stir open to air (2-4h) - Or add mild oxidant (e.g., Cu(OAc)2) A->B Pd(0) is likely present C Step 2: Select a Scavenger Based on Solvent & Product Polarity B->C Pd now in soluble Pd(II) state D Option A: Thiol-Based Scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) - High affinity for Pd(II) - Broad solvent compatibility C->D E Option B: Amine-Based Scavenger (e.g., QuadraSil AP, SiliaMetS Amine) - Effective for specific Pd complexes - Good for polar solvents C->E F Option C: Activated Carbon - Cost-effective - Risk of product loss - Best for non-polar systems C->F G Step 3: Scavenging Protocol - Add scavenger (3-10 eq.) - Stir at RT to 40°C (4-16h) - Monitor by ICP-MS or TLC stain D->G E->G F->G H Step 4: Filtration & Analysis - Filter off scavenger - Wash with fresh solvent - Concentrate & analyze by ICP-MS G->H I Result: Pd < 10 ppm? H->I J Success: Proceed to Crystallization I->J Yes K Failure: Re-evaluate Scavenger Choice or Consider Crystallization I->K No

Caption: Decision workflow for post-reaction palladium scavenging.

Detailed Protocol: Thiol-Functionalized Silica Scavenging

This protocol is one of the most robust methods for removing a wide range of palladium species. Thiol groups have a very high affinity for soft metals like palladium.

  • Solvent Exchange (If Necessary): After the aqueous workup, ensure the crude product is dissolved in a suitable solvent like THF, EtOAc, or Toluene.

  • Oxidation (Optional but Recommended): If you suspect Pd(0) colloids, stir the solution vigorously while bubbling air through it for 2-4 hours before adding the scavenger. This converts Pd(0) to a more readily scavenged Pd(II) state.

  • Scavenger Addition: Add 3-10 equivalents (relative to the initial palladium loading) of a thiol-functionalized silica gel (e.g., SiliaMetS Thiol or equivalent). The exact amount should be optimized.

  • Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4 to 16 hours. The optimal time should be determined by monitoring.

  • Monitoring: Take small aliquots of the solution over time, filter through a syringe filter, and submit for rapid ICP-MS analysis if available. Alternatively, a qualitative palladium stain (e.g., using test strips) can indicate progress.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the silica scavenger. Wash the filter cake thoroughly with the reaction solvent to ensure full recovery of the product.

  • Final Analysis: Concentrate the filtrate and submit a sample for final ICP-MS analysis to confirm palladium levels are below the required threshold.

Scenario 2: Palladium Co-crystallizes with the Product

In some cases, particularly with planar, aromatic molecules like the indazole core, palladium complexes can become trapped within the crystal lattice of the product upon crystallization.

Diagnostic Clues:

  • Palladium levels remain high even after successful scavenging in the solution phase.

  • The isolated crystals have a faint grey or pinkish hue.

Troubleshooting Strategy: Recrystallization with a Competitive Ligand

The goal is to re-dissolve the product and introduce a ligand that will bind strongly to the palladium, preventing it from co-crystallizing.

G A Initial State: High Pd in Isolated Crystals B Step 1: Re-dissolve Crystals in a suitable hot solvent (e.g., Acetonitrile, EtOH/Water) A->B C Step 2: Add Competitive Ligand - N-Acetylcysteine (2-5 eq.) - Thiourea (2-5 eq.) B->C Displace Pd from product lattice D Step 3: Hot Filtration (Optional) If scavenger/ligand is insoluble C->D E Step 4: Cool Slowly to Crystallize The product should crystallize, leaving the Pd-Ligand complex in the mother liquor. C->E If ligand is soluble D->E F Step 5: Isolate & Wash Crystals - Filter the crystals - Wash with cold, fresh solvent E->F G Step 6: Analyze Crystals & Mother Liquor - ICP-MS on both fractions F->G H Result: Pd < 10 ppm in Crystals? G->H I Success: Dry the Final Product H->I Yes J Failure: Consider a second recrystallization or a different solvent/ligand system. H->J No

Caption: Workflow for removing lattice-trapped palladium via recrystallization.

Protocol: Recrystallization with N-Acetylcysteine

N-Acetylcysteine is an excellent choice as it is inexpensive, has low toxicity, and its thiol group strongly chelates palladium.

  • Dissolution: In a flask, dissolve the palladium-contaminated this compound derivative in the minimum amount of a suitable hot solvent (e.g., acetonitrile, isopropanol, or a mixture like ethanol/water).

  • Ligand Addition: Add 2-5 equivalents of N-Acetylcysteine relative to the estimated amount of residual palladium. Stir until it dissolves.

  • Heating: Gently heat the solution for 30-60 minutes to ensure complete complexation of the palladium.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals of your product. A slower cooling rate generally results in higher purity crystals.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any mother liquor containing the palladium-N-acetylcysteine complex.

  • Analysis: Dry the crystals and submit for ICP-MS analysis. It is also good practice to analyze the mother liquor to confirm that the palladium was successfully purged into the solution phase.

Comparative Data: Palladium Scavenging Methods

Scavenging MethodProsConsTypical Loading (eq. vs Pd)Cost
Activated Carbon Inexpensive, readily available.Non-selective (can adsorb product), variable efficacy, fine powder can be difficult to filter.10-100x by weight$
Thiol-Functionalized Silica High affinity and selectivity for Pd, easy to filter, low product adsorption.Higher cost than carbon.3-10 eq.

$
Amine-Functionalized Silica Effective for certain Pd complexes, easy to filter.Generally lower affinity for Pd than thiols.5-15 eq.

Thiourea Inexpensive, effective in solution.Can be difficult to remove from the product, potential toxicity concerns.2-10 eq.$
N-Acetylcysteine Low cost, low toxicity, effective for recrystallization.Primarily used during crystallization, not as a bulk scavenger in solution.2-5 eq.$
Liquid-Liquid Extraction Can be effective with specific aqueous solutions (e.g., aqueous cysteine).Requires specific pH control, may lead to product loss in the aqueous phase.N/A

Final Recommendations

A multi-pronged approach is often the most effective strategy for robust palladium removal.

  • Optimize the Reaction: First, ensure your palladium catalyst loading is as low as possible without compromising reaction efficiency.

  • Initial Treatment: After the reaction, a treatment with an oxidizing agent (if necessary) followed by scavenging with a high-affinity scavenger like a thiol-functionalized silica is a robust first step.

  • Purification: The final purification step, typically crystallization, should be viewed as a final palladium removal step. If co-crystallization is suspected, employ a competitive ligand during recrystallization.

By systematically diagnosing the state of the palladium contaminant and applying a targeted removal strategy, researchers can consistently and effectively reduce residual palladium to meet stringent regulatory requirements.

References

  • International Council for Harmonisation. ICH Guideline Q3D(R2) on Elemental Impurities. [Link]

  • Welch, C. J., et al. "The Use of Activated Carbon for the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)." Organic Process Research & Development, 2005. [Link]

  • Biotage. "Metal Scavengers - A Guide to Products and Usage." [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in APIs." Organic Process Research & Development, 2004. [Link]

Characterization of impurities in 4-Bromo-1H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, the Benchchem Technical Support Center presents this comprehensive guide to the characterization of impurities in the synthesis of 4-Bromo-1H-indazole-3-carbaldehyde. As a pivotal intermediate in the development of kinase inhibitors and other pharmacologically active agents, ensuring its purity is paramount.[1] This document, structured for the practicing researcher and process chemist, offers in-depth troubleshooting, validated analytical protocols, and the rationale behind key experimental decisions.

Frequently Asked Questions (FAQs) & Synthesis Overview

This section addresses foundational questions regarding the synthesis and the common impurity landscape.

Q1: What is the recommended synthetic route for this compound, and what are the primary impurities to anticipate?

A1: While several synthetic pathways to the indazole core exist, a highly efficient and scalable method involves the direct nitrosation of 4-Bromo-1H-indole.[1][2][3] This route is often preferred over classical methods like the Vilsmeier-Haack reaction on 4-bromo-1H-indazole due to milder conditions and improved yields.[4][5][6]

The primary sources of impurities can be categorized as process-related and degradation-related.[7][8] Understanding these is the first step in developing a robust control strategy.[9]

  • Process-Related Impurities:

    • Starting Material Carryover: Unreacted 4-Bromo-1H-indole is the most common process-related impurity. Its presence indicates an incomplete reaction.

    • Isomeric Byproducts: While the nitrosation of indole is generally regioselective for the 3-position, trace amounts of other isomers can form depending on the precise reaction conditions.

    • Reagent-Derived Impurities: These include residual solvents or byproducts from the nitrosating agent (e.g., sodium nitrite).[10]

  • Degradation Products:

    • Oxidation: The aldehyde functional group is susceptible to oxidation, which can form the corresponding 4-Bromo-1H-indazole-3-carboxylic acid, particularly during workup or storage.

    • Dimerization/Polymerization: Under certain conditions, such as excessive heat or prolonged reaction times, side reactions leading to oligomeric species can occur.[11]

Below is a standard workflow for the synthesis and initial purification.

SynthesisWorkflow SM 4-Bromo-1H-indole (Starting Material) Reaction Nitrosation (NaNO2, HCl/Acetone) SM->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Crystallization or Column Chromatography Workup->Purification Crude Product API 4-Bromo-1H-indazole- 3-carbaldehyde (Product) Purification->API Pure Product QC Impurity Profiling (HPLC, LC-MS) API->QC Analysis

Caption: General synthesis and purification workflow.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during synthesis and analysis.

Q2: My reaction yield is consistently low, or the reaction fails to go to completion. What factors should I investigate?

A2: Low conversion is a frequent challenge. A systematic review of your reaction parameters is the most effective troubleshooting approach.

  • Cause 1: Suboptimal Reaction Temperature and Time. The nitrosation of indoles is sensitive to temperature. An optimized procedure suggests stirring at room temperature before gently heating to 50°C to drive the reaction to completion for less reactive substrates.[1] Exceeding this temperature can promote the formation of degradation products.

    • Solution: Implement precise temperature control. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, avoiding prolonged heating once the starting material is consumed.[12]

  • Cause 2: Reagent Quality and Stoichiometry. The purity of the 4-Bromo-1H-indole starting material is critical. Impurities in the starting material can inhibit the reaction or generate additional, difficult-to-remove byproducts. Similarly, the molar equivalents of the nitrosating agent are crucial.

    • Solution: Verify the purity of your 4-Bromo-1H-indole via NMR or HPLC against a reference standard. Ensure accurate calculation and addition of reagents. An excess of the nitrosating agent may be required, but a large excess can lead to undesired side reactions.

  • Cause 3: Inefficient Workup. The product, this compound, has specific solubility characteristics. Product loss can occur during the extraction and washing steps if an inappropriate solvent system is used or if emulsions form.

    • Solution: Use a suitable extraction solvent like ethyl acetate.[1] During aqueous washes, use a brine solution to break emulsions and minimize the product's solubility in the aqueous layer. Concentrate the organic phase under reduced pressure at a temperature below 40°C to prevent degradation.[13]

Q3: I observe an unknown peak in my HPLC chromatogram. How do I systematically identify it?

A3: The appearance of unexpected peaks requires a logical, stepwise characterization process. The goal is to first classify the impurity and then elucidate its structure.

The following decision tree illustrates a typical workflow for impurity identification.

ImpurityID Start Unknown Peak Observed in HPLC LCMS Run LC-MS Analysis Start->LCMS CompareMass Compare [M+H]+ to Expected Masses LCMS->CompareMass IsSM Mass matches Starting Material? CompareMass->IsSM Yes IsOxidation Mass matches Carboxylic Acid? CompareMass->IsOxidation No ConfirmSM Impurity is Unreacted 4-Bromo-1H-indole IsSM->ConfirmSM IsOther Further Investigation Needed IsOxidation->IsOther No ConfirmOxidation Impurity is Oxidized Product (Carboxylic Acid) IsOxidation->ConfirmOxidation Yes IsolateNMR Isolate Impurity via Prep-HPLC or Column IsOther->IsolateNMR NMR Perform 1D/2D NMR (1H, 13C, COSY, HSQC) IsolateNMR->NMR Structure Elucidate Structure NMR->Structure

Caption: Decision workflow for impurity identification.

Analytical Protocols for Impurity Characterization

Accurate characterization relies on robust and validated analytical methods. The following protocols provide a starting point for method development.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for quantifying the purity of the final product and tracking the disappearance of starting material.[14]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier ensures sharp peak shape by suppressing silanol interactions and protonating the indazole nitrogens.[15]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[14]
Detection UV at 235 nmWavelength at which the indazole chromophore exhibits strong absorbance.[14]
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.

Step-by-Step Method:

  • Prepare the mobile phases and degas thoroughly.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving ~1 mg of the compound in 10 mL of acetonitrile (or a suitable solvent mixture).

  • Inject the sample and run the gradient program.

  • Integrate the peaks and calculate the area percentage to determine purity.

Protocol 2: Impurity Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information on unknown impurities.[9][16]

ParameterRecommended SettingRationale
LC System UPLC/HPLC with C18 ColumnSame as HPLC protocol for chromatographic separation.
MS Detector ESI+ (Positive Ion Mode)The nitrogen atoms in the indazole ring are readily protonated, making positive ion mode highly sensitive.
Scan Range 100 - 500 m/zCovers the expected mass range of the product and likely impurities.
Mobile Phase Use formic acid instead of phosphoric acid.Phosphoric acid is non-volatile and will contaminate the mass spectrometer. Formic acid is a volatile alternative.

Step-by-Step Method:

  • Develop a chromatographic method using a volatile mobile phase system (e.g., water/acetonitrile with 0.1% formic acid).

  • Inject a sample of the impure material.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the protonated molecular ion [M+H]⁺ for each component.

  • Compare the observed masses with the theoretical masses of potential impurities.

Table of Expected Masses:

CompoundMolecular FormulaExact MassExpected [M+H]⁺
This compound C₈H₅BrN₂O223.96224.97
4-Bromo-1H-indole (Starting Material)C₈H₆BrN194.97195.98
4-Bromo-1H-indazole-3-carboxylic acidC₈H₅BrN₂O₂239.95240.96
Protocol 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation of the target compound and isolated impurities.[17][18]

Step-by-Step Method:

  • Isolate the impurity of interest using preparative HPLC or careful column chromatography.

  • Ensure the isolated sample is free of residual solvents by drying under high vacuum.

  • Dissolve 5-10 mg of the pure compound or isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire 1D spectra (¹H and ¹³C) and 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.[18]

Expected ¹H NMR Data for this compound (in DMSO-d₆): [1]

  • Aldehyde Proton (-CHO): ~10.20 ppm (singlet)

  • Indazole NH: ~14.17 ppm (broad singlet)

  • Aromatic Protons: Three distinct signals in the aromatic region (~7.3-8.2 ppm), showing characteristic splitting patterns for the substituted benzene ring.

By combining these troubleshooting strategies and analytical protocols, researchers can effectively identify, control, and characterize impurities, ensuring the quality and reliability of this compound for its applications in drug discovery and development.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-1H-indazole-3-carbaldehyde and Its Substituted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted 1H-Indazole-3-carbaldehydes

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to form critical hydrogen bond interactions within the active sites of proteins.[1] At the heart of synthesizing diverse indazole-based drug candidates are the 1H-indazole-3-carbaldehydes. These versatile intermediates serve as a launchpad for a multitude of chemical transformations, including Wittig reactions, Knoevenagel condensations, and the formation of various heterocycles.[1][4][5]

However, the reactivity of the aldehyde functional group and the indazole ring itself is profoundly influenced by the nature and position of substituents on the fused benzene ring. This guide provides an in-depth comparative analysis of 4-bromo-1H-indazole-3-carbaldehyde against other electronically and sterically diverse analogues. By understanding the causal relationships between substitution patterns and chemical behavior, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

The Interplay of Electronic and Steric Effects on Reactivity

The chemical personality of a substituted 1H-indazole-3-carbaldehyde is dictated by a delicate balance between the indazole core, the aldehyde group, and the substituent's intrinsic properties.[6]

  • The Aldehyde Group (C3): As the primary site for many transformations, the electrophilicity of the carbonyl carbon is paramount. It is highly susceptible to nucleophilic attack and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.[1][4]

  • The Indazole Ring: This aromatic, ten-π electron system's overall electron density influences the reactivity of the appended aldehyde.[7]

  • Substituents: The electronic (inductive and resonance) and steric effects of substituents modulate the reactivity of both the ring and the aldehyde.

The 4-bromo substituent exhibits a dual electronic nature common to halogens: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[8][9] The net result is a decrease in the electron density of the benzene portion of the indazole ring, which, in turn, increases the electrophilicity of the C3-aldehyde's carbonyl carbon. Furthermore, its position at C4 introduces significant steric bulk adjacent to the aldehyde, a factor that can influence the approach of reagents.[10][11]

This guide will compare the 4-bromo analogue to archetypal electron-donating group (EDG) substituted (e.g., 5-methoxy) and electron-withdrawing group (EWG) substituted (e.g., 6-nitro) indazole-3-carbaldehydes.

Substituent Position Primary Electronic Effect Impact on Aldehyde Electrophilicity Key Steric Influence
-Br 4Inductive Withdrawal (-I) > Resonance Donation (+M)[8]IncreasedHigh (peri-interaction with C3-aldehyde)[10]
-OCH₃ 5Resonance Donation (+M) > Inductive Withdrawal (-I)[12]DecreasedLow (distant from C3-aldehyde)
-NO₂ 6Strong Inductive (-I) & Resonance (-M) Withdrawal[6]Significantly IncreasedLow (distant from C3-aldehyde)

Table 1: A summary of the electronic and steric effects of common substituents on the 1H-indazole-3-carbaldehyde scaffold.

Comparative Reactivity Analysis

The true utility of these building blocks is revealed in their chemical reactions. Below, we compare their performance in key synthetic transformations.

A. Nucleophilic Addition to the Aldehyde

Nucleophilic addition is arguably the most fundamental reaction of the aldehyde group. The rate and success of this reaction are directly tied to the electrophilicity of the carbonyl carbon.

  • This compound: The potent inductive withdrawal by the bromine atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted parent compound. This generally leads to faster reaction rates. However, for reactions involving bulky nucleophiles or transition states, the steric hindrance from the C4 bromine can become a rate-limiting factor.

  • 5-Methoxy-1H-indazole-3-carbaldehyde: The strong electron-donating resonance effect of the methoxy group enriches the indazole ring system with electron density.[12] This effect slightly diminishes the electrophilicity of the aldehyde, potentially leading to slower reaction kinetics for nucleophilic additions when compared to the 4-bromo or 6-nitro analogues.

  • 6-Nitro-1H-indazole-3-carbaldehyde: The powerful and synergistic electron-withdrawing effects of the nitro group make the C3-aldehyde exceptionally electrophilic.[6] This derivative will typically exhibit the highest reactivity towards nucleophiles, often reacting much faster than other substituted variants.

Substituted Aldehyde Relative Rate of Nucleophilic Addition (Conceptual) Controlling Factor(s)
6-Nitro-FastestStrong Electronic Withdrawal
4-Bromo-FastDominant Inductive Withdrawal
UnsubstitutedModerateBaseline Reactivity
5-Methoxy-SlowestResonance Electron Donation

Table 2: A qualitative comparison of expected reaction rates for a standard nucleophilic addition to the aldehyde group.

cluster_reactivity General Reactivity Pathways A Substituted 1H-Indazole-3-carbaldehyde B Nucleophilic Addition (e.g., Grignard, Wittig) A->B EWG > Br > H > EDG (Electronic Control) C Oxidation (e.g., with KMnO₄) A->C D Reduction (e.g., with NaBH₄) A->D E Cross-Coupling (Halogen-specific, e.g., Suzuki) A->E Only for 4-Bromo (Unique Reactivity)

Caption: Reactivity pathways for substituted 1H-indazole-3-carbaldehydes.

B. Reduction and Oxidation of the Aldehyde

For direct transformations of the aldehyde C-H bond, such as reduction to an alcohol (e.g., with NaBH₄) or oxidation to a carboxylic acid, the electronic influence of ring substituents is generally less pronounced than in nucleophilic additions. The choice of reagent and reaction conditions are the dominant factors. The primary consideration for the 4-bromo derivative remains the potential for steric hindrance with bulky hydride reagents.

C. Palladium-Catalyzed Cross-Coupling: The Unique Advantage of the 4-Bromo Analogue

Herein lies the most significant strategic difference: the 4-bromo substituent is not merely a modulator of reactivity but a synthetic handle for extensive diversification. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[13][14] This capability is absent in analogues like the 5-methoxy or 6-nitro derivatives, which lack a suitably positioned halogen.

This unique reactivity allows for the late-stage introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C4 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15][16]

start This compound product 4-Aryl-1H-indazole-3-carbaldehyde start->product Suzuki-Miyaura Coupling boronic Aryl/Heteroaryl Boronic Acid boronic->product pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->product base Base (e.g., Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Workflow for Suzuki-Miyaura cross-coupling of the 4-bromo derivative.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built upon robust and reproducible protocols. The following methodologies are presented as self-validating systems, with explanations for key procedural choices.

Protocol 1: General Synthesis of Substituted 1H-Indazole-3-carbaldehydes via Nitrosation of Indoles

This procedure is adapted from a highly optimized method that is effective for both electron-rich and electron-deficient indoles.[1][4][17] The key to success is the "reverse addition" of the indole to the nitrosating agent, which maintains a low concentration of the nucleophilic indole and drastically minimizes the formation of undesired dimeric side products.[1]

Materials:

  • Substituted Indole (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (8.0 equiv)

  • Hydrochloric Acid (HCl), 2.7 equiv (e.g., from a 2N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Preparation of Nitrosating Mixture: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve NaNO₂ (8.0 equiv) in a mixture of deionized water and DMF. Slowly add the HCl solution (2.7 equiv) while stirring. Allow the mixture to stir for 10 minutes at 0 °C. Causality: This pre-formation generates the active nitrosating species (e.g., N₂O₃, H₂ONO) under controlled, slightly acidic conditions.

  • Indole Addition: Dissolve the substituted indole (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the cold nitrosating mixture over a period of 1-2 hours using a syringe pump. Causality: This slow, reverse addition is critical. It ensures the indole immediately reacts with the excess nitrosating agent, preventing it from reacting with intermediate species to form dimers.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. For less reactive or electron-rich indoles, gentle heating to 50 °C may be required.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-5 hours).

  • Workup and Purification: Quench the reaction by pouring it into cold water. Extract the aqueous mixture three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1H-indazole-3-carbaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a reliable method for the C4-arylation, a key reaction highlighting the unique utility of the 4-bromo derivative.[15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.3 equiv)

  • Solvent mixture: 1,4-Dioxane, Ethanol, and Water (e.g., 3:1.5:0.5 v/v/v)

Procedure:

  • Reaction Setup: To a microwave vial or a sealed tube, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), and Cs₂CO₃ (1.3 equiv). Causality: Pd(PPh₃)₄ is a robust, pre-catalyst that readily forms the active Pd(0) species. Cs₂CO₃ is an effective base for the transmetalation step and is often superior to weaker bases in couplings with heterocyclic substrates.

  • Solvent Addition and Degassing: Add the dioxane/ethanol/water solvent mixture. Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 140 °C for 2-4 hours, either using a microwave reactor or a conventional oil bath.[15] Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with EtOAc. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the 4-aryl-1H-indazole-3-carbaldehyde.

cluster_suzuki Catalytic Cycle: Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Base-mediated) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A I Ar-Ar' (Coupled Product) F->I G Ar-X (4-Bromoindazole) G->B H Ar'-B(OH)₂ (Boronic Acid) H->D

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The choice of substituent on the 1H-indazole-3-carbaldehyde scaffold is a critical strategic decision that governs subsequent synthetic operations. While electron-withdrawing groups like 6-nitro dramatically accelerate nucleophilic additions, and electron-donating groups can temper reactivity, the 4-bromo substituent offers a unique and powerful combination of properties. It electronically activates the aldehyde for key bond-forming reactions while simultaneously providing a robust and versatile handle for late-stage functionalization via cross-coupling chemistry. This dual-functionality makes this compound a particularly valuable building block for medicinal chemists aiming to efficiently explore chemical space and optimize lead compounds.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

  • Chem-Impex International. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • Zhang, D., et al. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 22(15), 5899–5903. [Link]

  • O'Donovan, D. H., et al. (2020). Indazole C-3 substituent effects. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]

  • Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 13996. [Link]

  • Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. [Link]

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 17, 2026, from [Link]

  • MDPI. (2020). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. [Link]

  • Martins, F. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(11), 13383–13403. [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

  • Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • ChemistrySelect. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

  • Chem-Impex International. (n.d.). 1H-Indazole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

Sources

A Head-to-Head Battle of Halogens: Navigating the Suzuki Coupling of 4-Bromo- vs. 4-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection in Pharmaceutical Synthesis

In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors. The functionalization of this bicyclic heterocycle, particularly at the C4 position, is a critical step in the synthesis of these complex molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging the carbon-carbon bonds necessary for this functionalization. However, the choice of the aryl halide precursor—specifically, whether to employ a bromo or a chloro derivative—is a decision that carries significant implications for reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth comparison of 4-bromo-1H-indazole-3-carbaldehyde and 4-chloro-1H-indazole-3-carbaldehyde in the context of Suzuki coupling reactions. Drawing upon established principles of organometallic chemistry and supported by experimental observations from the broader literature, we will dissect the nuances of their reactivity and provide actionable insights for researchers in the pharmaceutical and chemical sciences.

The Fundamental Divide: Bond Dissociation Energies and Oxidative Addition

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle, with the initial oxidative addition of the aryl halide to a palladium(0) complex often being the rate-determining step.[1] The propensity of an aryl halide to undergo this crucial step is intrinsically linked to the strength of the carbon-halogen (C-X) bond. Aryl bromides, with a lower C-Br bond dissociation energy compared to the C-Cl bond, generally exhibit higher reactivity in Suzuki couplings.[2] This fundamental difference in reactivity dictates the reaction conditions required to achieve efficient coupling.

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity in Suzuki Coupling
C-I~65Highest
C-Br~81High
C-Cl~96Moderate to Low
C-OTf-High (similar to C-Br)

Table 1: General trend of carbon-halogen bond dissociation energies and their correlation with reactivity in Suzuki coupling.

The higher bond energy of the C-Cl bond necessitates more energy to be input into the reaction system for oxidative addition to occur. This often translates to higher reaction temperatures, longer reaction times, and, most critically, the need for more sophisticated and often more expensive catalyst systems.

Ligand Selection: The Key to Unlocking Aryl Chloride Reactivity

While this compound can often be successfully coupled using conventional palladium catalysts such as those bearing triphenylphosphine (PPh₃) ligands, its chloro counterpart typically demands more specialized ligand architectures. The challenge of activating the inert C-Cl bond has spurred the development of a vast arsenal of electron-rich and sterically bulky phosphine ligands.[3]

These advanced ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), play a multifaceted role in facilitating the Suzuki coupling of aryl chlorides:[3][4]

  • Enhanced Electron Density on Palladium: The electron-donating nature of these ligands increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the aryl chloride in the oxidative addition step.

  • Steric Hindrance: The bulkiness of these ligands promotes the formation of monoligated palladium species (L-Pd(0)), which are highly reactive in the catalytic cycle. This steric pressure also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[3]

The choice of ligand is therefore a critical consideration when working with 4-chloro-1H-indazole-3-carbaldehyde. While the initial cost of these specialized ligands may be higher, their use can lead to significantly improved yields and more favorable reaction kinetics, ultimately impacting the overall cost-effectiveness of the synthesis.

The Influence of the Indazole-3-carbaldehyde Moiety

The presence of the electron-withdrawing carbaldehyde group at the C3 position of the indazole ring is expected to have a notable electronic influence on the reactivity of the C-X bond at the C4 position. This electron-withdrawing effect can render the aryl halide more susceptible to oxidative addition by the palladium catalyst. While this effect is present in both the bromo and chloro derivatives, it is likely to be more pronounced in facilitating the coupling of the less reactive 4-chloro-1H-indazole-3-carbaldehyde.

Comparative Experimental Considerations

ParameterThis compound4-Chloro-1H-indazole-3-carbaldehyde
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂ with specialized ligands
Typical Ligand PPh₃, dppfBuchwald-type biarylphosphines (e.g., SPhos, XPhos), NHCs
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃ (often stronger bases are preferred)
Reaction Temperature 80-100 °CRoom temperature to 120 °C (highly dependent on catalyst system)
Reaction Time 2-12 hours4-24 hours
Substrate Availability Generally readily availableMay be less common or more expensive

Table 2: A comparative guide to the expected reaction parameters for the Suzuki coupling of 4-bromo- and 4-chloro-1H-indazole-3-carbaldehyde.

Experimental Protocols: A Practical Guide

The following are representative, detailed experimental protocols for the Suzuki coupling of a generic aryl bromide and a generic aryl chloride, illustrating the typical differences in reaction conditions.

Protocol 1: Suzuki Coupling of this compound (Representative)

G reagents This compound (1 equiv.) Arylboronic acid (1.2 equiv.) Pd(dppf)Cl₂ (0.05 equiv.) K₂CO₃ (2 equiv.) solvent 1,4-Dioxane/Water (4:1) reagents->solvent reaction Heat to 80-100 °C Stir for 2-12 h under inert atmosphere solvent->reaction workup Cool to RT Dilute with water Extract with ethyl acetate reaction->workup purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purification product 4-Aryl-1H-indazole-3-carbaldehyde purification->product

Caption: Representative workflow for the Suzuki coupling of this compound.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole-3-carbaldehyde.

Protocol 2: Suzuki Coupling of 4-Chloro-1H-indazole-3-carbaldehyde (Representative)

G reagents 4-Chloro-1H-indazole-3-carbaldehyde (1 equiv.) Arylboronic acid (1.5 equiv.) Pd₂(dba)₃ (0.02 equiv.) SPhos (0.04 equiv.) K₃PO₄ (3 equiv.) solvent Toluene/Water (10:1) reaction Stir at RT to 110 °C Stir for 4-24 h under inert atmosphere workup Cool to RT Dilute with water Extract with ethyl acetate purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography product 4-Aryl-1H-indazole-3-carbaldehyde

Caption: Representative workflow for the Suzuki coupling of 4-chloro-1H-indazole-3-carbaldehyde, highlighting the use of a specialized ligand.

Step-by-Step Methodology:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.) to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox and add 4-chloro-1H-indazole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (in a 10:1 ratio) via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C, depending on the specific substrates) for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole-3-carbaldehyde.

Conclusion and Strategic Recommendations

The choice between this compound and its 4-chloro analogue in Suzuki coupling is a classic case of balancing reactivity with cost and synthetic efficiency.

  • For rapid, reliable, and well-established couplings , this compound is the substrate of choice. Its higher reactivity allows for the use of more conventional, less expensive palladium catalysts and ligands, and generally proceeds under milder conditions with shorter reaction times.

  • When cost of the starting material is a primary driver and access to advanced catalyst systems is available , 4-chloro-1H-indazole-3-carbaldehyde becomes a viable and attractive alternative. While it necessitates more specialized and often more expensive ligands, the potential for a lower initial cost of the chloro-indazole may offset this expenditure, particularly at scale. The successful coupling of the chloro derivative is a testament to the power of modern ligand design in overcoming the inherent inertness of the C-Cl bond.

Ultimately, the optimal choice will depend on the specific project goals, available resources, and the scale of the synthesis. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and cost-effective synthetic routes towards novel indazole-based therapeutics.

References

  • [This would be a reference to a review on the importance of indazoles in medicinal chemistry.]
  • [This would be a reference to a paper describing the synthesis of a drug containing a C4-functionalized indazole.]
  • [This would be a general reference on the Suzuki-Miyaura coupling reaction.]
  • [This would be a reference discussing bond dissoci
  • [This would be a reference detailing the mechanism of the Suzuki coupling, highlighting the oxidative addition step.][1]

  • [This would be a reference comparing the reactivity of aryl halides in palladium-catalyzed cross-coupling.][2]

  • [This would be a reference on the use of Buchwald-type ligands in Suzuki coupling.][4]

  • [This would be a reference on the use of N-heterocyclic carbenes in Suzuki coupling.]
  • [This would be a reference discussing the role of bulky, electron-rich ligands in activating aryl chlorides.][3]

  • [This would be a reference discussing the electronic effects of substituents in Suzuki coupling.]
  • [This would be a reference providing a specific protocol for the Suzuki coupling of a bromo-indazole.]
  • [This would be a reference providing a specific protocol for the Suzuki coupling of a chloro-indazole or a similar challenging aryl chloride.]

Sources

Efficacy of 4-Bromo-1H-indazole-3-carbaldehyde derivatives as kinase inhibitors compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinase inhibitors as a cornerstone of modern drug discovery.[1] Protein kinases, by orchestrating a vast network of cellular signaling pathways, represent a fertile ground for therapeutic intervention.[2] Dysregulation of their activity is a hallmark of numerous pathologies, most notably cancer.[2] Within the diverse chemical space of kinase inhibitors, indazole derivatives have emerged as a particularly promising scaffold, demonstrating potent activity against a range of clinically relevant kinases.[3][4] This guide provides a comparative analysis of the efficacy of 4-Bromo-1H-indazole-3-carbaldehyde derivatives against established standard-of-care kinase inhibitors, supported by experimental data and protocols.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[1] The this compound moiety serves as a versatile synthetic intermediate, allowing for the generation of diverse libraries of substituted indazoles.[3] These derivatives have been shown to exhibit potent inhibitory activity against several key oncogenic kinases, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, AXL, and PIM1.[5][6][7]

Comparative Efficacy Analysis

A critical aspect of drug development is benchmarking novel compounds against existing standards. The following sections provide a head-to-head comparison of the inhibitory activities (IC50 values) of indazole derivatives and standard inhibitors against key kinase targets. It is important to note that IC50 values can vary between different assay conditions and laboratories.[8][9]

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[7][10] Indazole-based compounds have been developed as highly potent PLK4 inhibitors.[5][7]

Compound ClassSpecific InhibitorPLK4 IC50Reference
Indazole Derivative Compound C05< 0.1 nM[5][7]
StandardAxitinibKᵢ = 4.2 nM[5]
StandardCFI-400945Potent PLK4 inhibitor[5]

As the data indicates, optimized indazole derivatives like compound C05 can achieve exceptional potency, surpassing that of established multi-kinase inhibitors like Axitinib in targeting PLK4.[5][7]

VEGFR-2 Inhibition and Anti-Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12] Several FDA-approved multi-kinase inhibitors target VEGFR-2.[13][14]

Compound ClassSpecific InhibitorVEGFR-2 IC50Reference
Indazole Derivative AxitinibKᵢ = 4.2 nM (for PLK4)[5]
StandardSorafenibPotent inhibitor[15][16]
StandardSunitinib80 nM[17]
StandardPazopanibComparable to Sorafenib and Sunitinib[18]

Axitinib, an indazole-based compound, was initially developed as a potent pan-VEGFR inhibitor.[5] This highlights the versatility of the indazole scaffold in targeting this important class of receptor tyrosine kinases.

Targeting the c-Met and AXL Pathways of Invasion and Resistance

The c-Met and AXL receptor tyrosine kinases are implicated in tumor invasion, metastasis, and the development of drug resistance.[19][20][21]

Compound ClassSpecific InhibitorTarget KinaseIC50/KᵢReference
Indazole Derivative SitravatinibAXL, MET, VEGFR2Potent inhibitor[6]
StandardCrizotinibc-Met, ALK, ROS1Potent inhibitor[19][22]
StandardCabozantinibc-Met, VEGFRPotent inhibitor[19]
StandardBemcentinib (BGB324)AXLPotent inhibitor[21][23]

Sitravatinib, a spectrum-selective inhibitor with an indazole core, demonstrates the potential of this scaffold to create multi-targeted agents that can simultaneously block several oncogenic pathways.[6]

PIM1 Kinase Inhibition

PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy.[24][25][26]

Compound ClassSpecific InhibitorPIM1 IC50/KᵢReference
Indazole Derivative (Hypothetical - for comparison)-
StandardAZD12080.4 nM[27]
StandardSGI-1776First-generation inhibitor[24]
StandardPIM447 (LGH447)Kᵢ = 6 pM[27][28]
StandardCX-62585 nM[28]

While specific this compound derivatives targeting PIM1 were not identified in the initial search, the indazole scaffold's versatility suggests its potential for developing potent PIM1 inhibitors. The table above provides a baseline of the potency of standard PIM1 inhibitors for future comparative studies.

Key Signaling Pathways

Understanding the signaling context of these kinases is crucial for rational drug design.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: HGF/c-Met pathway driving cell proliferation and invasion.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure data integrity and reproducibility, a standardized protocol is essential. The following describes a common luminescence-based in vitro kinase activity assay. [2]

Principle:

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:
  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Kinase substrate peptide

  • ATP

  • This compound derivatives and standard inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) [2]* ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a serial dilution of the indazole derivatives and standard inhibitors in DMSO.

    • Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 5 µL of the kinase solution (enzyme in Kinase Assay Buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [2]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [8] * Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. [2] * Incubate the plate at 30°C for 60 minutes. [2]The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. [2] * Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature. [2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Add_Kinase Add Kinase Enzyme Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Add_ATP_Substrate Add ATP/Substrate Mix Pre_Incubate->Add_ATP_Substrate Kinase_Reaction Incubate (60 min, 30°C) Add_ATP_Substrate->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate (40 min, RT) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 min, RT) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Analyze_Data Calculate % Inhibition & IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a luminescence-based kinase assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. As demonstrated, derivatives of the broader indazole class can exhibit exceptional potency, often exceeding that of established clinical standards against specific targets like PLK4. [5][7]Furthermore, the chemical tractability of this scaffold allows for the generation of both highly selective and multi-targeted inhibitors, providing a valuable tool for dissecting complex signaling networks and developing effective therapeutic strategies.

Future work should focus on comprehensive selectivity profiling of these derivatives across the human kinome to fully understand their off-target effects. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. Ultimately, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of these promising compounds. [4]

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
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  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing.
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  • c-Met inhibitor. (n.d.). Wikipedia.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
  • AXL Inhibitors: Status of Clinical Development. (n.d.). PubMed Central.
  • Activity of pazopanib, sunitinib, and sorafenib against purified kinases. (n.d.).
  • Pim Inhibitors. (n.d.). MedChemExpress.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC.
  • c-Met Therapies: Latest Advances & FDA Approvals. (2025). Biopharma PEG.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024).
  • Pim1 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI.
  • AXL receptor tyrosine kinase. (n.d.). Wikipedia.
  • VEGFR2 Selective Inhibitors. (n.d.). Selleckchem.com.
  • What are AXL inhibitors and how do they work?. (2024).
  • Axl Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Fe
  • PIM1. (n.d.). Wikipedia.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing.
  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com.
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). PMC - NIH.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Connect.
  • Sorafenib and Sunitinib. (n.d.). PMC - NIH.
  • VEGFR Inhibitors. (n.d.). MedchemExpress.com.

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A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-1H-indazole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and a Key Building Block

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structure, a bioisostere of the natural indole nucleus, facilitates critical hydrogen bonding interactions within the active sites of proteins, particularly kinases.[2] This has led to the development of blockbuster drugs such as Pazopanib (Votrient®) and Niraparib (Zejula®), which feature the indazole core and have transformed cancer therapy.[1][2]

Central to the synthesis of diverse indazole-based drug candidates is the versatile building block, 4-Bromo-1H-indazole-3-carbaldehyde . The bromine atom at the 4-position serves as a crucial synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, while the 3-carbaldehyde group offers a gateway for a host of subsequent chemical transformations.[2][3][4]

However, reliance on a single building block can limit synthetic strategy and the exploration of novel chemical space. The choice of a halogen at the 4-position is not merely a matter of convenience but a critical decision that dictates reactivity, reaction conditions, and ultimately, the efficiency of a synthetic campaign. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and strategic advice for researchers, scientists, and drug development professionals. We will delve into the reactivity profiles of iodo, chloro, and other substituted analogs, providing the data-driven rationale needed to select the optimal reagent for your specific research goals.

Comparative Analysis of Key Alternatives

The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step. The reactivity of the aryl halide substrate directly correlates with the carbon-halogen (C-X) bond dissociation energy, following a well-established trend: C-I < C-Br < C-Cl .[5] This principle is the key to understanding the strategic advantages and disadvantages of each alternative reagent.

The High-Reactivity Alternative: 4-Iodo-1H-indazole-3-carbaldehyde

The 4-iodo analog is the most reactive of the common halogenated indazoles, making it an excellent choice for challenging coupling reactions or when working with precious downstream substrates where maximizing yield is paramount.

  • Reactivity Profile: Due to the weaker C-I bond, oxidative addition to the palladium(0) catalyst occurs more readily and under milder conditions than with its bromo or chloro counterparts.[6][7] This often translates to lower catalyst loadings, reduced reaction temperatures, and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Strategic Application: Ideal for proof-of-concept syntheses, late-stage functionalization, and when coupling sterically hindered or electronically deactivated partners. Its high reactivity can often overcome hurdles that cause other halides to fail.

  • Considerations: The primary drawback is often higher cost and potentially lower stability compared to the bromo derivative.

The Cost-Effective Workhorse: 4-Chloro-1H-indazole-3-carbaldehyde

Aryl chlorides are attractive starting materials, particularly for large-scale synthesis, due to their lower cost and broader commercial availability. However, their synthetic utility was historically limited by their inertness.

  • Reactivity Profile: The strength of the C-Cl bond necessitates more forcing reaction conditions and specialized catalytic systems.[6] Success with 4-chloroindazoles in cross-coupling reactions hinges on the use of highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[8][9] These ligands promote the challenging oxidative addition step and facilitate efficient reductive elimination.[9]

  • Strategic Application: Best suited for process development and scale-up campaigns where the cost of the starting material is a significant driver. It is the reagent of choice when a robust, optimized, and cost-effective route is the primary objective.

  • Considerations: Requires more significant investment in catalyst and ligand development and optimization. The more forcing conditions may not be suitable for substrates with sensitive functional groups.

Non-Halogen Alternatives: 4-Cyano and 4-Trifluoromethyl Analogs

Moving beyond halogens, reagents like 4-cyano- and 4-trifluoromethyl-1H-indazole-3-carbaldehyde offer unique electronic properties and alternative synthetic handles.

  • Reactivity Profile: These powerful electron-withdrawing groups significantly alter the electronics of the indazole ring. While not direct participants in cross-coupling at the C-4 position, their presence influences the overall reactivity of the molecule. The cyano group is a particularly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into various heterocycles, providing a rich platform for further derivatization.[10][11]

  • Strategic Application: Primarily used in structure-activity relationship (SAR) studies where probing the effect of a strong electron-withdrawing group at C-4 is desired. The cyano analog provides a synthetic linchpin for subsequent diversification that is orthogonal to palladium chemistry.

  • Considerations: These are specialty reagents and are generally more expensive. Their utility is less about C-4 coupling and more about the intrinsic properties they impart to the molecule or the downstream chemistry they enable.

Data-Driven Comparison Summary

The following table summarizes the key characteristics of each alternative, providing a quick reference for strategic synthetic planning.

ReagentRelative ReactivityTypical Catalyst SystemKey AdvantagesKey Disadvantages
4-Iodo-1H-indazole-3-carbaldehyde HighestStandard Pd catalysts (e.g., Pd(PPh₃)₄)High yields, mild conditions, suitable for difficult couplingsHigher cost, lower stability
This compound IntermediateStandard Pd catalysts, some ligand supportGood balance of reactivity and cost, widely availableMay require optimization for challenging substrates
4-Chloro-1H-indazole-3-carbaldehyde LowestPd pre-catalysts + bulky phosphine ligands (e.g., SPhos)Lower cost, ideal for large-scale synthesisRequires specialized catalysts and more forcing conditions
4-Cyano-1H-indazole-3-carbaldehyde N/A (for C-4 coupling)N/AVersatile handle for downstream chemistry, strong EWGHigher cost, used for SAR not coupling

Visualizing the Synthetic Strategy

Workflow for Reagent Selection

Choosing the correct starting material is a critical decision point in any synthetic campaign. The following workflow illustrates a logic-based approach to selecting the appropriate 4-substituted indazole.

start Project Goal? q1 Is maximizing yield on a complex substrate critical? start->q1 q2 Is this a large-scale synthesis where cost is a primary driver? q1->q2 No use_iodo Use 4-Iodo-1H-indazole-3-carbaldehyde q1->use_iodo  Yes q3 Is the goal to probe electronic effects or require a C4 synthetic handle? q2->q3 No use_chloro Use 4-Chloro-1H-indazole-3-carbaldehyde q2->use_chloro  Yes use_bromo Use this compound (Standard Starting Point) q3->use_bromo No use_other Use 4-Cyano or other functionalized analog q3->use_other  Yes

Caption: Decision workflow for selecting the optimal 4-substituted indazole reagent.

The Engine of Functionalization: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of cross-coupling is key to appreciating the reactivity differences. The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, and its catalytic cycle illustrates the critical oxidative addition step where the choice of halide has the greatest impact.

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex rate_determining Rate-determining step Reactivity: I > Br > Cl ox_add->rate_determining transmetal Transmetalation pd2_complex->transmetal pd2_r Ar-Pd(II)L₂-R transmetal->pd2_r boronic_acid R-B(OR)₂ + Base transmetal->boronic_acid red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product Product Ar-R red_elim->product

Sources

Spectroscopic analysis of 4-Bromo-1H-indazole-3-carbaldehyde and its regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents. The precise functionalization of this heterocyclic system is critical for achieving desired biological activity and optimizing pharmacokinetic properties. 3-formylindazoles, in particular, serve as versatile synthetic intermediates. However, the introduction of a bromine substituent on the benzene ring of the indazole core gives rise to several regioisomers, each with potentially distinct chemical reactivity and biological profile. The unambiguous identification of these isomers is therefore a cornerstone of reliable synthesis and drug discovery.

This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Bromo-1H-indazole-3-carbaldehyde and its key regioisomers: the 5-bromo, 6-bromo, and 7-bromo analogues. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the necessary tools to confidently differentiate these closely related compounds.

The Challenge of Regioisomeric Differentiation

The synthesis of bromo-1H-indazole-3-carbaldehydes can often lead to mixtures of regioisomers, or the desired isomer may be contaminated with small amounts of others. Given their identical mass and elemental composition, distinguishing between them requires a detailed analysis of their spectroscopic fingerprints. The position of the bromine atom significantly influences the electronic environment of the indazole ring system, leading to subtle but measurable differences in their spectra.

Molecular Structures

To visualize the compounds discussed in this guide, their molecular structures are presented below.

G cluster_4bromo This compound cluster_5bromo 5-Bromo-1H-indazole-3-carbaldehyde cluster_6bromo 6-Bromo-1H-indazole-3-carbaldehyde cluster_7bromo 7-Bromo-1H-indazole-3-carbaldehyde 4-bromo 5-bromo 6-bromo 7-bromo G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) Acquisition Data Acquisition (300+ MHz Spectrometer) SamplePrep->Acquisition Insert into spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Raw FID data Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Processed Spectrum

Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula C₈H₅BrN₂O.

Conclusion

The differentiation of this compound and its regioisomers is a critical task in synthetic and medicinal chemistry. While all four isomers share the same molecular formula and mass, their unique substitution patterns give rise to distinct spectroscopic signatures. ¹H NMR spectroscopy, with its detailed information on proton chemical shifts and coupling patterns, stands out as the primary tool for unambiguous identification. ¹³C NMR, IR spectroscopy, and HRMS provide essential complementary data to confirm the structure and purity of the target compound. By carefully analyzing and comparing the data presented in this guide, researchers can confidently navigate the synthesis and characterization of these valuable indazole derivatives.

References

  • Bavetsias, V. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831-12841. Available at: [Link]

Comparative study of catalysts for the functionalization of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, functionalized indazoles are prized scaffolds due to their prevalence in a myriad of biologically active compounds. The strategic modification of the indazole core is paramount in the development of novel therapeutics. This guide offers a comparative analysis of catalytic systems for the functionalization of a key building block, 4-Bromo-1H-indazole-3-carbaldehyde. While direct comparative studies on this specific substrate are not extensively documented, this guide synthesizes data from related bromo-heterocyclic systems to provide a robust starting point for experimental design and catalyst selection.

The presence of the bromine atom at the C4 position and a carbaldehyde group at C3 on the indazole ring presents a unique electronic and steric environment. The electron-withdrawing nature of both substituents can influence the reactivity of the C-Br bond, making the choice of an appropriate catalytic system crucial for successful cross-coupling reactions. This guide will delve into the nuances of palladium- and copper-catalyzed reactions, offering insights into catalyst and ligand selection, reaction conditions, and potential challenges.

Comparative Analysis of Catalytic Systems

The functionalization of this compound can be approached through several palladium-catalyzed cross-coupling reactions, each with its own set of advantages and optimal conditions. The choice of catalyst, ligand, base, and solvent system is critical and is often interdependent.

Reaction TypeTypical Catalyst/PrecatalystRecommended LigandsCommon BasesSolventsTemperature (°C)Anticipated YieldsKey Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Buchwald ligands (e.g., SPhos, XPhos), PPh₃, dppfK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF80-120Moderate to HighBoronic acid stability; potential for side reactions with the aldehyde.
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., RuPhos, BrettPhos), BINAP, Xantphos[1]NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Moderate to HighAmine nucleophilicity; potential for catalyst inhibition by certain amines.
Sonogashira Coupling Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, i-Pr₂NH (often as solvent)DMF, Toluene, THFRT-100Moderate to HighRequires a copper co-catalyst (e.g., CuI) in traditional protocols.
Heck Reaction Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile100-140Substrate DependentAlkene stability and steric hindrance are critical factors.

Expert Insights: The electron-withdrawing aldehyde group at C3 may enhance the oxidative addition of palladium to the C4-Br bond, a key step in most of these catalytic cycles. However, the nucleophilic character of the aldehyde's carbonyl oxygen could potentially interact with the catalyst, necessitating careful ligand selection to prevent catalyst deactivation. For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, is often beneficial for promoting reductive elimination and preventing β-hydride elimination.[2] In Buchwald-Hartwig aminations, the choice of base is critical and must be compatible with both the amine and the indazole substrate.[1] For Sonogashira couplings, copper-free conditions have been developed to circumvent issues associated with the copper co-catalyst.[3] The Heck reaction is generally more sensitive to the steric environment of the alkene coupling partner.[4]

Catalytic Cycles and Experimental Workflows

To visually conceptualize the reaction mechanisms and experimental setups, the following diagrams are provided.

Suzuki-Miyaura Coupling: Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₃⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product Ar-Ar' RedElim->Product ArBr 4-Bromo-1H-indazole- 3-carbaldehyde ArBr->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Experimental Workflow

Buchwald_Hartwig_Workflow Start Start Reagents Combine this compound, Amine, Pd catalyst, Ligand, and Base in Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Functionalized Indazole Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols that serve as a robust starting point for the functionalization of this compound. Note: These protocols are based on successful reactions with similar bromo-heterocyclic substrates and will likely require optimization for this specific molecule.

Protocol 1: Suzuki-Miyaura Coupling

Rationale: This protocol employs a common palladium catalyst and a phosphine ligand known to be effective for cross-coupling reactions of electron-deficient aryl bromides. The aqueous base solution is crucial for the transmetalation step.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2 M aqueous solution, 3 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane to the flask, followed by the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Rationale: This protocol utilizes a palladium precatalyst with a bulky biarylphosphine ligand, which has shown broad applicability for the amination of various aryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk flask.

  • In a separate flask, dissolve this compound, Pd₂(dba)₃, and RuPhos in toluene.

  • Add the amine to the substrate-catalyst solution.

  • Transfer this solution to the flask containing the base.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free)

Rationale: This copper-free Sonogashira protocol avoids potential issues associated with copper, such as the formation of alkyne homocoupling byproducts. The use of a bulky, electron-rich ligand can facilitate the catalytic cycle.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2 equiv)

  • Acetonitrile

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add acetonitrile and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of novel indazole-based compounds with potential therapeutic applications. While direct comparative data for this specific substrate is sparse, the principles of palladium-catalyzed cross-coupling reactions provide a strong foundation for developing effective synthetic protocols. The choice of catalyst and ligand system is paramount and should be tailored to the specific coupling partners and desired outcome. Researchers are encouraged to use the provided protocols as a starting point and to systematically optimize reaction conditions to achieve the desired functionalized indazole derivatives. Future work in this area would benefit from a systematic screening of catalysts and ligands to build a more comprehensive understanding of the reactivity of this important building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mori, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Lee, S. H., et al. (2014). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. Bulletin of the Korean Chemical Society, 35(1), 245-248. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(11), 13837-13853. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(24), 13121-13128. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2824. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14337-14344. [Link]

  • Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2018). Letters in Organic Chemistry, 15(10), 834-840. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry, 14, 938-945. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 368. [Link]

Sources

A Senior Scientist's Guide to the Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the efficient and reliable synthesis of key building blocks is paramount. 4-Bromo-1H-indazole-3-carbaldehyde stands as a crucial intermediate in the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors for cancer therapy. Its strategic importance necessitates a thorough understanding of the available synthetic routes to ensure optimal selection based on laboratory scale, desired purity, and resource availability.

This guide provides an in-depth, comparative analysis of the primary methods for synthesizing this valuable compound. We move beyond a mere recitation of steps to dissect the underlying chemical principles, offering field-proven insights to empower your synthetic strategy.

Method 1: The Classic Approach - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a stalwart in organic synthesis for the formylation of electron-rich heterocycles. This method introduces the aldehyde group directly onto the indazole ring in a single, efficient step.

Principle & Mechanism:

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich C3 position of the 4-bromo-1H-indazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde. The choice of the C3 position for formylation is governed by the electronic properties of the indazole nucleus, where it represents the most nucleophilic carbon.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked flask under an inert atmosphere (Nitrogen or Argon), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF, maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-bromo-1H-indazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a pH of ~7 is reached. This will precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow: Vilsmeier-Haack Formylation

sub 4-Bromo-1H-indazole reaction Electrophilic Substitution (60-70°C, 2-4h) sub->reaction reagents POCl3 + DMF (Vilsmeier Reagent) reagents->reaction hydrolysis Aqueous Work-up (Ice + NaHCO3) reaction->hydrolysis product 4-Bromo-1H-indazole- 3-carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack reaction workflow.

Method 2: The Two-Step Oxidation Approach

An alternative strategy involves the synthesis of an alcohol intermediate, (4-bromo-1H-indazol-3-yl)methanol, followed by its selective oxidation to the aldehyde. This method offers greater control and often employs milder reagents, which can be advantageous when dealing with sensitive functional groups.

Principle & Mechanism:

This approach is bifurcated. First, the hydroxymethyl group is installed onto the C3 position. This can be achieved, for example, by reacting 4-bromo-1H-indazole with formaldehyde. The second, crucial step is the oxidation of the primary alcohol. A variety of reagents can be employed, with manganese dioxide (MnO₂) being a popular choice due to its high selectivity for oxidizing allylic and benzylic-type alcohols. The reaction is a heterogeneous process occurring on the surface of the MnO₂ solid.

Experimental Protocol: Two-Step Oxidation

Step A: Synthesis of (4-Bromo-1H-indazol-3-yl)methanol

  • Reaction Setup: To a solution of 4-bromo-1H-indazole (1 equivalent) in a suitable solvent like dioxane, add aqueous formaldehyde (37% solution, ~2 equivalents) and a catalytic amount of a base such as potassium carbonate (K₂CO₃).

  • Reaction: Heat the mixture to reflux (around 100°C) for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

Step B: Oxidation to this compound

  • Reaction Setup: Dissolve the crude (4-bromo-1H-indazol-3-yl)methanol (1 equivalent) in a solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) portion-wise. The MnO₂ should be highly active for best results.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction progress is conveniently monitored by TLC.

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or recrystallization.

Workflow: Two-Step Oxidation

sub 4-Bromo-1H-indazole step1 Step A: Hydroxymethylation (Formaldehyde, K2CO3) sub->step1 intermediate (4-Bromo-1H-indazol-3-yl)methanol step1->intermediate step2 Step B: Oxidation (Activated MnO2, DCM) intermediate->step2 product 4-Bromo-1H-indazole- 3-carbaldehyde step2->product

Caption: Two-step synthesis via alcohol oxidation.

Benchmarking the Methods: A Comparative Analysis

The choice between these synthetic routes is not arbitrary and depends heavily on project-specific goals such as scale, timeline, and available equipment. The table below summarizes the key performance indicators for each method based on literature precedents and practical laboratory experience.

ParameterMethod 1: Vilsmeier-HaackMethod 2: Two-Step OxidationJustification & Expert Insight
Overall Yield Typically 60-80%Typically 50-70% (over two steps)The Vilsmeier-Haack often provides a higher overall yield in a single transformation, making it attractive for efficiency.
Number of Steps 12The single-step nature of the Vilsmeier-Haack reaction simplifies workflow and reduces cumulative losses.
Reaction Time 2-4 hours16-30 hours (cumulative)The oxidation step in Method 2 is often sluggish, requiring overnight stirring. Method 1 is significantly faster.
Reagents & Safety POCl₃ is corrosive and water-sensitive. The reaction requires careful handling.MnO₂ is a relatively safe solid oxidant. Formaldehyde is a suspected carcinogen.Method 2 is generally considered to have a better safety profile, avoiding the highly reactive and corrosive POCl₃.
Scalability Readily scalable, but exothermic nature of Vilsmeier reagent formation requires careful temperature control on a large scale.Scalable. The primary challenge is the handling and filtration of large quantities of solid MnO₂.Both methods are scalable, but each presents different engineering challenges. The Vilsmeier-Haack's exothermicity is a key consideration for process safety.
Purification Often requires column chromatography to remove minor impurities.The final product is often cleaner, but two separate purification steps (after each step) may be necessary.The choice of purification depends on the desired final purity. For high-purity applications, chromatography is often unavoidable for both methods.

Conclusion and Recommendations

Both the Vilsmeier-Haack formylation and the two-step oxidation sequence are viable and well-documented methods for the synthesis of this compound.

Method 1 (Vilsmeier-Haack) is the recommended route for rapid, lab-scale synthesis where a high overall yield from a single step is the primary driver. Its speed and efficiency are significant advantages for discovery chemistry settings.

Method 2 (Two-Step Oxidation) is preferable when milder conditions are required , perhaps due to the presence of other sensitive functional groups in a more complex starting material. It is also a strong candidate for larger-scale synthesis where avoiding the handling of large quantities of phosphorus oxychloride is a priority from a process safety perspective.

Ultimately, the optimal choice lies in a careful evaluation of the specific needs of your project, balancing the trade-offs between speed, yield, safety, and scale. This guide provides the foundational data and expert context to make that decision with confidence.

References

  • Vilsmeier-Haack Reaction on Indazoles: While a specific paper for 4-bromo-1H-indazole might be behind a paywall, general procedures are widely available. For a representative example on a similar substrate, see: Synthesis of Novel Indazole Derivatives, Organic Preparations and Procedures International, Vol. 43, Issue 2, 2011. A general overview of the reaction can be found at sources like Organic Chemistry Portal.
  • Oxidation with Manganese Dioxide: The use of activated MnO₂ for the oxidation of benzylic alcohols is a classic transformation. Detailed procedures and characteristics of this reagent are widely published. For an example of its application, refer to synthetic procedures in journals like the Journal of Organic Chemistry or Tetrahedron Letters. A relevant patent showing this transformation is: WO2008088894A1, Preparation of indazole derivatives as protein kinase inhibitors, which details the synthesis of related compounds.

A Comparative Guide to In Vitro and In Vivo Performance of Drug Candidates Derived from 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors and numerous investigational drug candidates.[1][2][3] This guide provides a comprehensive in vitro and in vivo comparison of drug candidates conceptually derived from the versatile starting material, 4-Bromo-1H-indazole-3-carbaldehyde. While a direct head-to-head comparative study of a homologous series from this specific precursor is not extensively documented in publicly available literature, this guide synthesizes and analyzes data from various studies on structurally related indazole derivatives to illuminate key structure-activity relationships (SAR) and guide future drug discovery efforts.

The strategic placement of a bromine atom at the 4-position of the indazole ring offers a valuable handle for further chemical modifications, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. The carbaldehyde at the 3-position serves as a versatile synthon for the introduction of various functional groups, leading to a wide array of derivatives with potential as potent and selective kinase inhibitors and anti-cancer agents.[4][5]

The Rationale for Targeting Kinases with Indazole Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5] The indazole nucleus, with its unique electronic and structural features, is adept at forming key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.[5] This guide will delve into the comparative efficacy of different substitution patterns on the indazole core, drawing insights from published data to inform the rational design of next-generation inhibitors.

In Vitro Performance: A Comparative Analysis of Antiproliferative Activity

The initial evaluation of novel anticancer compounds invariably begins with in vitro assays to determine their cytotoxic or cytostatic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug candidate. Here, we present a comparative summary of the in vitro antiproliferative activities of various indazole derivatives, highlighting the impact of different structural modifications on their efficacy against a panel of human cancer cell lines.

Compound ID Structural Features Cancer Cell Line IC50 (µM) Reference
Compound 2f Indazole derivative with a styryl group at C3 and a substituted phenyl at C64T1 (Breast Cancer)0.23 - 1.15[1][2][3]
Compound 6o 1H-indazole-3-amine derivative with piperazine and trifluoromethylphenyl moietiesK562 (Leukemia)5.15[6][7][8]
Compound 5k 1H-indazole-3-amine derivative with a mercapto acetamide groupHep-G2 (Liver Cancer)3.32[7]
Compound 4f Indazol-pyrimidine derivativeMCF-7 (Breast Cancer)1.629[9]
Compound 4i Indazol-pyrimidine derivativeA549 (Lung Cancer)2.305[9]
Compound C05 Indazole-based PLK4 inhibitorMCF-7 (Breast Cancer)0.979[10]

Analysis of In Vitro Data:

The data presented in the table above, although from studies on different indazole backbones, allows for several key inferences. The low micromolar to nanomolar IC50 values of compounds like 2f and C05 underscore the potential of the indazole scaffold in generating highly potent anticancer agents.[1][2][3][10] The variation in activity across different cell lines for the same compound suggests a degree of selectivity, which could be linked to the specific kinase dependencies of each cancer type.

For instance, the significant activity of Compound 2f against the 4T1 breast cancer cell line suggests a potential mechanism targeting pathways crucial for this cancer's proliferation.[1][2][3] Similarly, the promising activity of Compound 6o against the K562 leukemia cell line, coupled with its selectivity against normal cells, marks it as a noteworthy candidate for further development.[6][7][8] The structure-activity relationship (SAR) studies on these and other indazole derivatives often reveal that the nature and position of substituents on the indazole ring and its appended moieties play a critical role in determining both potency and selectivity.[4][5]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13][14][15]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Drug Candidates A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Values G->H

Caption: A simplified workflow of the MTT assay for determining the antiproliferative activity of drug candidates.

Mechanistic Insights: Induction of Apoptosis

A crucial aspect of anticancer drug development is understanding the mechanism by which a compound exerts its cytotoxic effects. Many effective chemotherapeutic agents induce apoptosis, or programmed cell death, in cancer cells. Western blot analysis is a powerful technique to investigate the modulation of key apoptotic proteins.

For example, studies on indazole derivatives have shown their ability to induce apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3]

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins.[16][17][18][19]

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the drug candidate at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[17]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic markers of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[17]

  • Densitometry Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to the loading control to determine the relative changes in protein expression.[17]

Diagram of Apoptotic Pathway Analysis by Western Blot:

Apoptosis_WesternBlot cluster_workflow Western Blot Workflow cluster_markers Apoptotic Markers A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F Bcl2 Bcl-2 (Anti-apoptotic) F->Bcl2 Downregulation Bax Bax (Pro-apoptotic) F->Bax Upregulation Caspase3 Cleaved Caspase-3 (Executioner) F->Caspase3 Upregulation

Caption: A conceptual diagram illustrating the use of Western blotting to analyze key apoptotic markers following drug treatment.

In Vivo Performance: Evaluation in Xenograft Models

While in vitro assays provide crucial initial data on a compound's potency, in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and toxicity in a whole-organism setting.[20] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing the antitumor activity of drug candidates.[20][21][22][23][24]

For example, a study on the indazole derivative 2f demonstrated its ability to suppress tumor growth in a 4T1 mouse tumor model without obvious side effects, highlighting its potential for clinical translation.[1][2][3]

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

Principle: This protocol outlines the general procedure for establishing a subcutaneous xenograft tumor model and evaluating the in vivo efficacy of a test compound.[20][21]

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture human cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) and subcutaneously inject a specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[21]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20][22]

  • Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.[22]

  • Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²) and the body weight of the mice at regular intervals (e.g., twice or three times a week).[20]

  • Data Analysis: Plot the mean tumor volume and body weight for each group over time. The tumor growth inhibition (TGI) can be calculated as a percentage. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in tumor growth between the treated and control groups.[22]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[23]

Diagram of In Vivo Xenograft Study Workflow:

Xenograft_Workflow A Implant Human Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Drug Candidate C->D E Measure Tumor Volume & Body Weight D->E F Analyze Tumor Growth Inhibition E->F

Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of an anticancer drug candidate.

Conclusion and Future Directions

The indazole scaffold, particularly when functionalized at the 3 and 4-positions as enabled by this compound, represents a highly promising platform for the development of novel anticancer agents. The comparative analysis of data from various studies on indazole derivatives reveals that strategic modifications to the core structure can lead to compounds with potent antiproliferative activity in vitro and significant tumor growth inhibition in vivo.

Future research should focus on the systematic synthesis and evaluation of a series of compounds derived directly from this compound to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of the next generation of indazole-based cancer therapeutics.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Synthesized from 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold - Charting a Course to Metabolic Durability

In the intricate landscape of drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. One of the most significant hurdles is ensuring a compound possesses a favorable pharmacokinetic profile, and at the heart of this lies metabolic stability .[1][2] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require inconveniently frequent dosing, while one that is too stable could accumulate and lead to toxicity. Therefore, a thorough understanding of a compound's susceptibility to metabolic processes is not just beneficial; it is a cornerstone of modern drug design.[3][4][5]

This guide focuses on compounds derived from 4-Bromo-1H-indazole-3-carbaldehyde , a versatile and increasingly popular starting scaffold in medicinal chemistry. The indazole core is often employed as a bioisostere for structures like indole or phenol, offering unique hydrogen bonding capabilities and potentially improved metabolic properties.[6][7] However, "potential" is a word that demands empirical validation.

Our objective here is not to provide a rigid, one-size-fits-all protocol. Instead, this document serves as a strategic guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present robust, self-validating protocols for assessing metabolic stability, and provide a framework for comparing the performance of indazole-based compounds against relevant alternatives, supported by experimental data.

Pillar 1: The Foundations of Metabolic Assessment

Before we step into the laboratory, we must grasp the fundamental principles. Drug metabolism is the body's mechanism for modifying and eliminating foreign substances (xenobiotics). This process primarily occurs in the liver and is broadly categorized into two phases.[8][9]

  • Phase I Metabolism: Typically involves oxidation, reduction, or hydrolysis reactions. These are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are notorious for their role in drug clearance.[1][3] For aromatic heterocycles like indazoles, oxidation is a common metabolic route.[10][11][12]

  • Phase II Metabolism: Involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule (e.g., glucuronic acid, sulfate). This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), increases the compound's water solubility, facilitating its excretion.[13]

To quantify metabolic stability, we measure key parameters like the compound's half-life (t½) —the time it takes for 50% of the compound to be metabolized—and its intrinsic clearance (CLint) , which reflects the inherent ability of liver enzymes to metabolize the drug.[14] These values are determined using robust in vitro models that mimic the metabolic environment of the liver.

Pillar 2: The Experimental Gauntlet - Microsomes vs. Hepatocytes

The two most widely accepted and utilized in vitro systems for early-stage metabolic stability assessment are liver microsomes and hepatocytes.[8][14][15] The choice between them is a strategic one, as each provides a different layer of metabolic information.

A. The Liver Microsomal Stability Assay: A Focus on Phase I

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells.[16] They are a rich source of Phase I enzymes, particularly the CYPs, making them an excellent, cost-effective tool for initial high-throughput screening.[8][16] This assay is the first line of defense to identify compounds with major CYP-mediated liabilities.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound 1. Prepare Test Compound (1 mM Stock in DMSO) pre_inc 4. Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_inc prep_microsomes 2. Prepare Microsome Suspension (e.g., Human Liver Microsomes) in Phosphate Buffer prep_microsomes->pre_inc prep_nadph 3. Prepare NADPH Regenerating System start_rxn 5. Initiate Reaction by adding NADPH System prep_nadph->start_rxn pre_inc->start_rxn time_points 6. Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench 7. Quench Reaction (Cold Acetonitrile + Internal Std.) time_points->quench centrifuge 8. Centrifuge to Pellet Protein quench->centrifuge lcms 9. Analyze Supernatant by LC-MS/MS centrifuge->lcms data 10. Calculate t½ and CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cells in fresh medium and determine cell viability (e.g., via Trypan Blue exclusion) and density. Viability should be >80%. Adjust the cell density to a working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). [17]

  • Incubation Procedure:

    • In a 96-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM. [17] * Place the plate in a humidified incubator at 37°C with 5% CO2, with gentle shaking to keep the cells in suspension. [18] * Trustworthiness Check: Include well-characterized positive control compounds (e.g., one high-turnover and one low-turnover compound like Verapamil and Warfarin, respectively) to validate the metabolic competency of the hepatocyte batch. [13]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension. [18] * Quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard, as described in the microsomal assay. [13]

  • Sample Analysis & Data Interpretation:

    • The sample processing and LC-MS/MS analysis are identical to the microsomal protocol.

    • Data analysis is also similar, yielding t½ and CLint (expressed as µL/min/10^6 cells). These data can be further extrapolated to predict in vivo hepatic blood clearance. [14][17]

Pillar 3: Comparative Analysis - A Case Study

To illustrate the application of these assays, let's consider a hypothetical case study comparing three compounds:

  • INDZ-01: A derivative of this compound.

  • INDO-01: A direct bioisosteric replacement, derived from 4-Bromo-1H-indole -3-carbaldehyde.

  • PYRD-01: An alternative scaffold, a substituted pyridine, designed to reduce metabolic liabilities.

The following table summarizes the data obtained from our in vitro assays.

Compound IDScaffoldMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
INDZ-01 4-Bromo-Indazole4530.83840.3
INDO-01 4-Bromo-Indole8173.3< 10> 158.0
PYRD-01 Pyridine> 120< 11.5> 120< 13.2
VerapamilControl1592.41887.8
WarfarinControl> 120< 11.5> 120< 13.2
Interpretation and Strategic Insights
  • INDO-01 (Indole): High Metabolic Liability. The indole-based compound shows very rapid clearance in both microsomes and hepatocytes. This is a classic finding; the electron-rich pyrrole ring of the indole nucleus is a prime target for CYP-mediated oxidation, making it a significant metabolic hotspot. This compound would likely have poor oral bioavailability and a short in vivo half-life, requiring substantial medicinal chemistry efforts to improve its profile.

  • INDZ-01 (Indazole): Moderate Stability and a Viable Starting Point. Our lead indazole compound demonstrates significantly improved stability compared to its indole bioisostere. The replacement of the CH group in the five-membered ring with a nitrogen atom alters the electronic properties, making it less susceptible to oxidative metabolism. [7][19]The clearance is still moderate, suggesting some metabolic processing is occurring, but it represents a much more promising candidate for further optimization. The similar values between the microsomal and hepatocyte assays suggest Phase I metabolism is the primary clearance pathway.

  • PYRD-01 (Pyridine): High Stability. The pyridine-based scaffold is highly stable in both systems. Replacing an aromatic ring with an electron-deficient heterocycle like pyridine is a common strategy to "block" oxidative metabolism. [19]While this high stability is desirable, it must be balanced with the compound's pharmacological activity and potential for off-target effects.

Caption: Comparison of metabolic hotspots on indole vs. indazole cores.

Conclusion: An Iterative Path to Success

The assessment of metabolic stability is an indispensable component of the modern drug discovery workflow. This guide demonstrates that through the systematic application of in vitro assays like the microsomal and hepatocyte stability tests, researchers can gain critical insights into a compound's pharmacokinetic destiny.

For derivatives of this compound, the data suggests this scaffold offers a distinct advantage over more metabolically labile cores like indoles. By identifying potential liabilities early in the Design-Make-Test-Analyze cycle, we can employ rational medicinal chemistry strategies—such as blocking sites of metabolism or further scaffold hopping—to fine-tune our candidates. This rigorous, evidence-based approach is what ultimately paves the way for the development of safe, effective, and durable therapeutic agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 4-Bromo-1H-indazole-3-carbaldehyde is a heterocyclic building block whose unique reactivity makes it valuable in synthesis. However, the very features that grant its utility—the brominated aromatic system and the reactive aldehyde group—also necessitate a rigorous and well-understood disposal protocol.

This guide provides a comprehensive framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety within your laboratory. The procedures outlined here are designed to be self-validating, ensuring that each step is grounded in established chemical principles to protect both personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not a benign substance; its hazard profile is dictated by its distinct chemical functionalities.

  • Acute Toxicity & Irritation: Like many substituted indazoles and aromatic aldehydes, this compound is classified as harmful if swallowed and is a significant irritant to the skin and eyes.[1][2][3][4][5] The aldehyde group can react with biological macromolecules, while the overall structure can cause irritation upon contact.[6] Inhalation of dust may also lead to respiratory tract irritation.[1][3][7]

  • Environmental Hazard: Brominated organic compounds are often persistent in the environment and can be toxic to aquatic life.[8] Therefore, preventing its release into drains and waterways is a critical priority.

  • Hazardous Combustion Products: In the event of a fire or improper incineration, this compound will decompose to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][5][7] The formation of HBr is a key consideration for the selection of an appropriate disposal facility.

GHS Hazard Summary Table
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3/4)💀 or ❗Danger or WarningH301/H302: Toxic or Harmful if swallowed[1][3][4]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[3][4][5]
Serious Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[1][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningH335: May cause respiratory irritation[1][3][5]
Hazardous to the Aquatic Environment🐠WarningH410: Very toxic to aquatic life with long lasting effects

The Core Principle: Segregation as Hazardous Halogenated Waste

Under no circumstances should this compound or its residues be disposed of in standard trash or down the drain. It must be managed as regulated hazardous waste.

The foundational logic for its disposal is proper segregation. As a brominated compound, it falls into the category of halogenated organic waste . This is a critical distinction for waste management facilities. Mixing halogenated waste with non-halogenated organic solvents makes the entire volume unsuitable for common reclamation processes like solvent recovery, dramatically increasing disposal costs and environmental burden.[9]

Disposal Decision Workflow

The following workflow provides a visual guide to the decision-making process for managing waste streams containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Primary Disposal Pathway cluster_2 Spill Management cluster_3 Final Destruction Generate Waste Generated (Solid, Solution, Contaminated PPE) Assess Assess Waste Type (Bulk vs. Spill vs. Dilute) Generate->Assess Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Bulk or Solid Waste Spill Small Spill Occurs Assess->Spill Accidental Release Containerize Package in a Labeled, Compatible Container (e.g., Glass, HDPE) Segregate->Containerize Store Store Safely in Designated Satellite Area Containerize->Store Arrange Arrange Pickup by Licensed Waste Disposal Service Store->Arrange Incinerate High-Temperature Incineration with Acid Gas Scrubber Arrange->Incinerate Absorb Absorb with Inert Material (Sand, Vermiculite) Spill->Absorb Absorb->Containerize Package contaminated material

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a detailed, systematic protocol is essential for safety and compliance.

Protocol A: Disposal of Bulk Quantities and Contaminated Labware

This protocol applies to unused reagents, reaction residues, and heavily contaminated items (e.g., chromatography columns, filter paper, gloves).

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

    • Nitrile or neoprene gloves.[10]

    • Chemical splash goggles and a face shield.[10][11]

    • A properly buttoned lab coat.

    • All handling of open solids should occur in a certified chemical fume hood.[10]

  • Segregation:

    • Designate a specific waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

    • Causality: This step is crucial to prevent cross-contamination and ensure the waste stream is correctly profiled for disposal, which is a legal and safety requirement.[9]

  • Containerization:

    • Use a chemically compatible, sealable, and airtight waste container. A glass bottle with a screw cap or a high-density polyethylene (HDPE) container is recommended.[10]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • For solids, securely double-bag contaminated items like gloves and wipes before placing them in the final solid waste container.

  • Labeling:

    • Label the container clearly and immediately. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • List any other chemical constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

      • The accumulation start date.

    • Causality: Accurate labeling is mandated by regulations (e.g., RCRA in the U.S.) and is vital for the safety of lab personnel and waste handlers.[12]

  • Storage and Disposal:

    • Store the sealed container in a designated satellite accumulation area away from incompatible materials (e.g., strong oxidizing agents, bases, amines).[5]

    • Once the container is full or has been in storage for the maximum allowed time per institutional guidelines, arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2][13]

    • The designated disposal method for this class of compound is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber .[13][14] The scrubber is essential to neutralize the corrosive hydrogen bromide gas generated during combustion.[14]

Protocol B: Management of Small Spills

Rapid and correct response to a small spill (an amount that can be safely cleaned up by trained personnel in under 15 minutes) is critical.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the material is a dust, avoid creating airborne particles.

    • Ensure adequate ventilation by working within a fume hood or increasing airflow to the area.

  • Containment and Cleanup:

    • Wearing the PPE described in Protocol A, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste.[2][5][13]

    • Causality: Using an inert material prevents any unintended chemical reaction with the spilled substance.

  • Decontamination and Final Disposal:

    • Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All materials used for cleanup, including gloves, are now considered hazardous waste. They must be packaged, labeled, and disposed of according to Protocol A.[10]

Conclusion: Beyond Procedure to Principle

The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding the chemical reasoning behind each step—from the necessity of segregating halogenated waste to the requirement for acid gas scrubbing during incineration—we elevate our safety practices from a checklist of rules to a deeply ingrained professional discipline. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance at your location.

References

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. EPA National Service Center for Environmental Publications. [Link]

  • Capot Chemical Co., Ltd. MSDS of Ethyl 4-bromo-1H-indazole-3-carboxylate. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Fisher Scientific. Safety Data Sheet for 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • Liu, Y., et al. ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses to denervation and Amyotrophic Lateral Sclerosis progression. PubMed Central. [Link]

  • Hille, R., et al. The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide. The American Society for Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Environmental Health & Safety. [Link]

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  • Chem-Supply. 4-BROMO-6-HYDROXY-3-(1H)INDAZOLE CARBOXALDEHYDE Safety Data Sheets. [Link]

  • PubChem. Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

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  • Gonzalez-Perez, J.F., et al. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 4-Bromo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 4-Bromo-1H-indazole-3-carbaldehyde (CAS No. 885521-76-6). This compound, while a valuable building block in medicinal chemistry and drug development, requires meticulous handling protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep, actionable understanding of the safety procedures.

Hazard Profile and Risk Assessment

Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach grounded in the hazard profiles of structurally analogous compounds is scientifically prudent and necessary. By examining related bromo-indazoles and aromatic aldehydes, we can establish a reliable risk profile.

The primary routes of potential exposure are inhalation of the solid as a powder or dust, direct skin contact, eye contact, and accidental ingestion. Based on available data for similar molecules, this compound should be handled as a substance that is, at a minimum, harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system.[1][2][3]

Table 1: Hazard Classification of Structurally Related Compounds

CompoundGHS Hazard StatementsSource(s)
6-Bromo-1H-indazole-4-carbaldehyde H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
4-Bromo-1H-indole-3-carbaldehyde Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[2][4]
5-Bromo-1H-indazole-3-carboxylic acid H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
4-Bromo-1H-indazole H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

This data compels the use of a comprehensive PPE strategy that assumes the compound is hazardous via multiple exposure routes.

Core PPE and Engineering Controls: A Multi-Layered Defense

Effective safety protocols begin with engineering controls, which are supplemented by carefully selected PPE.

Primary Engineering Control: The Chemical Fume Hood

All weighing and handling of solid this compound must be performed within a certified and properly functioning chemical fume hood.[1] This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure. The fume hood serves as the primary barrier, containing the hazard at the source.

Respiratory Protection

When working within a fume hood, additional respiratory protection is typically not required. However, in the rare event of a large spill or if engineering controls are insufficient, respiratory protection is mandatory.[5][6] An N95-rated respirator may be sufficient for containing dust, but a full-face or half-mask air-purifying respirator with appropriate cartridges should be used if vapors are a concern or during emergency cleanup.[7][8] All respirator use must be in accordance with your institution's formal respiratory protection program, which includes fit-testing and training.[5]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are mandatory at all times.[9] This is to protect against not only splashes but also fine airborne particulates.

  • Face Shield: When handling larger quantities (consult your institution's specific guidelines) or when there is a significant risk of splashing during solution preparation or transfer, a full-face shield must be worn over the chemical splash goggles.[5][9][10] The face shield provides a critical secondary layer of protection for the entire face.

Hand Protection
  • Glove Selection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this compound.[5][10] Always inspect gloves for any signs of damage before use.

  • Double-Gloving: For procedures involving significant handling or transfer, wearing two pairs of nitrile gloves is highly recommended. This practice allows the user to remove the outer, contaminated pair of gloves and still have a clean, protected hand underneath, minimizing the risk of cross-contamination.

  • Proper Technique: Gloves should be pulled over the cuffs of the lab coat to prevent skin exposure at the wrist.[10] Use proper glove removal techniques to avoid touching the outer surface of the glove with bare skin.

Body and Foot Protection
  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect the skin and personal clothing.[10]

  • Chemical Apron: When pouring solutions or handling quantities that pose a splash hazard, an impervious chemical-protective apron should be worn over the lab coat.[10]

  • Footwear: Shoes must be closed-toed and cover the entire foot.[5][10] They should be made of a non-porous material, such as leather or a synthetic equivalent, to offer protection from spills.

Procedural Discipline: PPE Workflow and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to exposure from contaminated equipment.

PPE_Workflow cluster_donning PART 1: Donning PPE (In Clean Area) cluster_doffing PART 2: Doffing PPE (At Exit of Work Area) cluster_disposal Disposal don_start Wash Hands Thoroughly don_1 Don Inner Gloves (Optional, for double-gloving) don_start->don_1 don_2 Don Lab Coat (Fasten completely) don_1->don_2 don_3 Don Outer Gloves (Ensure cuffs are over lab coat sleeves) don_2->don_3 don_4 Don Chemical Splash Goggles don_3->don_4 don_5 Don Face Shield (If required by procedure) don_4->don_5 doff_1 Remove Outer Gloves (Peel off without touching exterior) don_5->doff_1 Enter Work Area & Perform Procedure doff_2 Remove Face Shield (Handle by the back strap) doff_1->doff_2 dispose_node Dispose of all single-use PPE in designated hazardous waste container doff_1->dispose_node doff_3 Remove Lab Coat (Roll inside-out, away from body) doff_2->doff_3 doff_4 Remove Goggles (Handle by the strap) doff_3->doff_4 doff_3->dispose_node doff_5 Remove Inner Gloves (Peel off without touching exterior) doff_4->doff_5 doff_end Wash Hands Thoroughly doff_5->doff_end doff_5->dispose_node

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan for PPE Use and Disposal
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Inspect all reusable items like face shields and goggles for damage.

  • Donning: Follow the sequence outlined in the diagram above in a designated clean area.

  • During Work: If an outer glove becomes contaminated, remove and replace it immediately after moving away from the immediate work area.

  • Doffing: This is the point of highest risk for cross-contamination. Follow the doffing sequence precisely. The principle is to touch contaminated surfaces (the outside of PPE) only with other contaminated surfaces (gloved hands).

  • Disposal: All single-use PPE, including nitrile gloves and any disposable aprons or lab coats, must be disposed of in a clearly labeled hazardous waste container.[2][11] Do not discard them in regular trash.

  • Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

By adhering to these rigorous, evidence-based protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the integrity of your work and, most importantly, your personal safety.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
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  • 4-Bromo-1H-indazole 95 186407-74-9 - Safety Information. (n.d.). Sigma-Aldrich.
  • Indole-3-carboxaldehyde Safety Data Sheet. (2025). Cayman Chemical.
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  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • 6-Bromo-1H-indazole-4-carbaldehyde Safety Data Sheet. (2024). Fluorochem Ltd.
  • 4-Bromoindole-3-carboxaldehyde Safety Data Sheet. (2025). Fisher Scientific.
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  • Ethyl 4-bromo-1H-indazole-3-carboxylate Safety Data Sheet. (2026). Capot Chemical Co., Ltd.
  • 4'-Bromoacetanilide Safety Data Sheet. (2025). Sigma-Aldrich.
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  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
  • 5-Bromo-1H-indazole-3-carboxylic acid Safety Data Sheet. (2023). Fisher Scientific.
  • 5-Bromo-1H-Indazol-7-Amine Safety Data Sheet. (2025). Angene Chemical.
  • This compound | 885521-76-6. (n.d.). Sigma-Aldrich.
  • 1-Boc-4-Bromo-1H-indazole Safety Data Sheet. (n.d.). BLD Pharmatech.
  • 4-Bromo-1H-indazole | Biochemical Reagent. (n.d.). MedchemExpress.com.
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  • 6-BROMO-1H-INDAZOLE-3-CARBALDEHYDE Chemical Safety Data Sheet. (2025). ChemicalBook.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2015). National Institutes of Health (NIH).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.